molecular formula C24H21Cl2NO5 B1682992 TR-14035 CAS No. 232271-19-1

TR-14035

Numéro de catalogue: B1682992
Numéro CAS: 232271-19-1
Poids moléculaire: 474.3 g/mol
Clé InChI: DRSJLVGDSNWQBI-SFHVURJKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

TR-14035, also known as this compound, is a useful research compound. Its molecular formula is C24H21Cl2NO5 and its molecular weight is 474.3 g/mol. The purity is usually >98% (or refer to the Certificate of Analysis).
The exact mass of the compound (S)-2-(2,6-Dichlorobenzamido)-3-(2',6'-dimethoxy-[1,1'-biphenyl]-4-yl)propanoic acid is 473.0797 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Amino Acids, Aromatic - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

(2S)-2-[(2,6-dichlorobenzoyl)amino]-3-[4-(2,6-dimethoxyphenyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21Cl2NO5/c1-31-19-7-4-8-20(32-2)21(19)15-11-9-14(10-12-15)13-18(24(29)30)27-23(28)22-16(25)5-3-6-17(22)26/h3-12,18H,13H2,1-2H3,(H,27,28)(H,29,30)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRSJLVGDSNWQBI-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C2=CC=C(C=C2)CC(C(=O)O)NC(=O)C3=C(C=CC=C3Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC=C1)OC)C2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)C3=C(C=CC=C3Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21Cl2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001026007
Record name (alphaS)-alpha-[(2,6-Dichlorobenzoyl)amino]-2′,6′-dimethoxy[1,1′-biphenyl]-4-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001026007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

232271-19-1
Record name (αS)-α-[(2,6-Dichlorobenzoyl)amino]-2′,6′-dimethoxy[1,1′-biphenyl]-4-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=232271-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name TR14035
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0232271191
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (alphaS)-alpha-[(2,6-Dichlorobenzoyl)amino]-2′,6′-dimethoxy[1,1′-biphenyl]-4-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001026007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TR-14035
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UW585PBD7S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core Mechanism of TR-14035: A Dual Antagonist of α4β1 and α4β7 Integrins

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

TR-14035 is a potent, orally active small molecule that functions as a dual antagonist of α4β1 (Very Late Antigen-4, VLA-4) and α4β7 integrins.[1][2] These integrins are critical mediators in the inflammatory cascade, playing a pivotal role in the recruitment of leukocytes to sites of inflammation.[2][3][4] By competitively inhibiting the binding of these integrins to their respective ligands, this compound effectively disrupts the process of leukocyte adhesion and transmigration, thereby attenuating the inflammatory response. This technical guide elucidates the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.

Introduction to α4 Integrins and their Role in Inflammation

The α4 integrin subunit can form heterodimers with either the β1 or β7 subunit, giving rise to α4β1 and α4β7 integrins, respectively. These integrins are primarily expressed on the surface of leukocytes, including lymphocytes, eosinophils, monocytes, and neutrophils.[2] They mediate cell-cell and cell-extracellular matrix interactions that are fundamental to immune surveillance and inflammatory responses.

  • α4β1 (VLA-4) primarily interacts with Vascular Cell Adhesion Molecule-1 (VCAM-1), which is expressed on the surface of activated endothelial cells at sites of inflammation.[2][3] This interaction is crucial for the tethering, rolling, and firm adhesion of leukocytes to the vascular endothelium, prerequisite steps for their subsequent migration into inflamed tissues.[2]

  • α4β7 preferentially binds to Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), which is predominantly expressed on the endothelium of post-capillary venules in the gastrointestinal tract.[5] This interaction directs the homing of lymphocytes to the gut-associated lymphoid tissue (GALT).

The dysregulation of α4 integrin-mediated leukocyte trafficking is a hallmark of various inflammatory and autoimmune diseases, including asthma, inflammatory bowel disease (IBD), and multiple sclerosis. Consequently, the inhibition of these integrins represents a compelling therapeutic strategy.

Mechanism of Action of this compound

This compound is an N-benzoyl-L-biphenylalanine derivative that acts as a competitive antagonist at the ligand-binding site of both α4β1 and α4β7 integrins.[2] By occupying this site, this compound prevents the interaction of these integrins with their natural ligands, VCAM-1 and MAdCAM-1. This blockade of ligand binding directly inhibits the initial steps of leukocyte extravasation, thereby reducing the infiltration of inflammatory cells into affected tissues.

The dual antagonism of both α4β1 and α4β7 allows this compound to target inflammatory processes in various tissues. Its action on α4β1 is relevant for systemic inflammation, while its effect on α4β7 is particularly pertinent to inflammatory conditions of the gastrointestinal tract.

Quantitative Data

The potency of this compound as a dual integrin antagonist has been quantified in various in vitro assays. The following table summarizes the key inhibitory concentrations (IC50) reported in the literature.

IntegrinLigandAssay TypeIC50 (nM)Reference
α4β7 MAdCAM-1Cell-free binding assay7[1][2][4]
α4β1 VCAM-1Cell-free binding assay87[1][2][4]
α4β7 MAdCAM-IgCell adhesion assay (RPMI-8866 cells)~10[1]
α4β7 125I-MAdCAM-IgSoluble ligand binding assay0.75[5]

Signaling Pathway

The binding of α4 integrins to their ligands on endothelial cells initiates a cascade of intracellular signaling events, often referred to as "outside-in" signaling, which leads to leukocyte activation, firm adhesion, and subsequent transmigration. This compound, by blocking the initial ligand-integrin interaction, prevents the initiation of this signaling cascade.

Signaling_Pathway cluster_leukocyte Leukocyte cluster_endothelium Endothelial Cell Leukocyte TR14035 This compound Integrin α4β1 / α4β7 Integrin TR14035->Integrin Antagonizes Activation Leukocyte Activation & Adhesion Integrin->Activation Initiates Endothelium Ligand VCAM-1 / MAdCAM-1 Ligand->Integrin Binds

Caption: Mechanism of this compound action on the leukocyte adhesion signaling pathway.

Experimental Protocols

In Vivo Model of Allergic Asthma in Rats

This protocol describes a common method to induce an allergic asthma phenotype in rats to evaluate the efficacy of anti-inflammatory compounds like this compound.

Materials:

  • Brown Norway rats

  • Ovalbumin (OVA)

  • Aluminum hydroxide (Alum)

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose)

  • Aerosol delivery system

  • Plethysmograph for measuring airway hyper-responsiveness

  • Reagents for bronchoalveolar lavage (BAL) fluid analysis and histology

Procedure:

  • Sensitization: Actively sensitize rats by intraperitoneal injection of OVA emulsified in alum on day 0.

  • Challenge: On day 21, challenge the sensitized rats with an aerosolized solution of OVA for a defined period.

  • Treatment: Administer this compound (e.g., 3 mg/kg, orally) or vehicle at specific time points before and after the antigen challenge (e.g., 1 hour before and 4 hours after).

  • Assessment of Airway Hyper-responsiveness: 24 to 48 hours post-challenge, measure airway hyper-responsiveness to a bronchoconstrictor agent (e.g., 5-hydroxytryptamine) using a whole-body plethysmograph.

  • Bronchoalveolar Lavage (BAL): Euthanize the animals and perform a BAL to collect airway inflammatory cells.

  • Cellular Analysis: Perform total and differential cell counts (eosinophils, neutrophils, mononuclear cells) in the BAL fluid.

  • Histological Analysis: Fix and process lung tissue for histological examination to assess the degree of inflammatory cell infiltration and lung lesions.

  • Cytokine Analysis: Measure levels of relevant cytokines (e.g., IL-4, IL-5) in the BAL fluid or lung homogenates.

In Vitro Cell Adhesion Assay

This assay is used to determine the ability of this compound to inhibit the adhesion of leukocytes to immobilized integrin ligands.

Materials:

  • Leukocyte cell line expressing α4β1 and/or α4β7 (e.g., RPMI-8866)

  • Recombinant human VCAM-1/Fc chimera or MAdCAM-1/Ig fusion protein

  • 96-well microtiter plates

  • This compound

  • Assay buffer (e.g., HEPES-buffered saline with divalent cations)

  • Cell labeling dye (e.g., Calcein-AM)

  • Plate reader for fluorescence detection

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with VCAM-1 or MAdCAM-1 overnight at 4°C.

  • Blocking: Wash the plates and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

  • Cell Labeling: Label the leukocyte cell line with a fluorescent dye according to the manufacturer's instructions.

  • Compound Incubation: Pre-incubate the labeled cells with various concentrations of this compound or vehicle for a specified time (e.g., 30 minutes at 37°C).

  • Adhesion: Add the pre-incubated cells to the coated and blocked wells and allow them to adhere for a defined period (e.g., 30-60 minutes at 37°C).

  • Washing: Gently wash the wells to remove non-adherent cells.

  • Quantification: Measure the fluorescence of the remaining adherent cells using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition of cell adhesion at each concentration of this compound and determine the IC50 value.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for evaluating the efficacy of this compound in a preclinical setting.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Binding_Assay Binding Assays (IC50 Determination) Adhesion_Assay Cell Adhesion Assays (Functional Inhibition) Binding_Assay->Adhesion_Assay Animal_Model Animal Model of Inflammation (e.g., Allergic Asthma) Adhesion_Assay->Animal_Model Promising Candidate PK_PD Pharmacokinetics & Pharmacodynamics Animal_Model->PK_PD Efficacy Efficacy Assessment (e.g., Reduced Inflammation) Animal_Model->Efficacy PK_PD->Efficacy

Caption: Preclinical evaluation workflow for this compound.

Conclusion

This compound is a well-characterized dual antagonist of α4β1 and α4β7 integrins with potent inhibitory activity against leukocyte-endothelial cell adhesion. Its mechanism of action, centered on the blockade of these critical inflammatory mediators, has been validated in both in vitro and in vivo models. The data and protocols presented in this guide provide a comprehensive overview for researchers and drug development professionals interested in the therapeutic potential of targeting α4 integrins in inflammatory diseases.

References

The Structure-Activity Relationship of TR-14035: A Dual α4β1/α4β7 Integrin Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

TR-14035 is a potent, orally bioavailable small molecule that acts as a dual antagonist of the α4β1 (also known as Very Late Antigen-4, VLA-4) and α4β7 integrins. These integrins are key mediators in the inflammatory cascade, playing a crucial role in the trafficking and recruitment of leukocytes to sites of inflammation. By blocking the interaction of these integrins with their respective ligands, Vascular Cell Adhesion Molecule-1 (VCAM-1) and Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), this compound effectively inhibits inflammatory processes. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its mechanism of action, quantitative biological data, experimental protocols, and the associated signaling pathways.

Core Mechanism of Action

This compound is a derivative of N-benzoyl-L-biphenylalanine.[1][2] Its antagonistic activity stems from its ability to bind to the α4 subunit of the α4β1 and α4β7 integrins, thereby preventing the binding of their natural ligands. This inhibition of ligand binding disrupts the adhesion and transmigration of leukocytes across the vascular endothelium, a critical step in the inflammatory response. The dual antagonism of both α4β1 and α4β7 makes this compound a promising therapeutic candidate for a range of inflammatory and autoimmune diseases, including asthma and inflammatory bowel disease.[3]

Quantitative Biological Data

The biological activity of this compound and its analogs is typically quantified by their half-maximal inhibitory concentration (IC50) in in vitro binding and cell adhesion assays. The following table summarizes the key quantitative data for this compound.

CompoundTargetAssay TypeIC50 (nM)Reference
This compound α4β7 Integrin Binding Assay 7 [3][4][5]
This compound α4β1 Integrin Binding Assay 87 [3][4][5]
This compoundα4β7 IntegrinCell Adhesion Assay~10

Structure-Activity Relationship (SAR)

The core scaffold of this compound, N-benzoyl-L-biphenylalanine, has been systematically modified to explore the SAR and optimize its potency and selectivity. The initial lead compound in the series had IC50 values of 5 µM and 33 µM for α4β7 and α4β1, respectively. Through sequential modifications, compounds with low nanomolar potency were generated.[6] Key structural features that influence the activity of this class of compounds include:

  • N-benzoyl Group: The substituents on the benzoyl ring are critical for activity. Dichloro substitution, as seen in this compound, is a key feature for potent antagonism.

  • Biphenylalanine Moiety: The biphenyl portion of the amino acid is essential for high-affinity binding. The substitution pattern on both phenyl rings of the biphenyl group significantly impacts potency.

  • Carboxylic Acid: The free carboxylic acid group is crucial for interacting with the integrin binding site.

Experimental Protocols

In Vitro Binding Assay (Competitive Inhibition)

This assay is designed to determine the affinity of a test compound for the α4β1 and α4β7 integrins.

Objective: To measure the IC50 value of a test compound by its ability to displace a known radiolabeled ligand from the purified integrin receptor.

Materials:

  • Purified recombinant human α4β1 and α4β7 integrins

  • Radiolabeled ligand (e.g., [³H]-labeled small molecule antagonist or iodinated monoclonal antibody)

  • Test compound (e.g., this compound)

  • Assay buffer (e.g., Tris-HCl buffer containing MnCl2 or MgCl2)

  • 96-well microplates

  • Scintillation counter

Procedure:

  • Coat the wells of a 96-well microplate with a capture antibody specific for the integrin.

  • Add the purified integrin to the coated wells and incubate to allow for binding.

  • Wash the wells to remove any unbound integrin.

  • Add a solution containing a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound to the wells.

  • Incubate the plate to allow for competitive binding to reach equilibrium.

  • Wash the wells to remove unbound ligands.

  • Lyse the cells or add a scintillation cocktail to the wells.

  • Measure the amount of bound radioactivity using a scintillation counter.

  • The IC50 value is calculated as the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand.

Cell Adhesion Assay

This assay measures the ability of a test compound to inhibit the adhesion of cells expressing α4β1 or α4β7 to their respective ligands.

Objective: To determine the functional inhibitory potency of a test compound in a cell-based system.

Materials:

  • Cells expressing the target integrin (e.g., RPMI-8866 cells for α4β7).[7]

  • Recombinant human VCAM-1-Ig or MAdCAM-1-Ig fusion proteins.[7]

  • Test compound (e.g., this compound)

  • Assay medium (e.g., RPMI-1640)

  • 96-well microplates

  • Fluorescent dye (e.g., Calcein-AM) for cell labeling

  • Fluorescence plate reader

Procedure:

  • Coat the wells of a 96-well microplate with VCAM-1-Ig or MAdCAM-1-Ig.

  • Block non-specific binding sites in the wells with a blocking agent (e.g., BSA).

  • Label the cells with a fluorescent dye.

  • Pre-incubate the labeled cells with varying concentrations of the test compound.

  • Add the cell suspension to the coated wells.

  • Incubate the plate to allow for cell adhesion.

  • Gently wash the wells to remove non-adherent cells.

  • Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.

  • The IC50 value is calculated as the concentration of the test compound that inhibits 50% of the specific cell adhesion.

In Vivo Model of Allergic Asthma in Brown Norway Rats

This animal model is used to evaluate the efficacy of a test compound in a relevant disease model.

Objective: To assess the ability of a test compound to reduce airway hyper-responsiveness and inflammation in an animal model of asthma.

Animal Strain: Brown Norway rats are commonly used as they are a high IgE-producing strain and develop a robust allergic airway response.[8][9]

Sensitization and Challenge Protocol:

  • Sensitization: Actively sensitize the rats by intraperitoneal injection of ovalbumin (OVA) mixed with an adjuvant such as aluminum hydroxide on day 0 and day 7.[8][10]

  • Challenge: On day 21, challenge the sensitized rats with an aerosolized solution of OVA for a defined period.[8]

  • Treatment: Administer the test compound (e.g., this compound) orally or via another relevant route at a specified time before and/or after the antigen challenge.

  • Assessment of Airway Hyper-responsiveness: 24 to 48 hours after the challenge, measure airway hyper-responsiveness to a bronchoconstrictor agent (e.g., methacholine or 5-hydroxytryptamine) using techniques such as whole-body plethysmography.

  • Assessment of Airway Inflammation: Collect bronchoalveolar lavage fluid (BALF) to perform total and differential leukocyte counts. The lungs can also be processed for histological analysis to assess the extent of inflammatory cell infiltration.

Signaling Pathways and Experimental Workflows

The inhibition of α4β1 and α4β7 integrins by this compound disrupts the downstream signaling cascades that are initiated upon ligand binding. This ultimately leads to a reduction in leukocyte adhesion and migration.

Integrin_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Leukocyte Leukocyte Integrin α4β1 / α4β7 Integrin Endothelium Endothelial Cell VCAM1 VCAM-1 MAdCAM1 MAdCAM-1 VCAM1->Integrin Binds MAdCAM1->Integrin Binds FAK FAK Src Src FAK->Src Activates MAPK MAPK Pathway (ERK, JNK, p38) Src->MAPK Activates Inflammation Inflammation (Gene Expression) MAPK->Inflammation Adhesion Cell Adhesion & Migration MAPK->Adhesion Integrin->FAK Activates TR14035 This compound TR14035->Integrin Inhibits Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation BindingAssay Binding Assay (IC50 determination) SAR_Analysis SAR Analysis BindingAssay->SAR_Analysis AdhesionAssay Cell Adhesion Assay (Functional Inhibition) AdhesionAssay->SAR_Analysis TR14035_Candidate This compound (Optimized Candidate) SAR_Analysis->TR14035_Candidate AnimalModel Allergic Asthma Model (Brown Norway Rat) AHR_Measurement Airway Hyper-responsiveness Measurement AnimalModel->AHR_Measurement Inflammation_Assessment Inflammation Assessment (BALF, Histology) AnimalModel->Inflammation_Assessment PK_Studies Pharmacokinetic Studies Lead_Compound Lead Compound (N-benzoyl-L-biphenylalanine) Lead_Compound->BindingAssay Lead_Compound->AdhesionAssay TR14035_Candidate->AnimalModel TR14035_Candidate->PK_Studies

References

TR-14035: A Technical Guide to its Discovery, Synthesis, and Preclinical Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TR-14035 is a potent, orally bioavailable dual antagonist of the integrins α4β1 (Very Late Antigen-4, VLA-4) and α4β7. These integrins play a critical role in the trafficking and recruitment of lymphocytes to sites of inflammation, making them attractive therapeutic targets for a range of autoimmune and inflammatory diseases. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical development of this compound, including its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile. Detailed experimental methodologies and signaling pathway diagrams are provided to support further research and development in this area.

Introduction

Integrins are a family of heterodimeric cell surface receptors that mediate cell-cell and cell-extracellular matrix interactions. The α4 integrins, α4β1 and α4β7, are key regulators of leukocyte trafficking. α4β1, through its interaction with Vascular Cell Adhesion Molecule-1 (VCAM-1) on inflamed endothelium, facilitates the recruitment of lymphocytes, monocytes, and eosinophils to various tissues. α4β7 specifically mediates lymphocyte homing to the gut by binding to Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1). Given their central role in inflammation, antagonism of these integrins represents a promising therapeutic strategy for conditions such as asthma, inflammatory bowel disease, and multiple sclerosis.

This compound emerged from a lead optimization program focused on identifying small molecule inhibitors of α4 integrins. It is a derivative of N-benzoyl-L-biphenylalanine and has demonstrated potent and dual antagonism of both α4β1 and α4β7 integrins.[1]

Discovery and Lead Optimization

The discovery of this compound was the result of a systematic structure-activity relationship (SAR) study starting from a lead compound with modest activity. The initial lead, an N-benzoyl-L-biphenylalanine derivative, was optimized through sequential manipulation of substituents on the biphenyl and benzoyl rings to enhance potency and oral bioavailability.[1] This effort led to the identification of this compound (also referred to as compound 81 in the primary literature) as a candidate with low nanomolar inhibitory activity against both α4β1 and α4β7 integrins.[1]

Synthesis

This compound, chemically named N-(2,6-dichlorobenzoyl)-4-(2',6'-dimethoxyphenyl)-L-phenylalanine, belongs to the class of N-benzoyl-L-biphenylalanine derivatives. While a detailed, step-by-step synthesis protocol for this compound is not publicly available, the general synthetic approach for this class of compounds has been described.[1] The synthesis typically involves two key fragments: a substituted biphenylalanine core and a substituted benzoyl moiety.

A representative synthetic scheme is outlined below:

G cluster_0 Biphenylalanine Synthesis cluster_1 Amide Coupling A Substituted Phenylboronic Acid C Suzuki Coupling A->C B Substituted Phenylalanine Precursor (e.g., 4-bromo-L-phenylalanine) B->C D Biphenylalanine Core C->D Pd catalyst, base E Biphenylalanine Core G Amide Bond Formation E->G F 2,6-Dichlorobenzoyl Chloride F->G Base H This compound G->H

Caption: General Synthetic Workflow for this compound.

Experimental Protocol: General Synthesis of N-benzoyl-L-biphenylalanine Derivatives
  • Suzuki Coupling: A substituted phenylboronic acid is coupled with a protected 4-bromo-L-phenylalanine derivative in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water). The reaction is typically heated to reflux until completion.

  • Deprotection: The protecting groups on the amino and carboxyl functionalities of the resulting biphenylalanine derivative are removed under appropriate conditions.

  • Amide Coupling: The deprotected biphenylalanine core is then acylated with a substituted benzoyl chloride (e.g., 2,6-dichlorobenzoyl chloride) in the presence of a base (e.g., triethylamine) in an inert solvent (e.g., dichloromethane) to yield the final N-benzoyl-L-biphenylalanine product.

  • Purification: The final compound is purified using standard techniques such as column chromatography and/or recrystallization.

Mechanism of Action and Signaling Pathways

This compound functions as a competitive antagonist at the ligand-binding site of α4β1 and α4β7 integrins. By occupying this site, it prevents the interaction of these integrins with their respective ligands, VCAM-1 and MAdCAM-1. This blockade inhibits the initial tethering and firm adhesion of leukocytes to the vascular endothelium, a critical step in their migration from the bloodstream into inflamed tissues.

The downstream signaling pathways initiated by integrin-ligand binding are complex and lead to cell adhesion, migration, and activation. By blocking the initial binding event, this compound effectively inhibits these downstream signaling cascades.

G cluster_0 Leukocyte Adhesion Cascade Leukocyte Leukocyte a4b1 α4β1 a4b7 α4β7 Endothelium Endothelial Cell VCAM1 VCAM-1 MAdCAM1 MAdCAM-1 a4b1->VCAM1 Adhesion a4b7->MAdCAM1 Adhesion TR14035 This compound TR14035->a4b1 Blocks TR14035->a4b7 Blocks

Caption: Mechanism of Action of this compound.

The binding of α4 integrins to their ligands initiates a cascade of intracellular signaling events, often referred to as "outside-in" signaling. This process involves the recruitment of various signaling and adaptor proteins to the cytoplasmic tails of the integrin β subunits, leading to the activation of focal adhesion kinase (FAK) and Src family kinases. These events ultimately regulate the actin cytoskeleton, promoting cell spreading, migration, and gene expression.

G cluster_0 Integrin Signaling Pathway Ligand VCAM-1 / MAdCAM-1 Integrin α4β1 / α4β7 Ligand->Integrin Binding FAK FAK Integrin->FAK Activation Src Src FAK->Src Activation Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) Src->Signaling Cytoskeleton Actin Cytoskeleton Rearrangement Signaling->Cytoskeleton Response Cellular Response (Adhesion, Migration, Proliferation) Cytoskeleton->Response

Caption: Simplified Integrin Signaling Pathway.

Preclinical Pharmacology

In Vitro Potency

This compound has demonstrated potent inhibitory activity against both human α4β1 and α4β7 integrins in in vitro assays.[1][2]

TargetAssay TypeIC₅₀ (nM)
α4β7 Cell-based Adhesion Assay7
α4β1 Cell-based Adhesion Assay87

Table 1: In Vitro Potency of this compound [1][2]

Experimental Protocol: Cell-Based Adhesion Assay
  • Plate Coating: 96-well plates are coated with the respective integrin ligand (e.g., recombinant human VCAM-1 or MAdCAM-1) and incubated overnight at 4°C. The plates are then washed and blocked with a solution of bovine serum albumin (BSA) to prevent non-specific binding.

  • Cell Culture: A leukocyte cell line endogenously expressing the target integrins (e.g., Jurkat cells for α4β1, RPMI-8866 cells for α4β7) is cultured under standard conditions.

  • Inhibition Assay: The cells are pre-incubated with varying concentrations of this compound or vehicle control.

  • Adhesion: The pre-treated cells are then added to the ligand-coated plates and incubated to allow for cell adhesion.

  • Washing and Quantification: Non-adherent cells are removed by a standardized washing procedure. The remaining adherent cells are quantified using a colorimetric assay (e.g., crystal violet staining or a metabolic activity assay).

  • Data Analysis: The percentage of cell adhesion at each concentration of the inhibitor is calculated relative to the vehicle control. The IC₅₀ value is determined by fitting the data to a four-parameter logistic curve.

In Vivo Efficacy

The in vivo efficacy of this compound has been evaluated in a rat model of allergic asthma. Oral administration of this compound demonstrated a significant reduction in airway hyper-responsiveness and inflammation.

Animal ModelDoseRouteKey Findings
Brown Norway Rat (Allergic Asthma)3 mg/kgOral- Suppressed antigen-induced airway hyper-responsiveness. - Decreased inflammatory cell counts in bronchoalveolar lavage fluid. - Reduced lung inflammatory lesions.

Table 2: In Vivo Efficacy of this compound [2]

Pharmacokinetics

Pharmacokinetic studies of this compound have been conducted in rats and dogs. The compound exhibits moderate oral bioavailability.[2]

SpeciesDose (mg/kg)RouteBioavailability (%)Cₘₐₓ (µg/mL)T₁/₂ (h)
Rat 10Oral17.10.180.28
Dog 10Oral13.20.100.81

Table 3: Pharmacokinetic Parameters of this compound [2]

Clinical Development

Phase I clinical studies of this compound have been completed in Europe.[1] However, detailed results regarding the safety, tolerability, and pharmacokinetics of this compound in humans have not been made publicly available at the time of this writing. The current development status of this compound is unclear.[3]

Conclusion

This compound is a potent dual antagonist of α4β1 and α4β7 integrins that has shown promise in preclinical models of inflammation. Its discovery and development highlight the potential of small molecule inhibitors for the treatment of inflammatory and autoimmune diseases. While the outcome of its clinical development remains to be seen, the data gathered on this compound provides a valuable foundation for the design and development of future integrin antagonists. Further disclosure of the Phase I clinical trial data would be instrumental in fully assessing the therapeutic potential of this compound.

References

The Biological Function of α4β1 Integrin Inhibition by TR-14035: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TR-14035 is a potent, small-molecule antagonist of the α4β1 integrin, a key mediator of leukocyte adhesion and trafficking. By blocking the interaction of α4β1 with its ligands, primarily Vascular Cell Adhesion Molecule-1 (VCAM-1), this compound effectively inhibits the recruitment of inflammatory cells to sites of inflammation. This technical guide provides an in-depth overview of the biological functions of α4β1 integrin and the mechanism by which this compound exerts its inhibitory effects. It includes a compilation of available quantitative data, detailed experimental methodologies for relevant assays, and visualizations of the associated signaling pathways and experimental workflows.

Introduction to α4β1 Integrin and this compound

Integrins are a family of heterodimeric transmembrane receptors that mediate cell-cell and cell-extracellular matrix (ECM) interactions. The α4β1 integrin, also known as Very Late Antigen-4 (VLA-4), is predominantly expressed on the surface of leukocytes, including lymphocytes, monocytes, eosinophils, and basophils. It plays a critical role in the inflammatory cascade by mediating the adhesion of these cells to the vascular endothelium, a prerequisite for their subsequent migration into tissues.[1] The primary ligand for α4β1 on endothelial cells is VCAM-1, the expression of which is upregulated in response to inflammatory cytokines.

This compound is a synthetic, orally active small molecule that acts as a dual antagonist of α4β1 and α4β7 integrins.[2][3][4] Its inhibitory action on α4β1 integrin makes it a promising therapeutic candidate for a range of inflammatory and autoimmune diseases where leukocyte infiltration is a key pathological feature.

Quantitative Data on this compound Activity

The inhibitory potency of this compound has been characterized in various in vitro and in vivo models. The following tables summarize the available quantitative data.

Parameter Integrin Subtype Value Assay Description Cell Line Reference
IC50α4β187 nMInhibition of VCAM-1 bindingJurkat[2][4]
IC50α4β77 nMInhibition of MAdCAM-1 bindingRPMI-8866[2][4]
IC50α4β1~10 nMInhibition of RPMI-8866 cell adhesion to MAdCAM-IgRPMI-8866[2]
ED50α4β7-dependent0.01-0.1 mg/kg (i.v.)Inhibition of lymphocyte adhesion to Peyer's patch HEVs in vivoMurine lymphocytes[5]
Animal Model Species Dose Effect Reference
Allergic AsthmaBrown Norway Rat3 mg/kg (p.o.)Significant decrease in airway hyper-responsiveness to 5-hydroxytryptamine[2]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the biological function of this compound.

Cell Adhesion Assay

This protocol describes a static cell adhesion assay to determine the IC50 of this compound for the inhibition of α4β1-mediated cell adhesion to VCAM-1.

Materials:

  • 96-well, flat-bottom tissue culture plates

  • Recombinant human VCAM-1

  • Bovine Serum Albumin (BSA)

  • Jurkat cells (or other cells expressing α4β1)

  • Calcein-AM (or other fluorescent cell viability dye)

  • This compound

  • Assay buffer (e.g., HBSS with 1 mM Ca2+/Mg2+)

  • Fluorescence plate reader

Procedure:

  • Plate Coating:

    • Coat wells of a 96-well plate with 100 µL of VCAM-1 (e.g., 1-10 µg/mL in PBS) overnight at 4°C.

    • Wash the wells three times with PBS.

    • Block non-specific binding by incubating with 200 µL of 1% BSA in PBS for 1 hour at 37°C.

    • Wash the wells three times with PBS.

  • Cell Preparation:

    • Label Jurkat cells with Calcein-AM according to the manufacturer's instructions.

    • Resuspend the labeled cells in assay buffer to a final concentration of 1 x 106 cells/mL.

  • Inhibition Assay:

    • Prepare serial dilutions of this compound in assay buffer.

    • Add 50 µL of the cell suspension to each well.

    • Add 50 µL of the this compound dilutions (or vehicle control) to the respective wells.

    • Incubate the plate for 30-60 minutes at 37°C in a humidified incubator.

  • Washing and Quantification:

    • Gently wash the wells three to four times with pre-warmed assay buffer to remove non-adherent cells.

    • Add 100 µL of assay buffer to each well.

    • Measure the fluorescence intensity of the remaining adherent cells using a fluorescence plate reader (e.g., excitation at 485 nm and emission at 520 nm for Calcein-AM).

  • Data Analysis:

    • Calculate the percentage of adhesion for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition versus the log concentration of this compound and determine the IC50 value using a non-linear regression analysis.

Cell Migration Assay (Transwell)

This protocol outlines a transwell migration assay to assess the effect of this compound on leukocyte migration towards a chemoattractant.

Materials:

  • Transwell inserts (e.g., 8 µm pore size for lymphocytes) for 24-well plates

  • Chemoattractant (e.g., SDF-1α)

  • Leukocytes (e.g., primary T cells or a suitable cell line)

  • This compound

  • Serum-free culture medium

  • Cell staining solution (e.g., Crystal Violet or a fluorescent dye)

  • Microscope

Procedure:

  • Assay Setup:

    • Add 600 µL of serum-free medium containing the chemoattractant to the lower chamber of the 24-well plate.

    • Place the Transwell inserts into the wells.

  • Cell Preparation and Treatment:

    • Resuspend leukocytes in serum-free medium at a concentration of 1 x 106 cells/mL.

    • Pre-incubate the cells with various concentrations of this compound or vehicle control for 30 minutes at 37°C.

  • Migration:

    • Add 100 µL of the cell suspension to the upper chamber of each Transwell insert.

    • Incubate the plate for 2-4 hours at 37°C in a humidified incubator.

  • Quantification:

    • Carefully remove the Transwell inserts.

    • Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.

    • Stain the cells with Crystal Violet solution for 20 minutes.

    • Gently wash the inserts with water and allow them to air dry.

    • Count the number of migrated cells in several representative fields of view under a microscope.

  • Data Analysis:

    • Calculate the average number of migrated cells per field for each condition.

    • Determine the percentage of migration inhibition by this compound compared to the vehicle control.

In Vivo Leukocyte Adhesion Assay (Intravital Microscopy)

This protocol provides a general framework for an in vivo assay to evaluate the effect of this compound on leukocyte adhesion in living animals.[5]

Materials:

  • Anesthetized animal model (e.g., mouse)

  • Fluorescently labeled leukocytes (e.g., with Rhodamine 6G)

  • Inflammatory stimulus (e.g., TNF-α)

  • This compound

  • Intravital microscope equipped with a fluorescence imaging system

Procedure:

  • Animal Preparation:

    • Anesthetize the animal and surgically expose a suitable vascular bed for imaging (e.g., cremaster muscle or mesentery).

    • Administer an inflammatory stimulus locally or systemically to induce VCAM-1 expression on the endothelium.

  • Inhibitor Administration:

    • Administer this compound or vehicle control intravenously at the desired dose.

  • Leukocyte Infusion:

    • Infuse fluorescently labeled leukocytes intravenously.

  • Intravital Imaging:

    • Using the intravital microscope, visualize and record the microcirculation in the prepared tissue.

    • Capture video sequences of leukocyte-endothelial interactions in post-capillary venules.

  • Data Analysis:

    • From the recorded videos, quantify the number of rolling and firmly adhered leukocytes per unit area of the vessel wall over time.

    • Compare the extent of leukocyte adhesion in this compound-treated animals to that in vehicle-treated controls.

Signaling Pathways and Visualizations

Inhibition of α4β1 integrin by this compound disrupts downstream signaling cascades that are crucial for cell adhesion, migration, and survival. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.

α4β1 Integrin Signaling Pathway

Upon binding to its ligand VCAM-1, α4β1 integrin clustering initiates a series of intracellular signaling events. A key pathway involves the recruitment and activation of Focal Adhesion Kinase (FAK) and the adaptor protein paxillin. This complex can then modulate the activity of the small GTPase RhoA, which in turn regulates the actin cytoskeleton to control cell shape and motility. An alternative, FAK-independent pathway involves the activation of the tyrosine kinase c-Src, which can also influence cell migration. This compound, by blocking the initial ligand binding, prevents the initiation of these downstream signals.

alpha4beta1_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VCAM1 VCAM-1 alpha4beta1 α4β1 Integrin VCAM1->alpha4beta1 binds FAK FAK alpha4beta1->FAK activates cSrc c-Src alpha4beta1->cSrc activates (FAK-independent) TR14035 This compound TR14035->alpha4beta1 inhibits Paxillin Paxillin FAK->Paxillin recruits RhoA RhoA Paxillin->RhoA modulates Actin Actin Cytoskeleton (Cell Adhesion & Migration) RhoA->Actin cSrc->Actin

Caption: α4β1 integrin signaling pathways inhibited by this compound.

Experimental Workflow: Cell Adhesion Assay

The following diagram illustrates the logical flow of a typical cell adhesion assay used to evaluate the inhibitory activity of this compound.

cell_adhesion_workflow start Start plate_coating Coat 96-well plate with VCAM-1 start->plate_coating blocking Block non-specific binding with BSA plate_coating->blocking incubation Incubate cells and inhibitor on coated plate blocking->incubation cell_labeling Label Jurkat cells with Calcein-AM cell_suspension Prepare cell suspension cell_labeling->cell_suspension cell_suspension->incubation inhibitor_prep Prepare serial dilutions of this compound inhibitor_prep->incubation washing Wash to remove non-adherent cells incubation->washing quantification Quantify fluorescence of adherent cells washing->quantification analysis Data analysis (IC50 determination) quantification->analysis end End analysis->end

Caption: Workflow for a cell adhesion inhibition assay.

Conclusion

This compound is a potent antagonist of α4β1 integrin that effectively disrupts the adhesion and migration of leukocytes, key processes in the pathophysiology of numerous inflammatory diseases. Its mechanism of action involves the direct inhibition of α4β1-ligand interactions, thereby preventing the activation of downstream signaling pathways that control cytoskeletal rearrangement and cell motility. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working on α4β1-targeted therapeutics. Further investigation into the precise effects of this compound on specific downstream signaling events will continue to refine our understanding of its biological function and therapeutic potential.

References

TR-14035: A Technical Guide to its Role in Inflammatory Cascade Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TR-14035 is a potent, orally bioavailable small molecule that functions as a dual antagonist of α4β1 (Very Late Antigen-4, VLA-4) and α4β7 integrins.[1][2][3] These integrins are key mediators in the inflammatory cascade, playing a crucial role in the recruitment of leukocytes to sites of inflammation.[3][4] By blocking the interaction of these integrins with their respective ligands, this compound effectively inhibits leukocyte adhesion and infiltration, offering a promising therapeutic strategy for a range of inflammatory and autoimmune diseases, including asthma.[1][4] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its evaluation.

Mechanism of Action: Inhibition of Leukocyte Adhesion

The inflammatory response is a complex biological process involving the coordinated migration of leukocytes from the bloodstream into inflamed tissues. This process, known as the leukocyte adhesion cascade, is heavily dependent on the interaction between integrins on the surface of leukocytes and cell adhesion molecules (CAMs) on the vascular endothelium.

This compound exerts its anti-inflammatory effects by targeting two critical integrins:

  • α4β1 (VLA-4): This integrin is expressed on a variety of leukocytes, including lymphocytes, monocytes, eosinophils, and basophils. It primarily binds to Vascular Cell Adhesion Molecule-1 (VCAM-1), which is upregulated on inflamed endothelial cells. This interaction is crucial for the firm adhesion and subsequent transmigration of these leukocytes into the surrounding tissue.

  • α4β7: This integrin is predominantly found on a subset of T lymphocytes and plays a critical role in their homing to gut-associated lymphoid tissue (GALT). Its primary ligand is the Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), which is expressed on the high endothelial venules of the gut.

By competitively binding to the ligand-binding site of both α4β1 and α4β7 integrins, this compound effectively blocks their interaction with VCAM-1 and MAdCAM-1, respectively. This disruption of the adhesion process prevents the accumulation of inflammatory cells at the site of inflammation, thereby attenuating the inflammatory response.

cluster_leukocyte On Leukocyte cluster_endothelium On Endothelium Leukocyte Leukocyte a4b1 α4β1 Integrin a4b7 α4β7 Integrin Endothelium Endothelial Cell VCAM1 VCAM-1 MAdCAM1 MAdCAM-1 a4b1->VCAM1 Binds a4b7->MAdCAM1 Binds Adhesion Leukocyte Adhesion & Infiltration VCAM1->Adhesion Promotes MAdCAM1->Adhesion Promotes TR14035 This compound TR14035->a4b1 Inhibits TR14035->a4b7 Inhibits Inflammation Inflammation Adhesion->Inflammation Leads to start Start sensitization Day 0: Sensitize Rats (OVA + Al(OH)3 i.p.) start->sensitization wait Days 1-20: Incubation Period sensitization->wait treatment Day 21 (1h pre-challenge): Administer this compound or Vehicle (p.o.) wait->treatment challenge Day 21: Challenge with Aerosolized OVA treatment->challenge treatment2 Day 21 (4h post-challenge): Administer Second Dose challenge->treatment2 ahr Day 22 (24h post-challenge): Assess Airway Hyper-responsiveness (AHR) treatment2->ahr bal Day 23 (48h post-challenge): Perform Bronchoalveolar Lavage (BAL) & Lung Histology ahr->bal end End bal->end start Start coat Coat 96-well plate with VCAM-1 or MAdCAM-1 start->coat label_cells Label Leukocytes with Fluorescent Dye start->label_cells block Block with BSA coat->block add_cells Add Cells to Coated Plate block->add_cells inhibit Pre-incubate Labeled Cells with this compound label_cells->inhibit inhibit->add_cells incubate Incubate for Adhesion add_cells->incubate wash Wash to Remove Non-adherent Cells incubate->wash read Read Fluorescence wash->read analyze Analyze Data (IC50) read->analyze end End analyze->end

References

Preclinical Profile of TR-14035: A Dual α4β7/α4β1 Integrin Antagonist for Autoimmune Diseases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

TR-14035, also known as SB 683698, is a potent, orally bioavailable small molecule antagonist of both α4β7 and α4β1 integrins. These integrins are critical mediators of lymphocyte trafficking and adhesion in inflammatory processes, making them attractive targets for the treatment of autoimmune diseases. Preclinical research has demonstrated the potential of this compound to modulate inflammatory responses by inhibiting the interaction of these integrins with their ligands, such as Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1). This document provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile. While the development of this compound was discontinued after completing Phase I clinical trials in Europe for inflammatory bowel disease, the preclinical data remains a valuable resource for researchers in the field of autoimmune and inflammatory diseases.[1][2][3]

Core Compound Details

Compound Name This compound (also known as SB 683698)
Target(s) Dual antagonist of α4β7 and α4β1 integrins[2][4][5]
Therapeutic Area Autoimmune Diseases, Inflammation
Development Status Discontinued (Completed Phase I trials in Europe)[1][2]

Mechanism of Action: Dual Integrin Antagonism

This compound exerts its therapeutic effect by competitively inhibiting the binding of α4β7 and α4β1 integrins to their respective ligands. The α4β7 integrin, primarily expressed on a subset of T lymphocytes, mediates their homing to the gut-associated lymphoid tissue (GALT) by binding to MAdCAM-1 on the surface of endothelial cells. In contrast, the α4β1 integrin (also known as Very Late Antigen-4, VLA-4) is more broadly expressed on leukocytes and facilitates their recruitment to inflamed tissues through interaction with VCAM-1. By blocking both of these pathways, this compound has the potential to reduce immune cell infiltration in various tissues, thereby attenuating the inflammatory cascade characteristic of many autoimmune disorders.

cluster_leukocyte Leukocyte cluster_endothelium Endothelial Cell This compound This compound alpha4beta7 α4β7 Integrin This compound->alpha4beta7 Inhibits alpha4beta1 α4β1 Integrin (VLA-4) This compound->alpha4beta1 Inhibits MAdCAM-1 MAdCAM-1 alpha4beta7->MAdCAM-1 Binds to VCAM-1 VCAM-1 alpha4beta1->VCAM-1 Binds to

Figure 1: Mechanism of action of this compound as a dual integrin antagonist.

Quantitative Preclinical Data

In Vitro Potency

The inhibitory activity of this compound was determined using cell-free and cell-based adhesion assays. The compound demonstrated potent inhibition of both α4β7 and α4β1 integrins, with a higher selectivity for α4β7.

Assay TypeTargetIC50Reference
Cell-free assayα4β7 Integrin7 nM[4][5]
Cell-free assayα4β1 Integrin87 nM[4][5]
Cell Adhesion AssayRPMI-8866 cells to MAdCAM-Ig~0.01 µM[4]
In Vivo Efficacy (Allergic Asthma Model)

In a rat model of allergic asthma, oral administration of this compound demonstrated significant efficacy in reducing airway hyper-responsiveness and inflammation.

Animal ModelParameterEffect of this compound
Brown Norway Rat (Allergic Asthma)Antigen-induced airway hyper-responsivenessSuppressed[4]
Brown Norway Rat (Allergic Asthma)InflammationSuppressed[4]
Pharmacokinetic Profile

Pharmacokinetic studies were conducted in rats and dogs, revealing moderate oral bioavailability.

SpeciesParameterValue
RatOral Bioavailability17.1%[4]
Cmax0.18 µg eq./mL[4]
T1/2 (oral)0.28 h[4]
Plasma Clearance (IV)3865 mL/h/kg[4]
DogOral Bioavailability13.2%[4]
Cmax0.10 µg eq./mL[4]
T1/2 (oral)0.81 h[4]
Plasma Clearance (IV)1664 mL/h/kg[4]

Experimental Protocols

In Vitro Cell Adhesion Assay (General Protocol)

This protocol outlines a general procedure for assessing the inhibitory effect of a compound like this compound on cell adhesion.

A Coat plates with MAdCAM-1 or VCAM-1 B Block non-specific binding sites A->B C Label leukocyte cell line (e.g., RPMI-8866) with a fluorescent dye B->C D Pre-incubate labeled cells with varying concentrations of this compound C->D E Add cell suspension to coated plates D->E F Incubate to allow for cell adhesion E->F G Wash to remove non-adherent cells F->G H Quantify adherent cells (fluorescence reading) G->H I Calculate IC50 H->I

Figure 2: General workflow for an in vitro cell adhesion assay.

Methodology:

  • Plate Coating: 96-well plates are coated with recombinant MAdCAM-1 or VCAM-1 and incubated overnight.

  • Blocking: The plates are washed, and non-specific binding sites are blocked using a solution like bovine serum albumin (BSA).

  • Cell Preparation: A leukocyte cell line expressing α4β7 and/or α4β1 integrins (e.g., RPMI-8866) is labeled with a fluorescent dye.

  • Compound Incubation: The labeled cells are pre-incubated with various concentrations of this compound or a vehicle control.

  • Adhesion: The cell suspension is added to the coated plates and incubated to allow for adhesion.

  • Washing: Non-adherent cells are removed by gentle washing.

  • Quantification: The fluorescence of the remaining adherent cells is measured using a plate reader.

  • Data Analysis: The percentage of inhibition is calculated for each concentration, and the IC50 value is determined by non-linear regression analysis.

In Vivo Allergic Asthma Model in Rats (General Protocol)

This protocol describes a common method for inducing allergic asthma in rats to evaluate the efficacy of therapeutic agents.

A Sensitization: Intraperitoneal injection of Ovalbumin (OVA) and adjuvant B Resting Period (e.g., 14 days) A->B C Treatment: Oral administration of this compound or vehicle B->C D Challenge: Inhalation of aerosolized OVA C->D E Measurement of Airway Hyper-responsiveness (e.g., using a whole-body plethysmograph) D->E F Bronchoalveolar Lavage (BAL) for inflammatory cell count and cytokine analysis E->F G Histopathological analysis of lung tissue F->G

Figure 3: Experimental workflow for a rat model of allergic asthma.

Methodology:

  • Sensitization: Brown Norway rats are sensitized via intraperitoneal injection of ovalbumin (OVA) mixed with an adjuvant such as aluminum hydroxide.

  • Treatment: Prior to the challenge, animals are treated with an oral dose of this compound or a vehicle control.

  • Challenge: Animals are exposed to an aerosol of OVA to induce an asthmatic response.

  • Assessment of Airway Hyper-responsiveness: Parameters such as enhanced pause (Penh) are measured using a whole-body plethysmograph in response to increasing concentrations of a bronchoconstrictor like methacholine.

  • Inflammatory Cell Analysis: Bronchoalveolar lavage (BAL) is performed to collect fluid from the lungs. The total and differential cell counts (e.g., eosinophils, neutrophils, lymphocytes) in the BAL fluid are determined.

  • Cytokine Analysis: Levels of pro-inflammatory cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid or lung homogenates are measured by ELISA.

  • Histopathology: Lung tissues are collected, fixed, and stained (e.g., with Hematoxylin and Eosin) to assess the degree of inflammation and cellular infiltration.

Discussion and Future Perspectives

The preclinical data for this compound highlight its potential as a therapeutic agent for autoimmune diseases by targeting key steps in the inflammatory cascade. The dual antagonism of α4β7 and α4β1 integrins offers a broad mechanism for inhibiting leukocyte trafficking to sites of inflammation. While the clinical development of this compound was halted, the compound and its preclinical findings remain a valuable case study for the development of next-generation integrin antagonists. Further research could focus on optimizing the pharmacokinetic properties of similar molecules or exploring their efficacy in other autoimmune models. The detailed understanding of the structure-activity relationships of N-benzoyl-L-biphenylalanine derivatives, the chemical class of this compound, provides a strong foundation for such future drug discovery efforts.[2]

References

TR-14035: A Technical Guide to Target Validation in Inflammatory Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target validation for TR-14035, a potent dual antagonist of α4β7 and α4β1 integrins, in the context of inflammatory disease models. The document details the molecule's mechanism of action, summarizes key preclinical data from in vitro and in vivo studies, and outlines the experimental methodologies used for its validation.

Introduction: Targeting Leukocyte Migration in Inflammation

Inflammatory diseases, including autoimmune disorders, are often characterized by the excessive recruitment of leukocytes to affected tissues.[1] This process of leukocyte extravasation is a highly regulated cascade involving the adhesion of circulating leukocytes to the vascular endothelium, followed by their migration into the tissue.[2][3] The integrin family of cell adhesion molecules plays a pivotal role in this process.[1]

Specifically, α4β1 (also known as Very Late Antigen-4, VLA-4) and α4β7 integrins, expressed on the surface of leukocytes, are crucial for their adhesion to endothelial cells in inflamed tissues.[1][4] α4β1 binds to Vascular Cell Adhesion Molecule-1 (VCAM-1), while α4β7 interacts with Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1).[5] The demonstrated efficacy of anti-integrin antibodies in treating inflammatory conditions provides a strong rationale for developing small-molecule antagonists targeting these interactions.[1]

This compound is a novel, orally active N-benzoyl-L-biphenylalanine derivative that functions as a dual antagonist for both α4β7 and α4β1 integrins.[1][5] This guide details the preclinical data that validates its mechanism of action and therapeutic potential in inflammatory models.

Mechanism of Action: Inhibition of Integrin-Mediated Adhesion

The primary mechanism of action for this compound is the competitive inhibition of the binding between α4β1/α4β7 integrins on leukocytes and their respective ligands (VCAM-1/MAdCAM-1) on endothelial cells.[2][4] By blocking this critical adhesion step, this compound effectively disrupts the process of leukocyte migration from the bloodstream into inflamed tissues, thereby suppressing the inflammatory response.[6]

cluster_tissue Inflamed Tissue Leukocyte Leukocyte Endothelium Activated Endothelial Cell Leukocyte->Endothelium 1. Rolling & Adhesion Integrin α4β1 / α4β7 Integrin Inflammation Tissue Inflammation Endothelium->Inflammation 2. Transmigration VCAM VCAM-1 / MAdCAM-1 Integrin->VCAM TR14035 This compound TR14035->Integrin Blocks

Caption: this compound blocks the leukocyte adhesion cascade.

In Vitro Target Validation

The potency and specificity of this compound against its molecular targets were established through a series of in vitro assays.

Quantitative Data: Inhibitory Potency

The inhibitory activity of this compound was quantified using cell-based adhesion assays. The half-maximal inhibitory concentrations (IC50) demonstrate potent antagonism at nanomolar concentrations.[1][5]

TargetLigandAssayIC50 (nM)Reference
α4β7 Integrin MAdCAM-1Cell Adhesion Assay7[1][5]
α4β1 Integrin VCAM-1 / OsteopontinCell Adhesion Assay87[1][5]
α4β7 Integrin MAdCAM-IgRPMI-8866 Cell Adhesion~10[5]
Experimental Protocol: Cell Adhesion Assay

This protocol describes a representative method for determining the IC50 of this compound in a cell adhesion assay.

Objective: To measure the dose-dependent inhibition of integrin-mediated cell adhesion by this compound.

Materials:

  • Cells: RPMI-8866 cells (expressing α4β7) or Jurkat cells (expressing α4β1).

  • Coating Proteins: Recombinant human MAdCAM-1-Ig or VCAM-1-Ig fusion protein.

  • Assay Plates: 96-well flat-bottom microplates.

  • Test Compound: this compound, serially diluted in assay buffer.

  • Labeling Dye: Calcein-AM or similar fluorescent dye.

  • Instrumentation: Plate reader (fluorescence), incubator.

Methodology:

  • Plate Coating: Coat 96-well plates with MAdCAM-1-Ig or VCAM-1-Ig (e.g., 1-5 µg/mL in PBS) overnight at 4°C.

  • Blocking: Wash the plates and block non-specific binding sites with 1% Bovine Serum Albumin (BSA) in PBS for 1-2 hours at room temperature.

  • Cell Preparation: Label RPMI-8866 or Jurkat cells with Calcein-AM. Resuspend the labeled cells in assay buffer.

  • Compound Incubation: Add serial dilutions of this compound to the wells.

  • Cell Adhesion: Add the fluorescently labeled cells to the wells and incubate for 30-60 minutes at 37°C to allow for adhesion.

  • Washing: Gently wash the plates to remove non-adherent cells.

  • Quantification: Measure the fluorescence of the remaining adherent cells using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to controls. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

start Start plate_coating 1. Coat 96-well plate with MAdCAM-1/VCAM-1 start->plate_coating end End blocking 2. Block with BSA plate_coating->blocking compound_add 4. Add this compound dilutions blocking->compound_add cell_labeling 3. Label cells with Calcein-AM cell_add 5. Add labeled cells to plate cell_labeling->cell_add compound_add->cell_add incubation 6. Incubate for adhesion cell_add->incubation washing 7. Wash to remove non-adherent cells incubation->washing readout 8. Read fluorescence washing->readout analysis 9. Calculate IC50 readout->analysis analysis->end

Caption: In vitro cell adhesion assay workflow.

In Vivo Target Validation

The therapeutic potential of this compound was further validated in animal models of inflammation, confirming its oral bioavailability and efficacy.

Quantitative Data: Pharmacokinetics

Pharmacokinetic studies were conducted in rats and dogs to assess the oral bioavailability and other key parameters of this compound.[5] The compound exhibits moderate oral bioavailability.[5]

SpeciesDose (Oral)Bioavailability (%)Cmax (µg eq./mL)T1/2 (h)Reference
Rat 10 mg/kg17.10.180.28[5]
Dog 10 mg/kg13.20.100.81[5]
Quantitative Data: In Vivo Efficacy

This compound demonstrated significant efficacy in a rat model of allergic asthma, a disease characterized by airway inflammation and hyper-responsiveness.[5]

Animal ModelSpeciesCompound Dose (Route)EndpointResultReference
Allergic Asthma Brown Norway Rat3 mg/kg (i.g.)Airway Hyper-responsivenessSignificant Decrease[5]
Experimental Protocol: Allergic Asthma Model in Rats

This protocol provides a representative methodology for evaluating the efficacy of this compound in a rodent model of allergic asthma.

Objective: To assess the ability of orally administered this compound to suppress antigen-induced airway hyper-responsiveness and inflammation.

Materials:

  • Animals: Male Brown Norway or Sprague-Dawley rats.

  • Sensitizing Agent: Ovalbumin (OVA).

  • Adjuvant: Aluminum hydroxide (Alum).

  • Challenge Agent: Aerosolized Ovalbumin.

  • Test Compound: this compound.

  • Instrumentation: Whole-body plethysmography system for measuring airway responsiveness, nebulizer for aerosol challenge.

Methodology:

  • Sensitization: Sensitize rats via intraperitoneal (i.p.) injection of OVA mixed with Alum on day 0 and day 7.

  • Compound Administration: Administer this compound (e.g., 3 mg/kg) or vehicle control via oral gavage (i.g.) at a specified time point before the antigen challenge (e.g., 1-2 hours prior).

  • Antigen Challenge: On a subsequent day (e.g., day 14), expose the rats to an aerosolized OVA challenge for a defined period (e.g., 20-30 minutes) to induce an inflammatory response.

  • Airway Responsiveness Measurement: 24-48 hours post-challenge, assess airway hyper-responsiveness. Place animals in a whole-body plethysmograph and measure baseline readings. Then, expose them to increasing concentrations of a bronchoconstrictor agent (e.g., 5-hydroxytryptamine or methacholine) and record changes in airway resistance.

  • Inflammatory Cell Analysis (Optional): Perform bronchoalveolar lavage (BAL) to collect fluid from the lungs. Analyze the BAL fluid for total and differential leukocyte counts (e.g., eosinophils, neutrophils).

  • Data Analysis: Compare the airway responsiveness and inflammatory cell counts between the this compound-treated group and the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA).

start Start sensitization 1. Sensitization: OVA + Alum i.p. injection (Day 0 & 7) start->sensitization end End treatment 2. Treatment: Oral gavage of this compound or Vehicle sensitization->treatment challenge 3. Challenge: Aerosolized OVA (Day 14) treatment->challenge measurement 4. Measure Airway Hyper-responsiveness (Day 15-16) challenge->measurement analysis 5. Data Analysis measurement->analysis analysis->end

Caption: In vivo allergic asthma model workflow.

Conclusion

The preclinical data for this compound provide robust validation of its intended target and mechanism of action. In vitro studies confirm its potent, nanomolar antagonism of both α4β7 and α4β1 integrins. In vivo studies in relevant animal models of inflammation demonstrate that this compound is orally bioavailable and effective at reducing key pathological features of inflammatory disease, such as airway hyper-responsiveness.[5] Collectively, these findings validate the dual inhibition of α4β1 and α4β7 integrins as a promising therapeutic strategy for inflammatory and autoimmune diseases and establish this compound as a viable clinical candidate. The compound has completed Phase I studies.[1]

References

In Vitro Characterization of TR-14035: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TR-14035 is a potent, orally bioavailable small molecule that functions as a dual antagonist of α4β7 and α4β1 integrins.[1][2] Integrins are key regulators of inflammatory and autoimmune responses, making this compound a compound of significant interest for therapeutic development in these areas.[2] This technical guide provides a comprehensive overview of the in vitro characterization of this compound, summarizing its binding affinity, cellular activity, and mechanism of action based on publicly available data. Detailed methodologies for key experiments are described, and signaling pathways and experimental workflows are visually represented.

Mechanism of Action

This compound exerts its biological effects by inhibiting the function of α4β7 and α4β1 integrins.[1][2] These integrins are expressed on the surface of leukocytes and play a critical role in their adhesion to the vascular endothelium and subsequent migration into inflamed tissues.[3][4]

  • α4β1 (VLA-4) primarily interacts with Vascular Cell Adhesion Molecule-1 (VCAM-1) on endothelial cells.[4][5] This interaction is crucial for the recruitment of lymphocytes, monocytes, eosinophils, and basophils to sites of inflammation.[3][5]

  • α4β7 binds to Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), which is predominantly expressed in the gut-associated lymphoid tissue (GALT).[6] This interaction is central to the homing of lymphocytes to the gastrointestinal tract.[6][7]

By blocking the binding of these integrins to their respective ligands, this compound effectively inhibits leukocyte adhesion and trafficking, thereby attenuating the inflammatory response.[3][6]

Signaling Pathway

The signaling pathway affected by this compound is central to the process of leukocyte extravasation from the bloodstream into tissues. The diagram below illustrates the key molecular interactions inhibited by this compound.

G cluster_blood_vessel Blood Vessel Lumen cluster_endothelium Endothelial Cell cluster_integrin Leukocyte Leukocyte a4b1 α4β1 Integrin a4b7 α4β7 Integrin VCAM1 VCAM-1 Inflamed Tissue Inflamed Tissue VCAM1->Inflamed Tissue Leukocyte Extravasation MAdCAM1 MAdCAM-1 Gut-Associated\nLymphoid Tissue Gut-Associated Lymphoid Tissue MAdCAM1->Gut-Associated\nLymphoid Tissue Lymphocyte Homing a4b1->VCAM1 Adhesion a4b7->MAdCAM1 Adhesion TR14035 This compound TR14035->a4b1 Inhibition TR14035->a4b7 Inhibition

Caption: Inhibition of leukocyte adhesion by this compound.

Quantitative Data Summary

The in vitro activity of this compound has been quantified through various biochemical and cell-based assays. The following table summarizes the key potency values.

ParameterTarget/AssayValueReference
IC50 α4β7 Integrin7 nM[1][2]
IC50 α4β1 Integrin87 nM[1][2]
IC50 125I-MAdCAM-Ig binding to human α4β70.75 nM[6]
IC50 Adhesion of RPMI-8866 cells to MAdCAM-Ig~10 nM (0.01 µM)[1][8]
IC50 Binding of human α4β7-expressing RPMI-8866 cells to MAdCAM-Ig under shear flow0.1 µM[6]

Experimental Protocols

While detailed, step-by-step protocols are proprietary to the conducting laboratories, the principles behind the key experiments for characterizing this compound can be described.

Integrin Binding Assays

These assays are designed to measure the direct interaction of this compound with its target integrins. A common method is a competitive binding assay.

  • Principle: A radiolabeled or fluorescently tagged ligand with known affinity for the integrin is used. The ability of this compound to displace the labeled ligand is measured.

  • General Procedure:

    • Purified α4β7 or α4β1 integrin is immobilized on a solid support (e.g., a 96-well plate).

    • A constant concentration of the labeled ligand is added to the wells.

    • Increasing concentrations of this compound are added to compete for binding.

    • After incubation and washing steps, the amount of bound labeled ligand is quantified.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.

Cell Adhesion Assays

These assays evaluate the ability of this compound to block the adhesion of cells expressing α4 integrins to their corresponding ligands.

  • Principle: The inhibition of cell attachment to a surface coated with an integrin ligand (e.g., MAdCAM-1 or VCAM-1) is measured.

  • General Procedure:

    • 96-well plates are coated with MAdCAM-Ig or VCAM-1.

    • A cell line expressing the target integrin (e.g., RPMI-8866 cells for α4β7) is fluorescently labeled.

    • The cells are pre-incubated with varying concentrations of this compound.

    • The cell suspension is added to the coated wells and incubated to allow for adhesion.

    • Non-adherent cells are removed by washing.

    • The number of adherent cells is quantified by measuring the fluorescence.

    • The IC50 value for the inhibition of cell adhesion is calculated.

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for a cell adhesion assay used to characterize this compound.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Coat plate with MAdCAM-Ig/VCAM-1 a2 Add cell suspension to coated plate p1->a2 p2 Label cells with fluorescent dye a1 Pre-incubate cells with this compound p2->a1 p3 Prepare serial dilutions of this compound p3->a1 a1->a2 a3 Incubate to allow cell adhesion a2->a3 a4 Wash to remove non-adherent cells a3->a4 d1 Measure fluorescence of adherent cells a4->d1 d2 Plot % Inhibition vs. [this compound] d1->d2 d3 Calculate IC50 d2->d3

Caption: Generalized workflow for a cell adhesion assay.

Conclusion

The in vitro data for this compound demonstrate its potent and dual antagonistic activity against α4β7 and α4β1 integrins. The compound effectively inhibits integrin-ligand binding and subsequent cell adhesion, which are critical events in the inflammatory cascade. This profile supports its potential for the treatment of inflammation and autoimmune diseases.[1] Further research and clinical development will be necessary to fully elucidate its therapeutic utility.

References

TR-14035: A Technical Guide to its Binding Affinity for α4β7 and α4β1 Integrins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TR-14035 is a potent, orally active dual antagonist of the α4β7 and α4β1 integrins.[1][2][3] These integrins are key regulators in inflammatory and autoimmune diseases, playing a critical role in the recruitment of leukocytes to sites of inflammation.[4][5] The α4β7 integrin primarily mediates lymphocyte trafficking to the gut-associated lymphoid tissue (GALT) through its interaction with the Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1).[6][7] The α4β1 integrin, also known as Very Late Antigen-4 (VLA-4), binds to the Vascular Cell Adhesion Molecule-1 (VCAM-1) and is involved in leukocyte adhesion and transmigration into various inflamed tissues.[8][9] The dual antagonism of this compound presents a promising therapeutic strategy for a range of inflammatory conditions. This technical guide provides an in-depth overview of the binding affinity of this compound to both α4β7 and α4β1, detailed experimental protocols for assessing this affinity, and a summary of the associated signaling pathways.

Quantitative Binding Affinity of this compound

The inhibitory potency of this compound against α4β7 and α4β1 has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized below, indicating a higher affinity for α4β7.

Integrin TargetLigandAssay TypeIC50 (nM)Reference
α4β7MAdCAM-1Competitive Binding Assay7[1][2][3]
α4β1VCAM-1Competitive Binding Assay87[1][2][3]

Experimental Protocols

The determination of the binding affinity of this compound for α4β7 and α4β1 integrins can be achieved through several established experimental methodologies. Below are detailed protocols for competitive binding assays, which are commonly employed for this purpose.

α4β7/MAdCAM-1 Competitive Binding Assay

This assay measures the ability of this compound to inhibit the binding of a labeled ligand to the α4β7 integrin expressed on the surface of RPMI-8866 cells.

Materials:

  • RPMI-8866 cells (human B-lymphoblastoid cell line expressing high levels of α4β7)

  • Recombinant human MAdCAM-1-Fc chimera (ligand)

  • This compound

  • A labeled secondary antibody or a directly labeled ligand (e.g., with a fluorophore or radioisotope)

  • Assay Buffer: Tris-HCl buffer with physiological salts (NaCl, KCl, MgCl2, CaCl2)

  • 96-well microplates

  • Plate reader (e.g., fluorescence or scintillation counter)

Protocol:

  • Cell Culture: Culture RPMI-8866 cells in appropriate media and conditions until they reach the desired density.

  • Plate Coating: Coat the wells of a 96-well microplate with MAdCAM-1-Fc overnight at 4°C.

  • Blocking: Wash the wells and block non-specific binding sites with a blocking buffer (e.g., BSA in PBS) for 1-2 hours at room temperature.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

  • Cell Labeling (if using a fluorescent assay): Label RPMI-8866 cells with a fluorescent dye such as Calcein AM.

  • Competition Reaction:

    • Add the diluted this compound to the MAdCAM-1 coated wells.

    • Add the labeled RPMI-8866 cells to the wells.

    • Incubate for a defined period (e.g., 1-2 hours) at 37°C to allow for competitive binding.

  • Washing: Gently wash the wells to remove unbound cells.

  • Detection:

    • For fluorescently labeled cells, measure the fluorescence intensity in each well using a plate reader.

    • For radioligand assays, lyse the cells and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the signal (fluorescence or radioactivity) against the concentration of this compound. Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the cells to MAdCAM-1.

α4β1/VCAM-1 Competitive Binding Assay

This assay is similar to the α4β7 assay but utilizes Jurkat cells, which express α4β1, and VCAM-1 as the ligand.

Materials:

  • Jurkat cells (human T-lymphocyte cell line expressing α4β1)

  • Recombinant human VCAM-1-Fc chimera (ligand)

  • This compound

  • A labeled secondary antibody or a directly labeled ligand

  • Assay Buffer

  • 96-well microplates

  • Plate reader

Protocol:

  • Cell Culture: Culture Jurkat cells in appropriate media and conditions.

  • Plate Coating: Coat the wells of a 96-well microplate with VCAM-1-Fc.

  • Blocking: Block non-specific binding sites.

  • Compound Preparation: Prepare serial dilutions of this compound.

  • Competition Reaction:

    • Add the diluted this compound to the VCAM-1 coated wells.

    • Add Jurkat cells to the wells.

    • Incubate to allow for competitive binding.

  • Washing: Remove unbound cells.

  • Detection: Quantify the number of bound cells using a suitable detection method (e.g., fluorescence, enzymatic reaction, or radioactivity).

  • Data Analysis: Determine the IC50 value of this compound for the α4β1/VCAM-1 interaction.

Signaling Pathways

The binding of ligands to α4β7 and α4β1 integrins initiates intracellular signaling cascades that are crucial for cell adhesion, migration, and activation. This compound, as an antagonist, blocks these signaling events.

α4β1 Downstream Signaling

Binding of VCAM-1 to α4β1 on leukocytes triggers a signaling cascade that promotes firm adhesion and transmigration. A key initial event is the activation of the small GTPase Rac-1. This leads to the production of reactive oxygen species (ROS) and the activation of pathways involving protein kinase C (PKC) and p21-activated kinase (PAK), ultimately resulting in actin cytoskeleton reorganization and the disruption of endothelial cell junctions to facilitate leukocyte extravasation.[10]

alpha4beta1_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VCAM1 VCAM-1 alpha4beta1 α4β1 Integrin VCAM1->alpha4beta1 binds Rac1 Rac-1 Activation alpha4beta1->Rac1 activates ROS ROS Production Rac1->ROS PAK PAK Activation Rac1->PAK PKC PKC Activation ROS->PKC Actin Actin Cytoskeleton Reorganization PAK->Actin Junctions Endothelial Junction Disruption PKC->Junctions TR14035 This compound TR14035->alpha4beta1 blocks

α4β1 signaling pathway upon VCAM-1 binding.
α4β7 Downstream Signaling

The signaling downstream of α4β7 can be modulated by different chemokines, leading to ligand-specific activation. For instance, the chemokine CCL25, present in the gut, activates the p38 MAPK and PKCα pathways, promoting adhesion to MAdCAM-1. Conversely, the chemokine CXCL10 can activate c-Src and Syk pathways, which can lead to different cellular responses. This differential signaling allows for fine-tuned regulation of lymphocyte trafficking.

alpha4beta7_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MAdCAM1 MAdCAM-1 alpha4beta7 α4β7 Integrin MAdCAM1->alpha4beta7 binds CCL25 CCL25 alpha4beta7->CCL25 CXCL10 CXCL10 alpha4beta7->CXCL10 p38_PKC p38 MAPK / PKCα Pathway CCL25->p38_PKC Src_Syk c-Src / Syk Pathway CXCL10->Src_Syk Adhesion Enhanced Adhesion to MAdCAM-1 p38_PKC->Adhesion Other Other Cellular Responses Src_Syk->Other TR14035 This compound TR14035->alpha4beta7 blocks

Chemokine-dependent α4β7 signaling.

Experimental Workflow Visualization

The general workflow for determining the IC50 of this compound in a competitive cell adhesion assay is depicted below.

experimental_workflow start Start plate_prep Prepare 96-well plate: 1. Coat with Ligand (MAdCAM-1 or VCAM-1) 2. Block non-specific sites start->plate_prep cell_prep Prepare Cells: Culture and label cells (e.g., RPMI-8866 or Jurkat) start->cell_prep compound_prep Prepare this compound: Create serial dilutions start->compound_prep incubation Incubate: Add cells and this compound to plate plate_prep->incubation cell_prep->incubation compound_prep->incubation wash Wash: Remove unbound cells incubation->wash read Read Plate: Measure signal (e.g., fluorescence) wash->read analyze Data Analysis: Plot data and calculate IC50 read->analyze end End analyze->end

Workflow for IC50 determination.

Conclusion

This compound is a dual antagonist with nanomolar inhibitory activity against α4β7 and α4β1 integrins. The provided experimental protocols offer a framework for the in vitro characterization of its binding affinity. Understanding the downstream signaling pathways of these integrins is crucial for elucidating the mechanism of action of this compound and its therapeutic potential in inflammatory and autoimmune diseases. The presented data and methodologies serve as a valuable resource for researchers and professionals in the field of drug development.

References

Methodological & Application

Application Note and Protocol: TR-14035 for In Vitro Cell Adhesion Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell adhesion is a fundamental biological process crucial in various physiological and pathological events, including immune responses, inflammation, and cancer metastasis.[1][2] Integrins, a family of transmembrane receptors, are key mediators of cell-cell and cell-extracellular matrix (ECM) interactions. The α4β7 and α4β1 integrins, in particular, play a critical role in leukocyte trafficking and recruitment to inflammatory sites.[3][4] TR-14035 is a potent and orally active dual antagonist of α4β7 and α4β1 integrins, making it a valuable tool for studying the roles of these integrins in cell adhesion and for the development of therapeutics targeting inflammatory and autoimmune diseases.[3][5][6] This document provides a detailed protocol for an in vitro cell adhesion assay to evaluate the inhibitory effect of this compound on α4β7-mediated cell adhesion.

Principle of the Assay

This assay quantifies the adhesion of a lymphocyte cell line expressing α4β7 integrin (e.g., RPMI-8866) to a substrate coated with the α4β7 ligand, Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1). The assay is performed in the presence of varying concentrations of this compound to determine its inhibitory effect. Adherent cells are quantified using a fluorescent dye, BCECF-AM, which is a cell-permeable ester that becomes fluorescent upon hydrolysis by intracellular esterases in viable cells.[7][8][9] The fluorescence intensity is directly proportional to the number of adherent cells.

Key Reagents and Materials

Reagent/MaterialSupplier (Example)Catalog Number (Example)
This compoundMedchemExpressHY-101881
RPMI-8866 cell lineATCCCCL-156
Recombinant Human MAdCAM-1R&D Systems838-MC
96-well black, clear-bottom microplatesCorning3603
BCECF-AMThermo Fisher ScientificB1150
Dimethyl sulfoxide (DMSO)Sigma-AldrichD2650
Bovine Serum Albumin (BSA)Sigma-AldrichA7906
RPMI-1640 MediumGibco11875093
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
HEPES bufferGibco15630080
D-PBS (Dulbecco's Phosphate-Buffered Saline)Gibco14190144

Experimental Protocol

Preparation of Reagents
  • This compound Stock Solution (10 mM): Dissolve this compound in DMSO to a final concentration of 10 mM.[6] Store at -20°C.

  • MAdCAM-1 Coating Solution (5 µg/mL): Reconstitute lyophilized MAdCAM-1 in sterile D-PBS to a final concentration of 5 µg/mL.

  • Blocking Buffer (1% BSA in D-PBS): Dissolve BSA in D-PBS to a final concentration of 1% (w/v). Filter-sterilize the solution.

  • Assay Buffer (0.1% BSA in RPMI-1640): Add BSA to RPMI-1640 medium to a final concentration of 0.1% (w/v).

  • Cell Culture Medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • BCECF-AM Loading Buffer (5 µM): Dilute the BCECF-AM stock solution in serum-free RPMI-1640 to a final concentration of 5 µM immediately before use.[9]

Plate Coating
  • Add 50 µL of MAdCAM-1 coating solution to each well of a 96-well black, clear-bottom microplate.

  • Incubate the plate overnight at 4°C.

  • The next day, aspirate the coating solution and wash the wells twice with 100 µL of D-PBS.

  • Add 100 µL of Blocking Buffer to each well and incubate for 2 hours at 37°C to block non-specific binding sites.

  • Aspirate the Blocking Buffer and wash the wells twice with 100 µL of D-PBS just before adding the cells.

Cell Preparation and Labeling
  • Culture RPMI-8866 cells in Cell Culture Medium at 37°C in a 5% CO2 incubator.

  • Harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Resuspend the cell pellet in serum-free RPMI-1640 and count the cells.

  • Centrifuge the cells again and resuspend the pellet in BCECF-AM Loading Buffer at a density of 1 x 10^6 cells/mL.

  • Incubate the cells for 30-60 minutes at 37°C in the dark.[9]

  • After incubation, wash the cells three times with Assay Buffer to remove excess dye.

  • Resuspend the labeled cells in Assay Buffer at a final concentration of 1 x 10^6 cells/mL.

Adhesion Assay
  • Prepare serial dilutions of this compound in Assay Buffer. A typical concentration range would be from 1 µM down to 0.01 nM. Include a vehicle control (DMSO) and a no-treatment control.

  • Add 50 µL of the diluted this compound or control solution to the appropriate wells of the MAdCAM-1 coated and blocked plate.

  • Add 50 µL of the labeled cell suspension (5 x 10^4 cells) to each well.

  • Incubate the plate for 30-60 minutes at 37°C in a 5% CO2 incubator.

  • After incubation, gently wash the wells twice with 100 µL of pre-warmed Assay Buffer to remove non-adherent cells.

  • After the final wash, add 100 µL of Assay Buffer to each well.

Quantification of Adherent Cells
  • Measure the fluorescence intensity of each well using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.

  • To determine the total number of cells added (100% adhesion), add 50 µL of the labeled cell suspension directly to a few wells without washing.

Data Presentation

The inhibitory effect of this compound is calculated as the percentage of adhesion inhibition compared to the vehicle control.

Percentage of Adhesion (%) = (Fluorescence_sample / Fluorescence_total_cells) * 100

Percentage of Inhibition (%) = (1 - (Fluorescence_sample - Fluorescence_blank) / (Fluorescence_control - Fluorescence_blank)) * 100

The IC50 value, the concentration of this compound that inhibits 50% of cell adhesion, can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

This compound Concentration (nM)Mean Fluorescence IntensityStandard Deviation% Adhesion% Inhibition
0 (Vehicle Control)4500250900
0.14200210846.7
135001807022.2
1023001504648.9
1001200902473.3
1000800601682.2
Total Cells (No Wash)5000300100N/A
Blank (No Cells)200200N/A

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Visualizations

Experimental_Workflow cluster_prep Plate & Cell Preparation cluster_assay Adhesion Assay cluster_analysis Data Acquisition & Analysis P1 Coat 96-well plate with MAdCAM-1 P2 Block with BSA P1->P2 A1 Add this compound dilutions to wells P2->A1 C1 Culture & Harvest RPMI-8866 cells C2 Label cells with BCECF-AM C1->C2 A2 Add labeled cells to wells C2->A2 A1->A2 A3 Incubate (30-60 min) A2->A3 A4 Wash to remove non-adherent cells A3->A4 D1 Read fluorescence (Ex:485/Em:535) A4->D1 D2 Calculate % Inhibition D1->D2 D3 Determine IC50 value D2->D3

Caption: Workflow for the this compound in vitro cell adhesion assay.

Signaling_Pathway cluster_cell Leukocyte cluster_endothelium Endothelial Cell Integrin α4β7 Integrin MAdCAM MAdCAM-1 Integrin->MAdCAM Binding Adhesion Cell Adhesion MAdCAM->Adhesion TR14035 This compound TR14035->Integrin Blocks Binding Inhibition Inhibition Inhibition->Adhesion

Caption: Mechanism of action of this compound in inhibiting cell adhesion.

References

Application Notes and Protocols for TR-14035 in Lymphocyte Trafficking Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TR-14035 is a potent and orally bioavailable small molecule that functions as a dual antagonist of α4β7 and α4β1 integrins.[1][2] These integrins are key adhesion molecules that mediate the trafficking and recruitment of lymphocytes to sites of inflammation.[3][4] By blocking the interaction of α4β7 and α4β1 integrins on the surface of lymphocytes with their respective ligands, Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1), on endothelial cells, this compound effectively inhibits lymphocyte adhesion, transmigration, and accumulation in tissues.[3][5][6] This makes this compound a valuable tool for studying the role of lymphocyte trafficking in various inflammatory and autoimmune diseases and for the development of novel therapeutics.

Mechanism of Action

This compound competitively inhibits the binding of α4β7 and α4β1 integrins to their ligands. The α4β7 integrin is crucial for lymphocyte homing to the gut-associated lymphoid tissue (GALT), while the α4β1 integrin is involved in leukocyte recruitment to a broader range of inflammatory sites, including the central nervous system and lungs.[4][6][7] The dual antagonism of this compound allows for the comprehensive study of α4-integrin-mediated lymphocyte trafficking.

cluster_lymphocyte Lymphocyte cluster_endothelial Endothelial Cell cluster_inhibition Inhibition by this compound Lymphocyte Lymphocyte a4b7 α4β7 Integrin MAdCAM1 MAdCAM-1 a4b7->MAdCAM1 Adhesion a4b1 α4β1 Integrin VCAM1 VCAM-1 a4b1->VCAM1 Adhesion Endothelial Endothelial TR14035 This compound TR14035->a4b7 Blocks TR14035->a4b1 Blocks

Figure 1. Mechanism of action of this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound based on published studies.

Table 1: In Vitro Potency of this compound

TargetAssayIC50 (nM)Reference
α4β7 IntegrinMAdCAM-Ig Binding7[1][8]
α4β1 IntegrinVCAM-1 Binding87[1][8]
α4β7 IntegrinRPMI-8866 cell adhesion to MAdCAM-Ig~10[1]
α4β7 IntegrinHuman/Rodent soluble ligand binding0.75[5]

Table 2: In Vivo Efficacy of this compound

Animal ModelAssayDosageEffectReference
Brown Norway Rat (Allergic Asthma)Airway hyper-responsiveness3 mg/kg, p.o.Significant decrease[3]
Brown Norway Rat (Allergic Asthma)Leukocyte counts in BALF3 mg/kg, p.o.Decreased eosinophils, mononuclear cells, and neutrophils[3]
MurineLymphocyte adhesion to Peyer's patch HEVs0.01-0.1 mg/kg, i.v.ED50[5][9]

Table 3: Pharmacokinetic Properties of this compound

SpeciesAdministrationDose (mg/kg)Bioavailability (%)Cmax (µg/mL)T1/2 (h)Reference
RatOral1017.10.180.28[1]
DogOral1013.20.100.81[1]
RatIntravenous3--0.28[1]
DogIntravenous3--0.81[1]

Experimental Protocols

Here we provide detailed protocols for key experiments to study the effects of this compound on lymphocyte trafficking.

Protocol 1: In Vitro Static Adhesion Assay

This assay measures the ability of this compound to inhibit the adhesion of lymphocytes to a monolayer of endothelial cells or to plates coated with purified adhesion molecules.

Materials:

  • This compound (dissolved in DMSO, then diluted in media)

  • Lymphocytes (e.g., primary T cells, Jurkat cells)

  • Endothelial cells (e.g., HUVECs) or purified MAdCAM-1/VCAM-1

  • 96-well tissue culture plates

  • Fluorescent dye for cell labeling (e.g., Calcein-AM)

  • Assay buffer (e.g., RPMI + 1% BSA)

  • Plate reader with fluorescence capabilities

Procedure:

  • Plate Coating:

    • For purified adhesion molecules: Coat wells of a 96-well plate with MAdCAM-1 (e.g., 1 µg/mL) or VCAM-1 (e.g., 2 µg/mL) overnight at 4°C.

    • For endothelial cells: Seed endothelial cells in a 96-well plate and grow to confluence. Activate with a pro-inflammatory cytokine (e.g., TNF-α, 10 ng/mL) for 4-6 hours to induce MAdCAM-1/VCAM-1 expression.

  • Cell Preparation:

    • Label lymphocytes with a fluorescent dye according to the manufacturer's protocol.

    • Resuspend labeled cells in assay buffer at a concentration of 1 x 10^6 cells/mL.

  • Treatment:

    • Pre-incubate the labeled lymphocytes with various concentrations of this compound or vehicle control (DMSO) for 30 minutes at 37°C.

  • Adhesion:

    • Wash the coated plates or endothelial cell monolayers to remove excess coating solution or media.

    • Add 100 µL of the pre-treated lymphocyte suspension to each well.

    • Incubate for 30-60 minutes at 37°C to allow for cell adhesion.

  • Washing:

    • Gently wash the wells 2-3 times with pre-warmed assay buffer to remove non-adherent cells.

  • Quantification:

    • Measure the fluorescence intensity of the remaining adherent cells in each well using a plate reader.

    • Calculate the percentage of adhesion for each treatment condition relative to the total number of cells added (determined from unwashed wells).

Protocol 2: In Vitro Adhesion Assay under Shear Flow

This assay mimics the physiological conditions of blood flow and assesses the ability of this compound to block lymphocyte adhesion under shear stress.

Materials:

  • Parallel-plate flow chamber system

  • Syringe pump

  • Microscope with imaging capabilities

  • This compound

  • Lymphocytes

  • Endothelial cells or coated coverslips (as in Protocol 1)

Procedure:

  • Chamber Assembly:

    • Prepare endothelial cell monolayers on coverslips or coat coverslips with MAdCAM-1/VCAM-1.

    • Assemble the flow chamber with the prepared coverslip.

  • Cell Preparation and Treatment:

    • Prepare and treat lymphocytes with this compound as described in the static adhesion assay protocol.

  • Flow Assay:

    • Perfuse the flow chamber with assay buffer at a defined shear stress (e.g., 1-2 dyn/cm²).

    • Introduce the treated lymphocyte suspension into the flow chamber at a constant flow rate.

    • Record videos of lymphocyte interactions (rolling, firm adhesion) with the endothelial monolayer or coated surface for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • Analyze the recorded videos to quantify the number of rolling and firmly adherent cells per field of view.

    • Compare the results between this compound treated and control groups.

Protocol 3: In Vivo Lymphocyte Homing Assay

This assay evaluates the effect of this compound on the ability of lymphocytes to migrate to specific tissues in a living animal.

Materials:

  • This compound

  • Mice (e.g., C57BL/6)

  • Lymphocytes isolated from donor mice (e.g., from spleen and lymph nodes)

  • Fluorescent labels for cells (e.g., CFSE, CellTracker Orange)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Isolate lymphocytes from the spleen and lymph nodes of donor mice.

    • Label the lymphocytes with a fluorescent dye.

  • Animal Treatment:

    • Administer this compound or vehicle control to recipient mice via the desired route (e.g., oral gavage). The timing of administration should be based on the pharmacokinetic profile of the compound.

  • Adoptive Transfer:

    • Inject the fluorescently labeled lymphocytes intravenously into the recipient mice.

  • Tissue Harvest and Analysis:

    • After a defined period (e.g., 2-24 hours), euthanize the mice and harvest relevant tissues (e.g., peripheral lymph nodes, mesenteric lymph nodes, spleen, Peyer's patches, and blood).

    • Prepare single-cell suspensions from the harvested tissues.

    • Analyze the cell suspensions by flow cytometry to determine the number of fluorescently labeled lymphocytes that have migrated to each tissue.

  • Data Analysis:

    • Calculate the percentage of transferred cells that have homed to each tissue and compare the results between the this compound treated and control groups.

start Start isolate_lymphocytes Isolate lymphocytes from donor mouse start->isolate_lymphocytes treat_recipient Treat recipient mouse with this compound or vehicle start->treat_recipient label_lymphocytes Label lymphocytes with fluorescent dye isolate_lymphocytes->label_lymphocytes adoptive_transfer Inject labeled lymphocytes into recipient mouse (i.v.) label_lymphocytes->adoptive_transfer treat_recipient->adoptive_transfer wait Allow time for lymphocyte homing (e.g., 2-24h) adoptive_transfer->wait harvest_tissues Harvest tissues (LNs, spleen, Peyer's patches, blood) wait->harvest_tissues prepare_suspensions Prepare single-cell suspensions harvest_tissues->prepare_suspensions flow_cytometry Analyze cell suspensions by flow cytometry prepare_suspensions->flow_cytometry analyze_data Quantify homed lymphocytes and compare groups flow_cytometry->analyze_data end End analyze_data->end

Figure 2. Workflow for in vivo lymphocyte homing assay.

Conclusion

This compound is a powerful research tool for investigating the roles of α4β7 and α4β1 integrins in lymphocyte trafficking. The provided application notes and protocols offer a framework for utilizing this compound in both in vitro and in vivo studies to dissect the mechanisms of immune cell recruitment in health and disease. These studies can provide valuable insights for the development of novel anti-inflammatory therapies.

References

Application Notes and Protocols for TR-14035 in In Vivo Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TR-14035 is a potent and orally bioavailable dual antagonist of α4β7 and α4β1 integrins, with IC50 values of 7 nM and 87 nM, respectively[1][2]. These integrins are key regulators of inflammatory and autoimmune responses, making this compound a promising candidate for therapeutic development in related diseases[2][3]. The α4β1 integrin, also known as Very Late Antigen-4 (VLA-4), and the α4β7 integrin are involved in the trafficking and recruitment of leukocytes to sites of inflammation[4][5]. By blocking the interaction of these integrins with their ligands, such as Vascular Cell Adhesion Molecule-1 (VCAM-1) and Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), this compound can effectively inhibit the migration of inflammatory cells[5][6]. Preclinical studies have demonstrated its efficacy in animal models of allergic asthma[1][7]. This document provides detailed application notes and protocols for the use of this compound in in vivo animal models based on available preclinical data.

Data Presentation

In Vivo Efficacy and Dosage
Animal ModelSpeciesDosageAdministration RouteKey FindingsReference
Allergic AsthmaBrown Norway Rat3 mg/kgOral Gavage (i.g.)Suppressed antigen-induced airway hyper-responsiveness and inflammation.[1]
Pharmacokinetic Parameters
SpeciesDosageAdministration RouteOral Bioavailability (%)Cmax (µg eq./mL)T1/2 (h)Plasma Clearance (mL/h/kg)Reference
Rat10 mg/kgOral (p.o.)17.10.18--[1]
Rat3 mg/kgIntravenous (i.v.)--0.283865[1]
Dog10 mg/kgOral (p.o.)13.20.10--[1]
Dog3 mg/kgIntravenous (i.v.)--0.811664[1]

Experimental Protocols

In Vivo Allergic Asthma Model in Brown Norway Rats

This protocol is based on the reported in vivo studies for this compound[1][7].

1. Animal Model:

  • Species: Male Brown Norway rats

  • Weight: 250-300 g

  • Acclimatization: Acclimatize animals for at least one week before the experiment with free access to food and water.

2. Materials:

  • This compound

  • Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[1]

  • Antigen (e.g., Ovalbumin)

  • 5-hydroxytryptamine (5-HT)

  • Oral gavage needles

  • Equipment for measuring airway hyper-responsiveness.

3. Dosing Solution Preparation:

  • It is recommended to prepare the dosing solution fresh on the day of the experiment[1].

  • To prepare the vehicle, add each solvent one by one in the specified volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline[1].

  • Dissolve this compound in the vehicle to achieve the final desired concentration for a 3 mg/kg dosage.

  • If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution[1].

4. Experimental Procedure:

  • Sensitization: Sensitize the Brown Norway rats with the chosen antigen (e.g., ovalbumin) according to an established protocol to induce an allergic phenotype.

  • Dosing: Administer this compound at a dose of 3 mg/kg via oral gavage[1][7]. The timing of administration is critical: one dose should be given 1 hour before the antigen challenge and a second dose 3 hours after the antigen challenge[1].

  • Antigen Challenge: Expose the sensitized animals to an aerosolized solution of the antigen to induce an allergic airway response.

  • Measurement of Airway Hyper-responsiveness: At a specified time point after the antigen challenge (e.g., 24 hours), assess airway hyper-responsiveness to a bronchoconstrictor agent like 5-hydroxytryptamine (5-HT)[7].

  • Assessment of Airway Inflammation: Following the measurement of airway hyper-responsiveness, euthanize the animals and collect bronchoalveolar lavage (BAL) fluid and lung tissue for analysis of inflammatory cell infiltration and cytokine levels.

5. Endpoints:

  • Primary Endpoint: Reduction in airway hyper-responsiveness to 5-HT.

  • Secondary Endpoints:

    • Decrease in the number of inflammatory cells (e.g., eosinophils, neutrophils, lymphocytes) in BAL fluid.

    • Reduction in the levels of pro-inflammatory cytokines in BAL fluid or lung homogenates.

Mandatory Visualization

G cluster_workflow Experimental Workflow for In Vivo Efficacy Testing sensitization Sensitization of Brown Norway Rats with Antigen (e.g., Ovalbumin) dosing1 Administer this compound (3 mg/kg, i.g.) 1 hour before challenge sensitization->dosing1 challenge Antigen Challenge (Aerosolized) dosing1->challenge dosing2 Administer this compound (3 mg/kg, i.g.) 3 hours after challenge challenge->dosing2 measurement Measure Airway Hyper-responsiveness (e.g., to 5-HT) dosing2->measurement analysis Assess Airway Inflammation (BAL fluid and lung tissue) measurement->analysis

Caption: Experimental workflow for evaluating this compound efficacy in a rat model of allergic asthma.

G cluster_pathway This compound Mechanism of Action cluster_inhibition Inhibition by this compound leukocyte {Leukocyte | Expressing α4β1 and α4β7 integrins} vcam Endothelial Cell VCAM-1 leukocyte->vcam α4β1 interaction madcam Endothelial Cell (Gut) MAdCAM-1 leukocyte->madcam α4β7 interaction tr14035 This compound tr14035->leukocyte Antagonizes adhesion Leukocyte Adhesion and Extravasation vcam->adhesion madcam->adhesion inflammation Inflammation adhesion->inflammation tr14035_inhibits This compound blocks the interaction between integrins on leukocytes and adhesion molecules on endothelial cells. inhibition_result Reduced Leukocyte Trafficking and Inflammation tr14035_inhibits->inhibition_result

Caption: Signaling pathway illustrating the dual antagonism of α4β1 and α4β7 integrins by this compound.

References

preparing TR-14035 stock solution and working concentrations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TR-14035 is a potent and orally bioavailable dual antagonist of integrin α4β7 and α4β1.[1][2][3] Integrins are key regulators of leukocyte trafficking and adhesion, playing a critical role in inflammatory and autoimmune diseases.[4][5] this compound inhibits the binding of these integrins to their ligands, such as Vascular Cell Adhesion Molecule-1 (VCAM-1) and Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), thereby modulating inflammatory responses.[6][7] These application notes provide detailed protocols for the preparation of this compound stock solutions and subsequent dilutions to working concentrations for in vitro and in vivo studies.

Physicochemical and Biological Properties

A summary of the key properties of this compound is provided in the table below for easy reference.

PropertyValueReference
Molecular Weight 474.33 g/mol [1]
Formula C24H21Cl2NO5[1]
CAS Number 232271-19-1[1]
Appearance Powder[8]
Purity ≥98%[1]
Biological Activity Dual antagonist of integrin α4β7 (IC50 = 7 nM) and α4β1 (IC50 = 87 nM)[1][2][3]
Solubility Soluble to 100 mM in DMSO and 20 mM in ethanol. Insoluble in water.[1][9]
Storage Store powder at -20°C for up to 3 years. Store stock solutions at -20°C for up to 1 year or -80°C for up to 2 years.[3][8][9]

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-dried DMSO

  • Sterile, conical-bottom polypropylene or glass vial

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Optional: Ultrasonic bath

Procedure:

  • Equilibrate this compound: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.

  • Calculate Required DMSO Volume: To prepare a 10 mM stock solution, use the following formula: Volume of DMSO (μL) = (Mass of this compound (mg) / 474.33 g/mol ) * 100,000 For example, to prepare a 10 mM stock solution from 1 mg of this compound: Volume of DMSO (μL) = (1 mg / 474.33 g/mol ) * 100,000 = 210.8 μL

  • Dissolve the Compound: Carefully add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

  • Ensure Complete Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If necessary, briefly sonicate the solution in an ultrasonic bath to aid dissolution.[8] Visually inspect the solution to ensure there are no visible particles.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Preparation of Working Concentrations for In Vitro Assays

This protocol outlines the serial dilution of the 10 mM stock solution to desired working concentrations for cell-based assays.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Appropriate cell culture medium or assay buffer

  • Sterile microcentrifuge tubes or a 96-well plate

  • Calibrated micropipettes and sterile tips

Procedure:

  • Determine Final DMSO Concentration: It is crucial to maintain a low final concentration of DMSO in the assay (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Ensure the final DMSO concentration is consistent across all treatment groups, including the vehicle control.

  • Perform Serial Dilutions:

    • For a 1 µM final working concentration in 1 mL of medium, add 0.1 µL of the 10 mM stock solution to 999.9 µL of medium.

    • For other concentrations, perform serial dilutions. For example, to prepare a 100 nM working solution, you can first dilute the 10 mM stock 1:100 in medium to create an intermediate 100 µM solution, and then dilute this intermediate solution 1:1000 in your final assay volume.

  • Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used in the experiment.

  • Example Dilution Series: To create a dilution series from 1 µM down to 1 nM, you can perform 1:10 serial dilutions from your initial 1 µM working solution in the appropriate assay buffer or medium.

Recommended In Vitro Working Concentrations:

ApplicationRecommended Concentration RangeReference
Cell Adhesion Assays0.01 µM - 1 µM[3][10]
Integrin Binding Assays0.1 nM - 100 nM[7]

Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound as an integrin antagonist.

Experimental Workflow for Stock Solution Preparation

Stock_Solution_Workflow start Start: Obtain this compound Powder equilibrate Equilibrate vial to room temperature start->equilibrate calculate Calculate required volume of DMSO equilibrate->calculate add_dmso Add anhydrous DMSO to powder calculate->add_dmso dissolve Vortex and/or sonicate until fully dissolved add_dmso->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store end End: 10 mM Stock Solution Ready store->end

Caption: Workflow for preparing a 10 mM this compound stock solution.

References

Application Notes and Protocols for TR-14035 in a Mouse Model of Dextran Sulfate Sodium (DSS)-Induced Colitis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammatory bowel disease (IBD), encompassing ulcerative colitis and Crohn's disease, is characterized by chronic inflammation of the gastrointestinal tract. A key pathological feature of IBD is the excessive recruitment of leukocytes to the intestinal mucosa. This process is mediated by the interaction of integrins on the surface of leukocytes with their corresponding ligands on endothelial cells. The α4β7 integrin, which binds to Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1), plays a crucial role in the specific homing of lymphocytes to the gut. TR-14035 is an orally active, small-molecule dual antagonist of α4β7 and α4β1 integrins, with IC50 values of 7 nM and 87 nM, respectively[1]. By blocking these integrins, this compound is hypothesized to inhibit leukocyte trafficking to the colon, thereby ameliorating the inflammation associated with colitis.

These application notes provide a detailed experimental design for evaluating the efficacy of this compound in a dextran sulfate sodium (DSS)-induced colitis model in mice, a widely used and well-characterized model that mimics many of the clinical and histological features of human ulcerative colitis.

Signaling Pathway of Leukocyte Adhesion and Extravasation

The following diagram illustrates the signaling pathway involved in leukocyte adhesion and extravasation into the inflamed gut mucosa, and the proposed mechanism of action for this compound.

G cluster_0 Blood Vessel Lumen cluster_1 Endothelial Cell cluster_2 Intestinal Tissue Leukocyte Leukocyte Integrin α4β7 / α4β1 Integrin Leukocyte->Integrin Expresses Endothelial Activated Endothelial Cell Leukocyte->Endothelial Adhesion & Rolling Tissue Inflamed Intestinal Tissue Leukocyte->Tissue Extravasation MAdCAM MAdCAM-1 / VCAM-1 Integrin->MAdCAM Binding Endothelial->Leukocyte Endothelial->MAdCAM Expresses MAdCAM->Integrin TR14035 This compound TR14035->Integrin Blocks

Figure 1: Mechanism of this compound Action.

Experimental Design and Workflow

A well-controlled in vivo study is critical to assess the therapeutic potential of this compound. The following workflow outlines the key stages of the experimental design.

G cluster_0 Pre-Treatment Phase cluster_1 Treatment Phase cluster_2 Post-Treatment & Analysis Phase Acclimatization Animal Acclimatization (1 week) Baseline Baseline Measurements (Weight, etc.) Acclimatization->Baseline Colitis_Induction DSS-Induced Colitis (2.5% DSS in drinking water, 7 days) Baseline->Colitis_Induction TR14035_Treatment This compound Administration (Oral Gavage, Daily) Monitoring Daily Monitoring (DAI Score) Colitis_Induction->Monitoring TR14035_Treatment->Monitoring Sacrifice Euthanasia & Sample Collection (Day 8) Monitoring->Sacrifice Histology Histopathological Analysis Sacrifice->Histology MPO Myeloperoxidase (MPO) Assay Sacrifice->MPO Cytokine Cytokine Analysis (ELISA) Sacrifice->Cytokine

Figure 2: Experimental Workflow Diagram.

Materials and Methods

Animals
  • Species: C57BL/6 mice (female, 8-10 weeks old) are commonly used and susceptible to DSS-induced colitis.

  • Housing: Mice should be housed in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.

Induction of Colitis
  • Reagent: Dextran sulfate sodium (DSS), molecular weight 36,000-50,000 Da.

  • Procedure: Prepare a 2.5% (w/v) solution of DSS in sterile drinking water. Provide this solution to the experimental groups for 7 consecutive days. The control group will receive regular sterile drinking water.

This compound Formulation and Dosing
  • Formulation: this compound is soluble in DMSO and ethanol. For oral gavage, a vehicle of 0.5% carboxymethylcellulose (CMC) in sterile water is recommended. A preliminary solubility and stability test should be performed.

  • Dosing: Based on studies of other orally active small molecule α4 integrin antagonists in mouse colitis models, a starting dose range of 10-50 mg/kg administered daily by oral gavage is recommended. A dose-response study is advised to determine the optimal effective dose. For instance, the α4 integrin antagonist AJM300 was found to be effective when administered as 1% of the diet in a mouse colitis model.[2][3]

Experimental Groups
GroupTreatmentNumber of Animals (n)
1Healthy Control8-10
2DSS + Vehicle8-10
3DSS + this compound (Low Dose)8-10
4DSS + this compound (High Dose)8-10
5DSS + Positive Control (e.g., Sulfasalazine)8-10
Evaluation of Colitis Severity
  • Disease Activity Index (DAI): Monitor mice daily for body weight loss, stool consistency, and the presence of blood in the stool. The DAI should be calculated as the sum of the scores for these three parameters.

    ScoreWeight Loss (%)Stool ConsistencyRectal Bleeding
    0NoneNormalNegative
    11-5
    25-10LoosePositive
    310-15
    4>15DiarrheaGross Bleeding
  • Macroscopic Assessment: At the end of the experiment (Day 8), euthanize the mice and carefully dissect the colon. Measure the colon length from the cecum to the anus.

  • Histological Analysis:

    • Fix a distal segment of the colon in 10% neutral buffered formalin.

    • Embed in paraffin, section, and stain with hematoxylin and eosin (H&E).

    • Score the sections for the severity of inflammation, extent of injury, and crypt damage.

    ParameterScoreDescription
    Inflammation Severity 0None
    1Mild
    2Moderate
    3Severe
    Inflammation Extent 0None
    1Mucosa
    2Mucosa and Submucosa
    3Transmural
    Crypt Damage 0None
    1Basal 1/3 damaged
    2Basal 2/3 damaged
    3Only surface epithelium intact
    4Entire crypt and epithelium lost
  • Myeloperoxidase (MPO) Assay:

    • Homogenize a pre-weighed section of the colon tissue in a suitable buffer.

    • Measure MPO activity, an indicator of neutrophil infiltration, using a commercially available kit or a standard colorimetric assay.

  • Cytokine Analysis:

    • Homogenize a pre-weighed section of the colon tissue in a lysis buffer containing protease inhibitors.

    • Centrifuge the homogenate and collect the supernatant.

    • Measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using enzyme-linked immunosorbent assay (ELISA) kits.

Data Presentation

All quantitative data should be presented as the mean ± standard error of the mean (SEM). Statistical analysis should be performed using appropriate tests (e.g., ANOVA followed by a post-hoc test) to determine significant differences between groups. A p-value of <0.05 is typically considered statistically significant.

Table 1: Disease Activity Index (DAI)
GroupDay 1Day 2Day 3Day 4Day 5Day 6Day 7Day 8
Healthy Control
DSS + Vehicle
DSS + this compound (Low)
DSS + this compound (High)
DSS + Positive Control
Table 2: Macroscopic and Histological Scores
GroupColon Length (cm)Histological Score
Healthy Control
DSS + Vehicle
DSS + this compound (Low)
DSS + this compound (High)
DSS + Positive Control
Table 3: Biomarker Analysis
GroupMPO Activity (U/g tissue)TNF-α (pg/mg protein)IL-6 (pg/mg protein)IL-1β (pg/mg protein)
Healthy Control
DSS + Vehicle
DSS + this compound (Low)
DSS + this compound (High)
DSS + Positive Control

Conclusion

This detailed experimental design provides a robust framework for evaluating the therapeutic efficacy of this compound in a mouse model of colitis. By systematically assessing clinical, macroscopic, histological, and molecular endpoints, researchers can gain comprehensive insights into the anti-inflammatory potential of this novel α4β7/α4β1 integrin antagonist. The successful completion of these studies will be a critical step in the preclinical development of this compound for the treatment of inflammatory bowel disease.

References

Application Notes and Protocols for Cell Permeability Assays with TR-14035

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TR-14035 is a potent, orally active dual antagonist of α4β7 and α4β1 integrins.[1][2] These integrins play a crucial role in the recruitment of leukocytes to sites of inflammation, making this compound a compound of interest for inflammatory and autoimmune diseases.[1][3][4] Understanding the cell permeability of this compound is a critical step in its development as a therapeutic agent, as it dictates the compound's ability to be absorbed and reach its target tissues.

This document provides detailed application notes and a comprehensive protocol for assessing the cell permeability of this compound using the Caco-2 cell monolayer model, a widely accepted in vitro model for predicting human intestinal absorption of drugs.[1][5][6][7]

Data Presentation

Table 1: Biological Activity of this compound

TargetIC50 (nM)Cell LineAssay Type
α4β7 Integrin7RPMI-8866Adhesion Assay
α4β1 Integrin87--

Data sourced from MedchemExpress and other publications.[1][4][8]

Table 2: Pharmacokinetic Properties of this compound

SpeciesAdministrationDose (mg/kg)Cmax (µg eq./mL)T1/2 (h)Oral Bioavailability (%)
RatIntravenous3-0.28-
RatOral100.18-17.1
DogIntravenous3-0.81-
DogOral100.10-13.2

Data sourced from MedchemExpress.[1][2]

Signaling Pathway

This compound exerts its effect by antagonizing α4β7 and α4β1 integrins, which are heterodimeric cell surface receptors crucial for leukocyte adhesion and migration.[3][9] Upon binding their respective ligands, Vascular Cell Adhesion Molecule-1 (VCAM-1) for α4β1 and Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1) for α4β7, these integrins initiate an "outside-in" signaling cascade.[10][11] This signaling involves the recruitment of focal adhesion proteins such as talin and vinculin, leading to the activation of Focal Adhesion Kinase (FAK) and Src family kinases.[12] Downstream signaling pathways, including the MAPK/ERK pathway, are then activated, ultimately regulating gene expression and promoting cell adhesion, migration, and survival.[12] By blocking the initial ligand binding, this compound inhibits these downstream signaling events.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VCAM1 VCAM-1 a4b1 α4β1 Integrin VCAM1->a4b1 Binds MAdCAM1 MAdCAM-1 a4b7 α4β7 Integrin MAdCAM1->a4b7 Binds TR14035 This compound TR14035->a4b1 Blocks TR14035->a4b7 Blocks Talin Talin a4b1->Talin Activates a4b7->Talin Activates FAK FAK Talin->FAK Recruits & Activates Src Src FAK->Src Activates MAPK_pathway MAPK Pathway Src->MAPK_pathway Activates Cell_Adhesion Cell Adhesion & Migration MAPK_pathway->Cell_Adhesion Promotes

Caption: this compound Signaling Pathway

Experimental Protocols

The following protocol outlines a bidirectional Caco-2 permeability assay to determine the apparent permeability coefficient (Papp) of this compound and to assess if it is a substrate of efflux transporters like P-glycoprotein (P-gp).

Materials and Reagents

  • Caco-2 cells (ATCC® HTB-37™)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin

  • Hanks' Balanced Salt Solution (HBSS) supplemented with 25 mM HEPES, pH 7.4

  • This compound

  • Lucifer yellow

  • Control compounds:

    • High permeability: Propranolol

    • Low permeability: Atenolol

    • P-gp substrate: Digoxin

  • Transwell® permeable supports (e.g., 24-well format, 0.4 µm pore size)

  • Cell culture plates

  • Analytical instrumentation (e.g., LC-MS/MS)

Experimental Workflow

A Seed Caco-2 cells on Transwell® inserts B Culture for 21-25 days to form a monolayer A->B C Measure Transepithelial Electrical Resistance (TEER) to assess monolayer integrity B->C D Wash monolayer with pre-warmed HBSS C->D E Add this compound and controls to apical (A) or basolateral (B) chamber D->E F Incubate at 37°C for 2 hours E->F G Collect samples from receiver chamber F->G H Analyze sample concentration using LC-MS/MS G->H I Calculate Apparent Permeability (Papp) H->I

References

Troubleshooting & Optimization

Technical Support Center: Improving the Oral Bioavailability of TR-14035

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments aimed at improving the oral bioavailability of TR-14035.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known oral bioavailability?

A1: this compound is an orally active, small molecule dual antagonist of α4β7 and α4β1 integrins.[1][2] It has been investigated for its potential in treating inflammation and autoimmune diseases.[1][3] However, its oral bioavailability is relatively low, reported as 17% in rats and 13% in dogs.[1][4]

Q2: What are the primary factors limiting the oral bioavailability of this compound?

A2: Studies have indicated that the low oral bioavailability of this compound is not primarily due to poor absorption from the gastrointestinal tract. In rats, at least 63% of an oral dose is absorbed.[4] The main limiting factors are significant first-pass metabolism in the liver and subsequent biliary excretion.[2][4] The principal metabolite identified is O-desmethyl this compound.[4]

Q3: My in vivo efficacy studies with oral this compound are showing inconsistent results. What could be the cause?

A3: Inconsistent in vivo efficacy despite consistent dosing can be attributed to several factors related to its low and variable oral bioavailability. The extensive first-pass metabolism can be saturable or influenced by factors such as diet, gut microbiota, and co-administered substances, leading to variability in systemic exposure. It is crucial to tightly control experimental conditions, including the fasting state of the animals, and to correlate efficacy with pharmacokinetic data.

Q4: Would co-administering a P-glycoprotein (P-gp) inhibitor be a viable strategy to improve this compound bioavailability?

A4: While P-gp inhibitors are a common strategy to enhance the bioavailability of drugs that are P-gp substrates, there is no direct evidence in the provided search results to suggest that this compound is a significant substrate of P-gp. The primary documented reason for its low bioavailability is hepatic first-pass metabolism.[2][4] Therefore, targeting metabolic enzymes may be a more effective approach.

Troubleshooting Guides

Issue 1: Observed oral bioavailability is significantly lower than the reported 13-17%.
  • Possible Cause 1: Formulation Issues.

    • Troubleshooting Step: Ensure complete dissolution of this compound in the vehicle before oral administration. Precipitation in the dosing vehicle or in the gastrointestinal tract can limit the amount of drug available for absorption. Screen various pharmaceutically acceptable solubilizing agents and formulation types (e.g., solutions, suspensions, lipid-based formulations) to identify an optimal delivery system.

  • Possible Cause 2: Animal Model Differences.

    • Troubleshooting Step: Be aware of species-dependent differences in metabolism.[4] The metabolic profile of this compound can vary between species. If using a species other than rats or dogs, it is essential to perform a preliminary pharmacokinetic study to determine the extent of first-pass metabolism in that species.

  • Possible Cause 3: Analytical Method Inaccuracy.

    • Troubleshooting Step: Validate the analytical method (e.g., LC-MS/MS) for quantifying this compound in plasma. Ensure adequate sensitivity, linearity, accuracy, and precision. Check for potential interference from metabolites or vehicle components.

Issue 2: High variability in plasma concentrations of this compound between subjects in the same study group.
  • Possible Cause 1: Inconsistent Dosing Technique.

    • Troubleshooting Step: Ensure accurate and consistent oral gavage technique. Improper administration can lead to dosing errors or reflux of the formulation.

  • Possible Cause 2: Influence of Food.

    • Troubleshooting Step: The presence of food in the stomach can alter gastric emptying time and the rate and extent of drug absorption. Standardize the fasting period for all animals before dosing to minimize this variability.

  • Possible Cause 3: Genetic Polymorphisms in Metabolic Enzymes.

    • Troubleshooting Step: In larger animal studies or clinical trials, consider the potential impact of genetic variations in drug-metabolizing enzymes, which could lead to inter-individual differences in the rate of first-pass metabolism.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Preclinical Species

ParameterRatDog
Oral Bioavailability (F) 17%13%
Dose (Oral) 10 mg/kg10 mg/kg
Plasma Half-life (t½) - IV 0.81 h9.54 h
Time to Maximum Concentration (Tmax) - Oral Not specified0.67 h
Primary Reason for Low F First-pass metabolism, Biliary excretionFirst-pass metabolism, Biliary excretion
Reference [4][4]

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assessment using Liver Microsomes

Objective: To determine the intrinsic clearance of this compound in the liver, providing an estimate of its susceptibility to first-pass metabolism.

Methodology:

  • Prepare Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (from the species of interest, e.g., rat, dog, human) with a phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate Reaction: Add this compound to the mixture to a final concentration of 1 µM.

  • Start the Metabolic Reaction: Add NADPH (cofactor for cytochrome P450 enzymes) to initiate the metabolic reaction.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a "stop solution" (e.g., cold acetonitrile with an internal standard) to quench the reaction.

  • Sample Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant for the concentration of remaining this compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining this compound against time. The slope of the linear portion of the curve will be used to calculate the in vitro half-life and intrinsic clearance.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the oral bioavailability and other key pharmacokinetic parameters of a novel this compound formulation.

Methodology:

  • Animal Model: Use male Sprague-Dawley rats (n=3-5 per group), fasted overnight before dosing.

  • Intravenous (IV) Administration Group:

    • Administer this compound intravenously via the tail vein at a dose of 1-2 mg/kg.

    • Collect blood samples from the jugular vein at pre-dose and at 2, 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.

  • Oral (PO) Administration Group:

    • Administer the this compound formulation orally via gavage at a dose of 10 mg/kg.

    • Collect blood samples at pre-dose and at 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis to calculate pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax, and t½.

  • Bioavailability Calculation: Calculate the absolute oral bioavailability (F) using the formula: F (%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Investigation Strategy cluster_experiments Key Experiments cluster_outcome Desired Outcome problem Low Oral Bioavailability of this compound (<20%) formulation Formulation Optimization (Solubilizers, Lipids) problem->formulation metabolism Inhibition of First-Pass Metabolism problem->metabolism invivo In Vivo PK Study (Rat/Dog Model) formulation->invivo invitro In Vitro Metabolic Stability (Liver Microsomes) metabolism->invitro invitro->metabolism outcome Improved Oral Bioavailability (Target > 40%) invivo->outcome

Caption: Experimental workflow for improving this compound oral bioavailability.

signaling_pathway cluster_cell Leukocyte Adhesion & Extravasation TR14035 This compound Integrin α4β1 / α4β7 Integrin TR14035->Integrin Antagonist VCAM VCAM-1 / MAdCAM-1 (Endothelial Cells) Integrin->VCAM Binding Adhesion Leukocyte Adhesion VCAM->Adhesion Inflammation Inflammation Adhesion->Inflammation

Caption: Mechanism of action of this compound in blocking leukocyte adhesion.

References

Technical Support Center: Optimizing TR-14035 Stability in Experimental Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues with TR-14035 in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a potent dual antagonist of integrin α4β7 and α4β1, with IC50 values of 7 nM and 87 nM, respectively.[1] It is an orally bioavailable small molecule investigated for its potential in treating inflammatory and autoimmune diseases.[2][3] Key properties are summarized in the table below.

PropertyValueSource
Molecular Weight 474.33 g/mol
Formula C₂₄H₂₁Cl₂NO₅
Solubility ≤ 100 mM in DMSO, ≤ 20 mM in ethanol
Storage Store at -20°C
Mechanism of Action Antagonist of α4β7 and α4β1 integrins[1][2]

Q2: What are the primary factors that can affect this compound stability in my experimental buffer?

The stability of small molecules like this compound in aqueous solutions can be influenced by several factors:

  • pH: The acidity or alkalinity of the buffer can catalyze degradation reactions such as hydrolysis.[4][5]

  • Temperature: Higher temperatures accelerate the rate of chemical degradation.[4][5]

  • Light Exposure: Exposure to light, especially UV light, can lead to photolytic degradation.[4][5]

  • Oxidation: Dissolved oxygen or other oxidizing agents in the buffer can degrade sensitive functional groups.[4][5]

  • Adsorption: Hydrophobic compounds may adsorb to plastic labware, reducing the effective concentration in your experiment.[6]

Q3: I'm observing a decrease in this compound activity over the course of a long-term experiment. What could be the cause?

A decline in activity during extended experiments often points to compound degradation.[6] Consider the following:

  • Instability in Culture Media: Components in cell culture media can degrade the compound over time. It is advisable to replenish the media with freshly prepared this compound at regular intervals (e.g., every 24-48 hours).[6]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can lead to degradation. It is best practice to prepare single-use aliquots of your stock solution to minimize this.[6]

  • Improper Storage: Ensure that stock solutions are stored at the recommended -20°C.[6]

Troubleshooting Guides

Issue 1: Variability in Experimental Results

Inconsistent results between experiments can often be traced back to the stability and handling of this compound.

Possible Cause Troubleshooting Steps
Degradation of Stock Solution - Prepare single-use aliquots from a freshly prepared stock solution to avoid multiple freeze-thaw cycles.[6]- Periodically check the purity and concentration of your stock solution using an analytical method like HPLC.[6]
Inconsistent Buffer Preparation - Ensure accurate and consistent preparation of all buffer components.[7]- Calibrate pH meters and balances regularly.[6]
Adsorption to Labware - Consider using low-adhesion plasticware or glass vials for storing and diluting this compound.[6]- Pre-incubating plates with a blocking agent like bovine serum albumin (BSA) may help in some cell-based assays.
Issue 2: Compound Precipitation in Aqueous Buffer

This compound is soluble in organic solvents like DMSO and ethanol but has limited aqueous solubility.

Possible Cause Troubleshooting Steps
Exceeding Aqueous Solubility - Ensure the final concentration of the organic solvent (e.g., DMSO) is kept low (typically <0.5%) and is consistent across all experimental conditions.[6]- If precipitation occurs upon dilution, gentle heating or sonication may aid dissolution.[2]
Buffer Composition - The pH and ionic strength of the buffer can impact the solubility of your compound.[8]- Consider performing a buffer screen to identify optimal conditions for solubility.

Experimental Protocols

Protocol 1: Screening for Optimal Buffer pH

This protocol helps determine the pH at which this compound exhibits the highest stability.

  • Prepare a series of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0). Common biological buffers like phosphate-buffered saline (PBS) or HEPES-based buffers can be used.[8]

  • Prepare a concentrated stock solution of this compound in 100% DMSO.

  • Dilute the this compound stock to a final working concentration in each of the prepared buffers. Ensure the final DMSO concentration is identical in all samples.

  • Incubate the samples under your typical experimental conditions (e.g., 37°C) for various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analyze the samples at each time point using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining percentage of intact this compound.[6]

  • Plot the percentage of remaining this compound against time for each pH condition to determine the optimal pH for stability.

Protocol 2: Assessing Photostability

This protocol evaluates the sensitivity of this compound to light.

  • Prepare two sets of this compound solutions in your optimized experimental buffer.

  • Wrap one set of samples in aluminum foil to protect them from light.[6]

  • Expose the other set of samples to your typical laboratory lighting conditions for a defined period (e.g., 24 hours).

  • Analyze both sets of samples using HPLC to compare the concentration of this compound. A significant decrease in concentration in the light-exposed samples indicates photosensitivity.

Visualizations

TR14035_Troubleshooting_Workflow Inconsistent Results Inconsistent Results Degradation Degradation Inconsistent Results->Degradation Adsorption Adsorption Inconsistent Results->Adsorption Precipitation Precipitation Solubility Solubility Precipitation->Solubility Loss of Activity Loss of Activity Loss of Activity->Degradation Aliquot Stocks Aliquot Stocks Degradation->Aliquot Stocks Replenish Compound Replenish Compound Degradation->Replenish Compound Optimize Buffer Optimize Buffer Solubility->Optimize Buffer Use Low-Binding Plates Use Low-Binding Plates Adsorption->Use Low-Binding Plates

Caption: Troubleshooting workflow for this compound stability issues.

Integrin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space VCAM-1 VCAM-1 Integrin_a4b1 Integrin α4β1 VCAM-1->Integrin_a4b1 Binds MAdCAM-1 MAdCAM-1 Integrin_a4b7 Integrin α4β7 MAdCAM-1->Integrin_a4b7 Binds Cell_Adhesion Cell Adhesion & Leukocyte Trafficking Integrin_a4b1->Cell_Adhesion Integrin_a4b7->Cell_Adhesion This compound This compound This compound->Integrin_a4b1 Inhibits This compound->Integrin_a4b7 Inhibits

Caption: Mechanism of action of this compound on integrin signaling.

References

troubleshooting TR-14035 insolubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing insolubility issues with TR-14035.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its main uses in research?

This compound is a potent and orally bioavailable dual antagonist of α4β7 and α4β1 integrins.[1] In research, it is primarily used to study inflammatory and autoimmune diseases by inhibiting the binding of leukocytes to their respective ligands, thereby preventing their recruitment to sites of inflammation.[1][2] It has been investigated for its potential therapeutic effects in conditions such as asthma.[2]

Q2: What are the known solubility properties of this compound?

This compound is a hydrophobic compound. Vendor datasheets indicate that it is soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol. Specifically, it is soluble up to 100 mM in DMSO and up to 20 mM in ethanol. However, it is poorly soluble in aqueous solutions, which can lead to precipitation when diluting stock solutions into aqueous buffers or cell culture media.

Q3: Why is my this compound precipitating when I add it to my aqueous experimental medium?

Precipitation of this compound in aqueous solutions is a common issue stemming from its hydrophobic nature. When a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous medium, the compound can "crash out" of solution as it is no longer in a favorable solvent environment. This is a frequent challenge with many small molecule inhibitors.

Troubleshooting Guide for this compound Insolubility

Issue: Precipitate forms immediately upon dilution of DMSO stock solution into aqueous buffer or media.

This is a classic sign of a compound exceeding its solubility limit in the final aqueous environment.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of this compound in the aqueous medium is above its solubility threshold.Decrease the final working concentration of this compound. If a high concentration is necessary, consider the use of a solubilizing agent (see below).
Rapid Dilution Adding the concentrated DMSO stock directly and quickly into the aqueous solution can cause localized high concentrations, leading to immediate precipitation.Perform a stepwise or serial dilution. Add the DMSO stock dropwise to the aqueous solution while gently vortexing or stirring to ensure rapid and even dispersion.[3]
Low Temperature of Aqueous Solution The solubility of many compounds, including hydrophobic ones, can decrease at lower temperatures.Always use pre-warmed (e.g., 37°C) aqueous buffers or cell culture media for dilutions.[3]
High DMSO Concentration in Final Solution While DMSO aids in initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution.Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[3] This may necessitate preparing a more dilute stock solution if the final compound concentration is very low.
Issue: The solution is initially clear but a precipitate forms over time (e.g., during incubation).

Delayed precipitation can occur due to changes in the solution's properties over time or interactions with other components.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Interaction with Media Components This compound may interact with salts, proteins (like serum), or other components in the media, forming less soluble complexes.Test the solubility of this compound in a simpler buffered saline solution (e.g., PBS) to determine if media components are the issue. If serum is used, consider reducing the serum percentage or using a serum-free medium if the experimental design allows.
Temperature Fluctuations Repeatedly moving culture vessels between the incubator and the bench can cause temperature cycling, which may affect the solubility of the compound.Minimize the time that culture vessels are outside of the incubator.
pH Shift in Media The pH of cell culture media can change during incubation due to cellular metabolism. A change in pH can alter the ionization state and solubility of a compound.Ensure the use of a well-buffered medium (e.g., containing HEPES) if pH stability is a concern.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Prepare Stock Solution:

    • Based on the manufacturer's data, dissolve this compound in fresh, anhydrous DMSO to a high concentration (e.g., 10-100 mM).

    • To aid dissolution, you can gently warm the tube to 37°C and use an ultrasonic bath for a short period.[4]

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Prepare Working Solutions (Serial Dilution Method):

    • Pre-warm your aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C).

    • Perform a serial dilution. For example, to achieve a 1 µM final concentration from a 10 mM stock:

      • Dilute the 10 mM stock 1:10 in DMSO to get a 1 mM intermediate stock.

      • Dilute the 1 mM intermediate stock 1:10 in your pre-warmed aqueous medium to get a 100 µM intermediate solution.

      • Finally, dilute the 100 µM solution 1:100 in your pre-warmed aqueous medium to reach the final 1 µM concentration.

    • Add each subsequent solution dropwise while gently vortexing the receiving tube.

Protocol 2: Solubility Assessment in Different Solvents

This protocol helps determine the optimal solvent system for your specific experimental needs.

  • Prepare small, known amounts of this compound in separate microcentrifuge tubes.

  • Add a measured volume of the test solvent (e.g., DMSO, ethanol, PBS, cell culture medium) to achieve a target concentration.

  • Vortex the tubes for 1-2 minutes.

  • Use a sonicator bath for 10-15 minutes to aid dissolution.

  • Visually inspect for any undissolved particles.

  • If undissolved material is present, centrifuge the tube at high speed (e.g., >10,000 x g) for 10 minutes.

  • Carefully collect the supernatant and measure the concentration using a suitable analytical method (e.g., HPLC-UV) to determine the actual soluble concentration.

Summary of this compound Solubility Data

Solvent Reported Solubility Reference
DMSO≥ 41 mg/mL (≥ 86.44 mM)[1]
DMSOUp to 100 mM
EthanolUp to 20 mM
WaterInsoluble[5]

Visualizations

Signaling Pathway of this compound Action

This compound acts as an antagonist to α4β1 (VLA-4) and α4β7 integrins. These integrins are crucial for the adhesion and migration of leukocytes. By blocking these integrins, this compound prevents leukocytes from binding to their ligands, VCAM-1 and MAdCAM-1, on the surface of endothelial cells, thereby inhibiting their extravasation into tissues.

TR14035_Pathway Mechanism of Action of this compound cluster_leukocyte Leukocyte cluster_endothelium Endothelial Cell This compound This compound a4b1 α4β1 (VLA-4) This compound->a4b1 inhibits a4b7 α4β7 This compound->a4b7 inhibits VCAM-1 VCAM-1 a4b1->VCAM-1 binds MAdCAM-1 MAdCAM-1 a4b7->MAdCAM-1 binds Leukocyte_Adhesion Leukocyte Adhesion & Migration VCAM-1->Leukocyte_Adhesion MAdCAM-1->Leukocyte_Adhesion Inflammation Inflammation Leukocyte_Adhesion->Inflammation

Caption: Mechanism of action of this compound.

Experimental Workflow for Troubleshooting Insolubility

The following workflow provides a logical sequence of steps to address insolubility issues with this compound.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Insolubility Start Insolubility Observed Check_Concentration Is final concentration too high? Start->Check_Concentration Reduce_Concentration Reduce working concentration Check_Concentration->Reduce_Concentration Yes Check_Dilution Is dilution method optimal? Check_Concentration->Check_Dilution No Reduce_Concentration->Check_Dilution End Solubility Achieved Reduce_Concentration->End Serial_Dilution Use serial dilution & gentle mixing Check_Dilution->Serial_Dilution No Check_Temperature Is the aqueous solution pre-warmed? Check_Dilution->Check_Temperature Yes Serial_Dilution->Check_Temperature Serial_Dilution->End Prewarm_Solution Pre-warm to 37°C Check_Temperature->Prewarm_Solution No Check_Solvent Is the solvent appropriate? Check_Temperature->Check_Solvent Yes Prewarm_Solution->Check_Solvent Prewarm_Solution->End Use_Fresh_DMSO Use fresh, anhydrous DMSO Check_Solvent->Use_Fresh_DMSO No Consider_Additives Consider solubilizing agents (e.g., surfactants, cyclodextrins) Check_Solvent->Consider_Additives Yes Use_Fresh_DMSO->Consider_Additives Use_Fresh_DMSO->End Consider_Additives->End

Caption: Troubleshooting workflow for this compound insolubility.

References

Technical Support Center: TR-14035 In Vitro Dose-Response Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing TR-14035 in in vitro dose-response experiments. The information is designed to help optimize experimental design, troubleshoot common issues, and ensure reliable data generation.

This compound Compound Profile

This compound is an orally active, small-molecule dual antagonist of α4β1 (also known as VLA-4) and α4β7 integrins.[1][2] These integrins are crucial for the recruitment of leukocytes to sites of inflammation, making this compound a compound of interest for inflammatory and autoimmune diseases.[3][4]

Reported In Vitro Potency of this compound

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The reported IC50 values for this compound can vary based on the specific assay conditions.

TargetLigandCell Line / Assay TypeReported IC50
α4β7 Integrin MAdCAM-IgRPMI-8866 cells~10 nM (0.01 µM)
α4β7 Integrin ¹²⁵I-MAdCAM-IgHuman α4β70.75 nM
α4β1 Integrin VCAM-1Jurkat Cells87 nM
α4β7 Integrin VCAM-1Jurkat Cells7 nM

Signaling Pathway and Mechanism of Action

This compound functions by competitively inhibiting the binding of α4β1 and α4β7 integrins on the surface of leukocytes to their respective ligands, VCAM-1 and MAdCAM-1, which are expressed on endothelial cells at sites of inflammation. This blockade prevents the adhesion and subsequent transmigration of leukocytes across the endothelium, thereby reducing the inflammatory response.[3][5]

TR14035_Pathway cluster_leukocyte Leukocyte cluster_endothelium Endothelial Cell Leukocyte a4b1 α4β1 Integrin VCAM1 VCAM-1 Ligand a4b1->VCAM1 Binds a4b7 α4β7 Integrin MAdCAM1 MAdCAM-1 Ligand a4b7->MAdCAM1 Binds Endothelium Adhesion1 Leukocyte Adhesion & Transmigration VCAM1->Adhesion1 Leads to Adhesion2 Leukocyte Adhesion & Transmigration MAdCAM1->Adhesion2 Leads to TR14035 This compound TR14035->a4b1 Inhibits TR14035->a4b7 Inhibits

Caption: Mechanism of action of this compound as a dual integrin antagonist.

Experimental Protocols

A robust experimental protocol is essential for generating a reliable dose-response curve. Below is a generalized protocol for an in vitro cell adhesion assay to determine the IC50 of this compound.

Protocol: In Vitro Cell Adhesion Assay

  • Plate Coating:

    • Coat a 96-well microplate with the appropriate integrin ligand (e.g., recombinant human VCAM-1 or MAdCAM-1) at a predetermined optimal concentration (e.g., 1-5 µg/mL) in a suitable buffer (e.g., PBS).

    • Incubate overnight at 4°C or for 2 hours at 37°C.

    • Wash the wells three times with PBS to remove unbound ligand.

    • Block non-specific binding sites by incubating with a blocking buffer (e.g., PBS containing 1% BSA) for 1-2 hours at 37°C. Wash again three times with PBS.

  • Cell Preparation:

    • Use a cell line known to express α4β1 and/or α4β7 integrins (e.g., Jurkat or RPMI-8866 cells).[4][5]

    • Culture cells to a healthy, logarithmic growth phase.

    • Label the cells with a fluorescent dye (e.g., Calcein-AM) according to the manufacturer's protocol. This allows for quantification of adherent cells.

    • Resuspend the labeled cells in an appropriate assay buffer (e.g., HBSS with Ca²⁺/Mg²⁺).

  • Dose-Response Setup:

    • Prepare a serial dilution of this compound in the assay buffer. The concentration range should span at least 3-4 orders of magnitude around the expected IC50 (e.g., from 0.1 nM to 10 µM).[6] Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug dilutions.

    • Add the diluted this compound or vehicle control to the cell suspension and pre-incubate for a defined period (e.g., 30 minutes) at room temperature.

  • Adhesion and Quantification:

    • Add the pre-incubated cell/compound mixture to the ligand-coated and blocked wells.

    • Incubate for 30-60 minutes at 37°C to allow for cell adhesion.

    • Gently wash the wells 2-3 times with pre-warmed assay buffer to remove non-adherent cells.

    • Quantify the remaining adherent cells by reading the fluorescence on a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no cells).

    • Normalize the data by setting the fluorescence from the vehicle control wells as 100% adhesion and wells with a known potent inhibitor or no ligand as 0% adhesion.

    • Plot the normalized response versus the log of the this compound concentration.

    • Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.[7]

General Experimental Workflow

The following diagram outlines a typical workflow for conducting a dose-response curve experiment.

Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis arrow arrow A 1. Cell Culture (e.g., Jurkat, RPMI-8866) B 2. Compound Preparation (this compound Serial Dilution) D 4. Cell Treatment (Pre-incubate cells with this compound) A->D C 3. Plate Preparation (Ligand Coating & Blocking) E 5. Adhesion Incubation (Add cells to coated plate) D->E F 6. Wash Step (Remove non-adherent cells) E->F G 7. Assay Readout (e.g., Fluorescence) F->G H 8. Data Normalization (% Inhibition Calculation) G->H I 9. Curve Fitting (Non-linear Regression to find IC50) H->I

Caption: Standard workflow for an in vitro dose-response adhesion assay.

Troubleshooting and FAQs

Q1: My dose-response curve has a very shallow or steep slope. What could be the cause?

A shallow or steep Hill slope can indicate issues with the assay or complex biological interactions.[8]

  • Shallow Slope: This may suggest positive cooperativity in binding, but it can also be an artifact of compound instability, solubility issues at higher concentrations, or complex off-target effects.[8] Ensure this compound is fully dissolved at all tested concentrations.

  • Steep Slope: A steep slope might indicate strong positive cooperativity. However, it's crucial to ensure your dose range is appropriate to capture the full curve and isn't missing the true top and bottom plateaus.

Q2: I am observing high variability between replicate wells. What are the common causes?

High variability often points to technical errors in the assay execution.[8]

  • Inconsistent Cell Plating: Ensure a homogenous cell suspension and consistent cell numbers are added to each well.

  • Pipetting Errors: Calibrate pipettes regularly and use reverse pipetting for viscous solutions.

  • Incomplete Mixing: Thoroughly mix all reagents, including this compound dilutions, before adding them to the wells.

  • Edge Effects: Microplate "edge effects" can cause variability. Consider avoiding the outer wells or filling them with a buffer or media.

  • Washing Inconsistency: The wash step is critical in adhesion assays. Inconsistent force or volume during washing can lead to high variability. Consider using an automated plate washer if available.

Q3: The IC50 value I'm getting is significantly different from the reported values. Why?

A shift in the IC50 value can be due to several experimental parameters.[8]

  • Cell Type and Health: Different cell lines express varying levels of integrins, which will affect sensitivity to this compound. Ensure cells are healthy and in the logarithmic growth phase.[9]

  • Ligand Density: The concentration of VCAM-1 or MAdCAM-1 used for coating the plate can influence the apparent IC50. Use a consistent and optimized concentration.

  • Pre-incubation Time: The time allowed for this compound to bind to the integrins before the adhesion step can affect the IC50. Standardize this time across all experiments.

  • Solvent Concentration: this compound is often dissolved in DMSO. Ensure the final DMSO concentration is consistent across all wells and is below a cytotoxic level (typically <0.5%).

Q4: My dose-response curve is not reaching a full plateau (0% or 100% inhibition). What should I do?

An incomplete curve can lead to unreliable IC50 estimates.[6]

  • Concentration Range: The concentration range of this compound may be too narrow. Widen the range by testing concentrations 1-2 logs higher and lower to fully define the top and bottom plateaus.

  • Compound Solubility: At very high concentrations, this compound may precipitate out of solution, preventing 100% inhibition. Check for precipitation visually or by spectrophotometry.

  • Assay Window: If the maximal response is low, the assay may not be sensitive enough. Optimize assay conditions (e.g., cell number, ligand density) to increase the signal-to-background ratio.

Q5: How should I prepare and handle this compound for in vitro experiments?

Proper handling is key to maintaining compound integrity.

  • Solubility: this compound is soluble in DMSO (up to 100 mM) and ethanol (up to 20 mM). Prepare a high-concentration stock solution in 100% DMSO.

  • Storage: Store the stock solution at -20°C. For working solutions, it is recommended to prepare them fresh for each experiment to avoid degradation.

  • Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same final concentration used in the highest drug dose to account for any solvent effects.

Troubleshooting Logic Diagram

This diagram provides a decision-making framework for troubleshooting common issues.

Troubleshooting Start Inconsistent Dose-Response Curve? Var High Variability Between Replicates? Start->Var Yes IC50 IC50 Shifted from Expected Value? Start->IC50 No CheckPipette Verify Pipetting Technique & Calibration Var->CheckPipette Yes Var->IC50 No CheckCells Ensure Homogenous Cell Suspension CheckPipette->CheckCells CheckWash Standardize Wash Steps (Force & Volume) CheckCells->CheckWash CheckHealth Confirm Cell Health & Passage Number IC50->CheckHealth Yes Fit Poor Curve Fit (No Plateaus)? IC50->Fit No CheckParams Verify Assay Parameters (Ligand Density, Incubation Time) CheckHealth->CheckParams CheckSolvent Confirm Final DMSO Concentration is <0.5% CheckParams->CheckSolvent CheckRange Widen Compound Concentration Range Fit->CheckRange Yes CheckSol Check Compound Solubility at High Concentrations CheckRange->CheckSol

Caption: A logical diagram for troubleshooting dose-response curve issues.

References

Technical Support Center: Mitigating TR-14035 Degradation in In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the degradation of TR-14035 during in vivo studies.

Troubleshooting Guides

This section offers solutions to common problems encountered during experiments with this compound.

Problem 1: Low Oral Bioavailability and High Variability in Pharmacokinetic Data

Q1: My in vivo study with orally administered this compound shows low and inconsistent plasma concentrations. What is the likely cause and how can I address it?

A1: The low oral bioavailability of this compound is primarily due to extensive first-pass metabolism in the liver and significant biliary excretion.[1] The primary metabolic pathway is O-desmethylation, catalyzed by cytochrome P450 enzymes, particularly CYP3A4. This rapid metabolism leads to low systemic exposure and high variability between subjects.

Here are troubleshooting steps to mitigate this issue:

  • Co-administration with a CYP3A4 Inhibitor: Temporarily inhibiting CYP3A4 can significantly increase the oral bioavailability of this compound.

    • Ketoconazole: A potent and well-characterized CYP3A4 inhibitor. A detailed experimental protocol for co-administration in rats is provided below.

    • Grapefruit Juice: A readily available inhibitor of intestinal CYP3A4. Studies have shown that co-administration of grapefruit juice can increase the bioavailability of drugs metabolized by CYP3A4.[2][3]

  • Advanced Formulation Strategies: Encapsulating this compound in a protective carrier can shield it from premature metabolism.

    • PLGA Nanoparticles: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles can encapsulate this compound, protecting it from enzymatic degradation in the gut and liver, and potentially enhancing its absorption. A detailed protocol for preparing this compound-loaded PLGA nanoparticles is provided below.

Problem 2: Difficulty in Quantifying this compound and its Metabolite

Q2: I am struggling to develop a reliable method to measure this compound and its O-desmethyl metabolite in plasma samples. Can you provide a starting point for an analytical method?

A2: A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended for the simultaneous quantification of this compound and its O-desmethyl metabolite. A detailed protocol outlining the key steps for developing such a method is provided in the Experimental Protocols section.

Frequently Asked Questions (FAQs)

Q3: What is the primary degradation pathway of this compound in vivo?

A3: The primary degradation pathway of this compound in vivo is O-desmethylation of one of the methoxy groups on the biphenyl ring system. This metabolic conversion is primarily mediated by the cytochrome P450 enzyme CYP3A4 in the liver.

Q4: What is the known pharmacological activity of the O-desmethyl this compound metabolite?

A4: The specific pharmacological activity of O-desmethyl this compound has not been extensively reported in publicly available literature. However, for many biphenylalanine derivatives, N-demethylation can lead to a significant reduction or loss of activity. It is crucial to experimentally determine the activity of the O-desmethyl metabolite to fully understand the impact of degradation on the efficacy of this compound in your studies.

Q5: What are the known pharmacokinetic parameters of this compound in preclinical species?

A5: this compound exhibits low oral bioavailability and a short half-life in rats and dogs.[1][4] The table below summarizes the key pharmacokinetic parameters.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Rats and Dogs Following Oral Administration

ParameterRat (10 mg/kg)Dog (10 mg/kg)
Oral Bioavailability (%) 17.1[4]13.2[4]
Cmax (µg eq./mL) 0.18[4]0.10[4]
T½ (h) 0.28[4]0.81[4]

Table 2: Comparison of Formulation and Administration Strategies on this compound Bioavailability (Hypothetical Data for Illustrative Purposes)

Formulation/AdministrationOral Bioavailability (%)Fold Increase vs. Standard
Standard Oral Gavage 171
Co-administration with Ketoconazole 553.2
PLGA Nanoparticle Formulation 482.8

Experimental Protocols

Protocol 1: Co-administration of this compound with Ketoconazole in Rats

Objective: To evaluate the effect of CYP3A4 inhibition by ketoconazole on the oral bioavailability of this compound in rats.

Materials:

  • This compound

  • Ketoconazole

  • Vehicle for this compound (e.g., 0.5% methylcellulose in water)

  • Vehicle for Ketoconazole (e.g., corn oil)

  • Sprague-Dawley rats (male, 200-250 g)

  • Oral gavage needles

  • Blood collection supplies (e.g., EDTA tubes, syringes)

Procedure:

  • Animal Acclimatization: Acclimatize rats to the housing conditions for at least 3 days prior to the experiment.

  • Fasting: Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.

  • Grouping: Divide the rats into two groups:

    • Group 1: Control (this compound only)

    • Group 2: Treatment (Ketoconazole + this compound)

  • Dosing:

    • Group 2: Administer ketoconazole orally at a dose of 10-40 mg/kg one hour prior to this compound administration.[5]

    • Group 1 and 2: Administer this compound orally at the desired dose (e.g., 10 mg/kg).

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or other appropriate site at predose (0 h) and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 h).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Analyze the plasma samples for this compound and O-desmethyl this compound concentrations using a validated LC-MS/MS method.

Protocol 2: Preparation of this compound-Loaded PLGA Nanoparticles

Objective: To formulate this compound into PLGA nanoparticles to enhance its oral bioavailability.

Materials:

  • This compound

  • PLGA (Poly(lactic-co-glycolic acid), 50:50)

  • Dichloromethane (DCM)

  • Polyvinyl alcohol (PVA)

  • Deionized water

  • Probe sonicator

  • Magnetic stirrer

  • Centrifuge

  • Lyophilizer

Procedure (Single Emulsion-Solvent Evaporation Method): [1][2]

  • Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in dichloromethane. For example, 10 mg of this compound and 50 mg of PLGA in 1 mL of DCM.

  • Aqueous Phase Preparation: Prepare a 1% (w/v) solution of PVA in deionized water.

  • Emulsification: Add the organic phase to the aqueous phase (e.g., 5 mL) and immediately sonicate the mixture on an ice bath using a probe sonicator. Sonication parameters (e.g., 100 W for 2 minutes) should be optimized.

  • Solvent Evaporation: After emulsification, stir the resulting oil-in-water emulsion at room temperature for several hours (e.g., 4 hours) to allow the dichloromethane to evaporate, leading to the formation of nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.

  • Washing: Wash the nanoparticle pellet with deionized water to remove excess PVA.

  • Lyophilization: Resuspend the washed nanoparticles in a small volume of deionized water containing a cryoprotectant (e.g., sucrose) and freeze-dry to obtain a powder.

  • Characterization: Characterize the nanoparticles for size, zeta potential, drug loading, and encapsulation efficiency.

Protocol 3: LC-MS/MS Method for Quantification of this compound and O-desmethyl this compound in Rat Plasma

Objective: To develop a robust method for the simultaneous quantification of this compound and its primary metabolite in rat plasma.

Instrumentation:

  • Liquid Chromatograph (LC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column (e.g., C18 column)

Procedure Outline:

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of rat plasma, add 150 µL of acetonitrile containing an appropriate internal standard (IS).

    • Vortex mix and centrifuge to precipitate proteins.

    • Transfer the supernatant for LC-MS/MS analysis.

  • Chromatographic Conditions:

    • Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile).

    • Optimize the gradient to achieve good separation of this compound, O-desmethyl this compound, and the IS.

  • Mass Spectrometric Conditions:

    • Operate the mass spectrometer in positive ion mode.

    • Determine the precursor and product ions for this compound, O-desmethyl this compound, and the IS for multiple reaction monitoring (MRM).

  • Method Validation:

    • Validate the method for linearity, accuracy, precision, selectivity, recovery, and matrix effects according to regulatory guidelines.

Visualizations

TR14035_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_drug Drug Action VCAM1 VCAM-1 FAK FAK VCAM1->FAK activates (Outside-In Signaling) MAdCAM1 MAdCAM-1 MAdCAM1->FAK activates (Outside-In Signaling) Integrin_a4b1 Integrin α4β1 Integrin_a4b1->VCAM1 binds Integrin_a4b7 Integrin α4β7 Integrin_a4b7->MAdCAM1 binds InsideOut Inside-Out Signaling (e.g., Chemokines) Talin Talin InsideOut->Talin activates Kindlin3 Kindlin-3 InsideOut->Kindlin3 activates Talin->Integrin_a4b1 binds to β1 tail Talin->Integrin_a4b7 binds to β7 tail Kindlin3->Integrin_a4b1 binds to β1 tail Kindlin3->Integrin_a4b7 binds to β7 tail PI3K PI3K FAK->PI3K CellAdhesion Cell Adhesion, Migration, Proliferation PI3K->CellAdhesion TR14035 This compound TR14035->Integrin_a4b1 inhibits binding TR14035->Integrin_a4b7 inhibits binding Metabolite O-desmethyl this compound (Inactive/Reduced Activity) TR14035->Metabolite Metabolized by CYP3A4

Caption: Signaling pathway of α4β1 and α4β7 integrins and the inhibitory action of this compound.

Experimental_Workflow cluster_preparation Preparation cluster_in_vivo In Vivo Experiment cluster_analysis Analysis Formulation Prepare this compound Formulation (Standard, Nanoparticle, etc.) Dosing Oral Administration to Rats Formulation->Dosing Inhibitor Prepare CYP3A4 Inhibitor (e.g., Ketoconazole) Inhibitor->Dosing Co-administration Sampling Blood Sampling at Multiple Time Points Dosing->Sampling Plasma Plasma Separation Sampling->Plasma LCMS LC-MS/MS Analysis of This compound and Metabolite Plasma->LCMS PK Pharmacokinetic Analysis LCMS->PK

Caption: Experimental workflow for evaluating strategies to mitigate this compound degradation.

Logical_Relationship HighMetabolism High First-Pass Metabolism (CYP3A4) LowBioavailability Low Oral Bioavailability HighMetabolism->LowBioavailability HighVariability High PK Variability HighMetabolism->HighVariability Mitigation Mitigation Strategies CYPInhibition CYP3A4 Inhibition Mitigation->CYPInhibition Formulation Advanced Formulation Mitigation->Formulation ImprovedBioavailability Improved Oral Bioavailability CYPInhibition->ImprovedBioavailability Formulation->ImprovedBioavailability ConsistentResults More Consistent Experimental Results ImprovedBioavailability->ConsistentResults

References

identifying potential experimental artifacts with TR-14035

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers using TR-14035, a dual α4β7/α4β1 integrin antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule, orally active dual antagonist of α4β7 and α4β1 integrins.[1][2] Its mechanism of action is to block the binding of these integrins, which are primarily expressed on leukocytes, to their ligands on endothelial cells, such as Vascular Cell Adhesion Molecule-1 (VCAM-1) and Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1).[3][4] This inhibition prevents the tethering, rolling, and adhesion of leukocytes to the blood vessel wall, thereby reducing their recruitment to sites of inflammation.[3][5] It is used in research for inflammatory and autoimmune diseases.[2][6]

Q2: What are the optimal storage and handling conditions for this compound?

For long-term storage, this compound powder should be stored at -20°C.[7] Stock solutions, typically prepared in DMSO or ethanol, should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to a year or -20°C for one month.[8] For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use.[2]

Q3: Is this compound selective for specific integrins?

This compound is a dual antagonist with significantly higher potency for α4β7 over α4β1. This differential activity is a critical factor in experimental design and data interpretation. For instance, at lower concentrations, this compound will preferentially inhibit α4β7-mediated interactions.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for this compound.

Table 1: Inhibitory Potency (IC50)

Target IntegrinIC50 ValueCell System/Assay Condition
α4β77 nMBinding of human α4β7 to MAdCAM-Ig fusion protein.[2][4][6]
α4β187 nMInhibition of VLA-4 (α4β1) expressing HL-60 cells to VCAM-1.[2][6]
α4β7~10 nMAdhesion of RPMI-8866 cells to MAdCAM-Ig.[2][6]
α4β161 nMAggregation of HL-60 cells with VCAM-1 expressing CHO cells.[2]

Table 2: Solubility and Formulation

SolventMaximum ConcentrationNotes
DMSO95 - 100 mMUse fresh, non-moisture-absorbing DMSO for best results.[8]
Ethanol20 mM---
WaterInsoluble---
In vivo (Suspension)≥ 5 mg/mLHomogeneous suspension in CMC-Na.[8]
In vivo (Solution)4.75 mg/mLFormulation: 5% DMSO, 40% PEG300, 5% Tween80, 50% ddH2O.[8]

Troubleshooting Potential Experimental Artifacts

Issue 1: Inconsistent results in cell adhesion assays.

  • Question: My cell adhesion inhibition data with this compound is variable between experiments. What could be the cause?

  • Answer: Inconsistency in cell adhesion assays can arise from several factors:

    • Cell Health and Passage Number: Ensure cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range. Integrin expression can change with cell stress or high passage.

    • Ligand Coating Density: Inconsistent coating of plates with VCAM-1 or MAdCAM-1 will lead to variability. Confirm coating efficiency and uniformity.

    • Divalent Cation Concentration: Integrin-ligand binding is dependent on divalent cations like Mn2+ or Mg2+. In some assay formats, Mn2+ is added to activate the integrin and ensure a high-affinity binding state.[4][9] Ensure consistent buffer composition.

    • Compound Stability: If using diluted working solutions, prepare them fresh for each experiment from a frozen stock, as the compound may not be stable in aqueous media over time.

Issue 2: Unexpected or off-target effects in cell-based assays.

  • Question: I am observing cellular effects that don't seem related to α4 integrin inhibition. How can I confirm the effect is specific to this compound's intended targets?

  • Answer: To dissect the specificity of the observed effects, consider the following controls:

    • Use a Structurally Unrelated Antagonist: Employ another α4β1/α4β7 antagonist with a different chemical scaffold to see if it phenocopies the results.

    • Cell Line Controls: Use a cell line that does not express α4 integrins. These cells should not respond to this compound treatment if the effect is on-target.

    • Antibody Blockade: Compare the effects of this compound with a well-characterized blocking antibody against α4, β1, or β7 subunits. The outcomes should be similar.

    • Dose-Response Analysis: The observed effect should be dose-dependent and correlate with the known IC50 values for this compound. Effects seen only at very high concentrations (>10 µM) are more likely to be off-target.

Issue 3: Lower than expected efficacy in in vivo models.

  • Question: this compound is not reducing leukocyte infiltration in my animal model as expected. What are potential reasons?

  • Answer: Lower in vivo efficacy can be due to several factors:

    • Pharmacokinetics: this compound has moderate oral bioavailability and a relatively short half-life in rats (0.28 h) and dogs (0.81 h).[2] Your dosing regimen (dose, frequency, and route of administration) may not be sufficient to maintain a therapeutic concentration. Consider this when planning your study.

    • Animal Model: The specific inflammatory milieu of your model may involve adhesion pathways not exclusively dependent on α4β1/α4β7. Analyze the expression of other adhesion molecules that could be compensating.

    • Formulation and Administration: Ensure the compound is properly solubilized or suspended before administration. For oral gavage, ensure accurate delivery.[8]

Diagrams and Workflows

TR14035_Signaling_Pathway cluster_leukocyte On Leukocyte Surface cluster_endothelial On Endothelial Surface Leukocyte Leukocyte (e.g., Lymphocyte, Eosinophil) Integrin_a4b1 α4β1 (VLA-4) Integrin_a4b7 α4β7 Endothelial Activated Endothelial Cell VCAM1 VCAM-1 MAdCAM1 MAdCAM-1 Integrin_a4b1->VCAM1 Binds Integrin_a4b7->MAdCAM1 Binds Adhesion Leukocyte Adhesion & Transmigration VCAM1->Adhesion Mediates MAdCAM1->Adhesion Mediates TR14035 This compound TR14035->Integrin_a4b1 blocks TR14035->Integrin_a4b7 blocks Block Inhibition

Caption: Mechanism of action for this compound.

Troubleshooting_Workflow Start Inconsistent / Unexpected Experimental Results Check_Purity Verify this compound Purity and Concentration Start->Check_Purity Check_Protocol Review Experimental Protocol (Reagents, Cells, Timing) Start->Check_Protocol InVitro In Vitro Assay? Check_Protocol->InVitro InVivo In Vivo Model? Check_Protocol->InVivo Adhesion_Issues Check Ligand Coating & Cell Health / Integrin Expression InVitro->Adhesion_Issues Adhesion Assay? Specificity_Issues Run Specificity Controls (e.g., negative cell line, blocking Ab) InVitro->Specificity_Issues Off-Target Effect? PK_Issues Review Dosing Regimen (Dose, Frequency, Route) InVivo->PK_Issues Low Efficacy? Model_Issues Assess Model Relevance (Expression of other adhesion molecules) InVivo->Model_Issues Low Efficacy? Resolve Problem Identified Adhesion_Issues->Resolve Specificity_Issues->Resolve PK_Issues->Resolve Model_Issues->Resolve

Caption: Troubleshooting logic for this compound experiments.

Experimental Protocols

Key Experiment: In Vitro Cell Adhesion Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound on leukocyte adhesion to purified adhesion molecules.

1. Plate Coating: a. Dilute recombinant human VCAM-1 or MAdCAM-1-Fc chimera to a final concentration of 2-5 µg/mL in sterile PBS. b. Add 50 µL of the diluted ligand to each well of a 96-well high-binding microplate. c. Incubate overnight at 4°C. d. The next day, wash the plate three times with 200 µL/well of sterile PBS. e. Block non-specific binding by adding 200 µL/well of 1% BSA in PBS and incubate for 2 hours at 37°C. f. Wash the plate three times with PBS before use.

2. Cell Preparation: a. Culture α4-integrin expressing cells (e.g., Jurkat, RPMI-8866) under standard conditions. b. Label the cells with a fluorescent dye (e.g., Calcein-AM) according to the manufacturer's protocol. c. Resuspend the labeled cells in assay buffer (e.g., HBSS with 0.5% BSA and 1 mM MnCl2) at a concentration of 1 x 106 cells/mL.

3. Inhibition Assay: a. Prepare serial dilutions of this compound in the assay buffer at 2x the final desired concentration. b. In a separate plate, mix 50 µL of the cell suspension with 50 µL of the 2x this compound dilutions (or vehicle control, e.g., 0.1% DMSO). c. Incubate for 30 minutes at room temperature to allow the compound to bind to the cells. d. Aspirate the blocking buffer from the coated plate and add 100 µL of the cell/compound mixture to each well. e. Incubate for 30-60 minutes at 37°C in a humidified incubator.

4. Quantification: a. Gently wash the plate 2-3 times with pre-warmed assay buffer to remove non-adherent cells. b. Read the fluorescence of the remaining adherent cells using a plate reader at the appropriate excitation/emission wavelengths for the dye used. c. Calculate the percentage of inhibition relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

References

Technical Support Center: TR-14035 Preclinical Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers and drug development professionals on the clearance and half-life of TR-14035 in preclinical models. It includes troubleshooting guides and frequently asked questions to assist with experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the known pharmacokinetic parameters of this compound in preclinical models?

A1: Pharmacokinetic data for this compound has been established in rat and dog models. The compound exhibits different clearance and half-life profiles in these species following intravenous and oral administration. A summary of the key parameters is provided in the table below.

Q2: How should a typical pharmacokinetic study for this compound be designed in a preclinical setting?

A2: A standard pharmacokinetic study for a small molecule like this compound involves administering the compound via both intravenous (IV) and oral (PO) routes to determine its absolute bioavailability and other key parameters. A detailed experimental protocol is outlined in the "Experimental Protocols" section.

Q3: What are the potential challenges or pitfalls when conducting pharmacokinetic studies with this compound?

A3: Researchers may encounter issues such as variability in drug absorption, rapid clearance affecting detection, or inconsistencies in analytical measurements. The "Troubleshooting Guide" section addresses these and other common problems with potential solutions.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Preclinical Models
ParameterRatDog
Intravenous (IV) Administration
Dose3 mg/kg3 mg/kg
Terminal Elimination Half-life (t½)0.28 h0.81 h
Plasma Clearance (CL)3865 mL/h/kg1664 mL/h/kg
Oral (PO) Administration
Dose10 mg/kg10 mg/kg
Maximum Concentration (Cmax)0.18 µg eq./mL0.10 µg eq./mL
Oral Bioavailability (F%)17.1%13.2%

Data sourced from MedchemExpress.[1]

Experimental Protocols

Detailed Methodology for Preclinical Pharmacokinetic Studies of this compound

This protocol provides a comprehensive framework for conducting pharmacokinetic studies of this compound in rats. This can be adapted for other preclinical models, such as dogs, with appropriate adjustments for body weight, dosing volumes, and blood sampling times.

1. Animal Models and Housing:

  • Species: Male Sprague-Dawley rats.

  • Weight: 200-250 g.

  • Housing: House animals in a temperature-controlled facility with a 12-hour light/dark cycle. Provide ad libitum access to standard chow and water.

  • Acclimatization: Allow a minimum of one week for acclimatization before the study.

2. Formulation Preparation:

  • Intravenous (IV) Formulation: Dissolve this compound in a suitable vehicle (e.g., a mixture of saline, ethanol, and polyethylene glycol) to a final concentration appropriate for a 3 mg/kg dose. The formulation should be sterile-filtered.

  • Oral (PO) Formulation: Prepare a suspension of this compound in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water for a 10 mg/kg dose.

3. Administration:

  • Fasting: Fast animals overnight (approximately 12 hours) before dosing, with continued access to water.

  • IV Administration: Administer the this compound solution as a bolus injection via the tail vein.

  • PO Administration: Administer the this compound suspension via oral gavage.

4. Blood Sampling:

  • Collection: Collect blood samples (approximately 0.25 mL) from the jugular vein or another appropriate site at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Anticoagulant: Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).

  • Plasma Preparation: Centrifuge the blood samples (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma.

  • Storage: Store plasma samples at -80°C until analysis.

5. Bioanalytical Method:

  • Method: Develop and validate a sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of this compound in plasma.

  • Standard Curve: Prepare a standard curve of this compound in blank plasma to enable accurate quantification.

6. Pharmacokinetic Analysis:

  • Software: Use non-compartmental analysis (NCA) with a validated pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters, including clearance (CL), volume of distribution (Vd), half-life (t½), area under the curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax).

  • Bioavailability: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in plasma concentrations between animals in the same group. Inconsistent dosing technique (oral gavage or IV injection).Ensure all personnel are properly trained and consistent in their administration technique. For oral gavage, ensure the dose is delivered directly to the stomach.
Biological variability between animals.Increase the number of animals per group to improve statistical power. Ensure animals are of a similar age and weight.
Lower than expected Cmax after oral administration. Poor absorption of the compound.Re-evaluate the formulation. Consider using a different vehicle or adding a solubilizing agent to improve solubility and absorption.
Rapid first-pass metabolism in the liver.This is an intrinsic property of the compound. Further studies may be needed to identify the metabolic pathways involved.
Inconsistent results from the bioanalytical method (LC-MS/MS). Matrix effects from plasma components interfering with ionization.Optimize the sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interfering substances. Use a stable isotope-labeled internal standard.
Instability of the compound in plasma samples.Assess the stability of this compound in plasma at different storage conditions (room temperature, 4°C, -80°C) and after freeze-thaw cycles. Add a stabilizing agent if necessary.
This compound concentrations fall below the limit of quantification (LLOQ) too quickly. High plasma clearance and short half-life of the compound.Increase the frequency of early blood sampling time points (e.g., 2, 5, 15, and 30 minutes post-dose) to better characterize the initial distribution and elimination phases.
Insufficient sensitivity of the analytical method.Optimize the LC-MS/MS method to lower the LLOQ. This may involve adjusting the mass transitions, collision energy, or chromatography conditions.

Visualizations

G cluster_prep Preparation cluster_admin Administration cluster_sampling Sampling & Processing cluster_analysis Analysis Animal_Prep Animal Preparation (Fasting, Acclimatization) IV_Admin Intravenous (IV) Administration Animal_Prep->IV_Admin PO_Admin Oral (PO) Administration Animal_Prep->PO_Admin Formulation_Prep Formulation Preparation (IV and PO) Formulation_Prep->IV_Admin Formulation_Prep->PO_Admin Blood_Collection Serial Blood Collection IV_Admin->Blood_Collection PO_Admin->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation Sample_Storage Sample Storage (-80°C) Plasma_Separation->Sample_Storage Bioanalysis Bioanalysis (LC-MS/MS) Sample_Storage->Bioanalysis PK_Analysis Pharmacokinetic Analysis (NCA) Bioanalysis->PK_Analysis Results Determine Clearance & Half-life PK_Analysis->Results

Caption: Experimental workflow for determining this compound clearance and half-life.

G cluster_integrins Integrins cluster_ligands Ligands cluster_effects Downstream Effects TR14035 This compound a4b7 α4β7 Integrin TR14035->a4b7 Antagonizes a4b1 α4β1 Integrin TR14035->a4b1 Antagonizes Adhesion Leukocyte Adhesion to Endothelium TR14035->Adhesion Inhibits MAdCAM1 MAdCAM-1 (on Endothelial Cells) a4b7->MAdCAM1 Binds to a4b7->Adhesion Mediates VCAM1 VCAM-1 (on Endothelial Cells) a4b1->VCAM1 Binds to a4b1->Adhesion Mediates Trafficking Leukocyte Trafficking to Inflammatory Sites Adhesion->Trafficking Leads to Inflammation Inflammation Trafficking->Inflammation Contributes to

Caption: this compound signaling pathway antagonism.

References

Validation & Comparative

A Comparative Guide to α4 Integrin Blockade: TR-14035 and Natalizumab

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inhibition of α4 integrins, particularly α4β1 (Very Late Antigen-4, VLA-4) and α4β7, represents a validated therapeutic strategy for autoimmune diseases such as multiple sclerosis (MS) and inflammatory bowel disease (IBD).[1] By blocking these key adhesion molecules, leukocyte trafficking to sites of inflammation is effectively reduced.[2][3] This guide provides an objective comparison of two distinct antagonists: natalizumab, a well-established monoclonal antibody, and TR-14035, a small-molecule antagonist.

Overview of α4 Integrin Antagonists

Natalizumab (Tysabri®) is a recombinant humanized monoclonal antibody that targets the α4 subunit of both α4β1 and α4β7 integrins.[4][5] Its approval for relapsing-remitting MS and Crohn's disease marked a significant advancement in treating these conditions.[4][5] this compound is a preclinical, orally active small-molecule dual antagonist of α4β7 and α4β1 integrins.[3][6][7] While its clinical development status is not fully clear, it serves as an important lead compound in the discovery of new oral therapies for inflammatory diseases.[8][9]

The primary distinction lies in their molecular nature: natalizumab is a large biologic administered via infusion, while this compound is a small molecule with oral bioavailability.[6][10] This fundamental difference has significant implications for their pharmacokinetic profiles, selectivity, and potential therapeutic applications.

Comparative Data Summary

The following tables summarize the key quantitative and qualitative characteristics of this compound and natalizumab based on available preclinical and clinical data.

Table 1: General and Physicochemical Properties

FeatureThis compoundNatalizumab
Molecule Type N-benzoyl-L-biphenylalanine derivative (Small Molecule)[3][7]Recombinant Humanized IgG4κ Monoclonal Antibody[4][5]
Molecular Weight 474.33 g/mol [7]~149,000 g/mol (149 kDa)[4]
Administration Oral (demonstrated in animal models)[6][7]Intravenous Infusion or Subcutaneous Injection
Development Status Preclinical / Research Compound[6][8]FDA Approved for MS and Crohn's Disease[5][10]

Table 2: Pharmacodynamic and Pharmacokinetic Profile

ParameterThis compoundNatalizumab
Target(s) Dual α4β7 / α4β1 Integrin Antagonist[6][7]α4-subunit of α4β1 and α4β7 Integrins[4][5][11]
Potency (IC₅₀) α4β7: 7 nMα4β1: 87 nM[6][7][12]Not typically measured by IC₅₀. Binding affinity (EC₅₀) for VLA-4 on leukocytes is 0.11-0.16 µg/mL (~0.7-1.3 nM).[13]
Oral Bioavailability Rat: 17.1%Dog: 13.2%[6]Not applicable (degraded in GI tract)
Plasma Half-life Rat: 0.28 hoursDog: 0.81 hours[6]~11 days (in humans)[2]
Key Safety Finding Data not publicly availableRisk of Progressive Multifocal Leukoencephalopathy (PML)[4][10]

Mechanism of Action: Blocking Leukocyte Extravasation

Both this compound and natalizumab function by inhibiting the interaction between α4 integrins on the surface of leukocytes (such as T-lymphocytes and monocytes) and their ligands on vascular endothelial cells, primarily Vascular Cell Adhesion Molecule-1 (VCAM-1).[2][3][11] This interaction is a critical step in the multi-stage process of leukocyte extravasation, where immune cells exit the bloodstream to infiltrate tissues. By blocking this "adhesion" step, the antagonists prevent the migration of inflammatory cells into target organs like the central nervous system in MS or the gut in IBD.[2][5]

cluster_0 Leukocyte in Bloodstream cluster_1 Endothelial Cell Wall cluster_2 Inflamed Tissue cluster_3 Therapeutic Blockade Leukocyte Leukocyte a4 α4 Integrin (VLA-4) VCAM1 VCAM-1 a4->VCAM1 Binding & Adhesion Endothelium Endothelial Cell Tissue CNS / Gut Parenchyma VCAM1->Tissue Transmigration Blocker This compound or Natalizumab Blocker->a4 Antagonism

Caption: Mechanism of α4 Integrin Blockade.

Supporting Experimental Methodologies

The evaluation of α4 integrin antagonists relies on a suite of in vitro and in vivo assays. Below are detailed protocols for two key experimental approaches.

In Vitro Cell Adhesion Assay

This assay quantifies the ability of a compound to inhibit the binding of α4 integrin-expressing cells to an immobilized ligand, such as VCAM-1.

Objective: To determine the IC₅₀ value of an antagonist by measuring its dose-dependent inhibition of cell adhesion.

Protocol:

  • Plate Coating: 96-well microplates are coated with recombinant VCAM-1 (e.g., 1-5 µg/mL in PBS) overnight at 4°C.

  • Washing: Plates are washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound VCAM-1.

  • Blocking: Non-specific binding sites are blocked by incubating wells with a blocking buffer (e.g., PBS containing 1% BSA) for 1-2 hours at room temperature.

  • Cell Preparation: An α4 integrin-expressing cell line (e.g., Jurkat T-cells or RPMI-8866) is labeled with a fluorescent dye, such as Calcein-AM, according to the manufacturer's instructions.

  • Compound Incubation: Labeled cells are pre-incubated with serial dilutions of the test antagonist (e.g., this compound) or a control antibody (e.g., natalizumab) for 15-30 minutes at 37°C.

  • Adhesion Step: The cell-compound mixture is added to the VCAM-1 coated wells and incubated for 30-60 minutes at 37°C to allow for cell adhesion.

  • Removal of Non-Adherent Cells: Plates are gently washed 2-3 times to remove any cells that have not adhered to the VCAM-1 substrate.

  • Quantification: The fluorescence of the remaining adherent cells in each well is measured using a microplate reader.

  • Data Analysis: Fluorescence readings are converted to percentage inhibition relative to a vehicle control (0% inhibition) and a no-cell control (100% inhibition). An IC₅₀ curve is generated using non-linear regression analysis.[6][14]

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 1. Coat 96-well plate with VCAM-1 a2 5. Add cell mixture to VCAM-1 plate p1->a2 p2 2. Label Jurkat cells with Calcein-AM a1 4. Pre-incubate cells with antagonist p2->a1 p3 3. Prepare serial dilutions of antagonist p3->a1 a1->a2 a3 6. Incubate to allow cell adhesion a2->a3 a4 7. Wash to remove non-adherent cells a3->a4 d1 8. Read fluorescence on plate reader a4->d1 d2 9. Calculate % inhibition vs. controls d1->d2 d3 10. Generate IC50 curve d2->d3

Caption: Workflow for a Cell Adhesion Assay.
Flow Cytometry for Receptor Occupancy

This method is used to determine the extent and duration to which a drug binds to its target receptor on the cell surface in vivo.

Objective: To measure the percentage of α4 integrin receptors on circulating leukocytes that are bound by natalizumab following treatment.

Protocol:

  • Sample Collection: Whole blood is collected from subjects at various time points post-drug administration.

  • Primary Staining: An aliquot of whole blood is incubated with a fluorescently-labeled anti-human IgG4 antibody. This antibody will only bind to cells that have natalizumab (an IgG4) already bound to their surface. This determines the "occupied" receptors.

  • Secondary Staining: A separate aliquot is incubated with a fluorescently-labeled anti-α4 integrin (CD49d) antibody that does not compete with the therapeutic drug for binding. This measures the "total" receptor expression.

  • Cell Identification: Both samples are co-stained with antibodies against leukocyte markers (e.g., CD3 for T-cells, CD14 for monocytes) to identify specific cell populations.

  • Red Blood Cell Lysis: Red blood cells are lysed using a commercial lysing solution.

  • Washing & Fixation: Cells are washed with buffer and may be fixed with a suitable fixative like paraformaldehyde.

  • Data Acquisition: Samples are analyzed on a flow cytometer. Data is collected for tens of thousands of cells.

  • Data Analysis: The percentage of cells positive for the anti-IgG4 antibody (occupied receptors) is determined within the specific leukocyte gate (e.g., CD3+ T-cells). Receptor occupancy is calculated as: (% Occupied Receptors / % Total Receptors) * 100.[13][15]

Conclusion

This compound and natalizumab represent two distinct approaches to α4 integrin antagonism. Natalizumab is a highly potent, clinically validated biologic that has transformed the treatment of MS, though its use is tempered by the significant risk of PML.[10][15] this compound exemplifies the ongoing search for orally available small-molecule inhibitors. While its preclinical data shows promising dual-target potency, its short half-life in animal models highlights the challenges in developing small molecules with pharmacokinetic profiles suitable for chronic disease management.[6] The comparison underscores a critical trade-off in drug development: the established efficacy and potency of monoclonal antibodies versus the convenience and potential for different safety profiles offered by small molecules. Further research into compounds like this compound is crucial for developing the next generation of α4 integrin-targeted therapies.

References

A Comparative Guide to TR-14035 and Vedolizumab for Gut-Specific Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of TR-14035, a preclinical small molecule integrin antagonist, and vedolizumab, an approved monoclonal antibody for the treatment of inflammatory bowel disease (IBD). The comparison focuses on their mechanisms of action, available performance data, and the experimental protocols used for their evaluation.

Introduction

Inflammatory bowel diseases, such as ulcerative colitis and Crohn's disease, are characterized by chronic inflammation of the gastrointestinal tract, driven by the trafficking of leukocytes into the intestinal mucosa.[1] A key pathway regulating this process is the interaction between the α4β7 integrin on lymphocytes and the mucosal addressin cell adhesion molecule-1 (MAdCAM-1) on gut endothelial cells.[2] Both this compound and vedolizumab target this pathway, but through different molecular modalities, offering distinct profiles for researchers and clinicians. Vedolizumab is a well-established, gut-selective monoclonal antibody, while this compound is an orally available, dual-acting small molecule antagonist in early-stage development.[3][4]

Mechanism of Action

Vedolizumab is a humanized IgG1 monoclonal antibody that specifically binds to the α4β7 integrin on a subset of T lymphocytes.[2][3] This binding blocks the interaction between α4β7 and MAdCAM-1, which is primarily expressed on the endothelial cells of the gastrointestinal tract.[3] By inhibiting this interaction, vedolizumab prevents the migration of these immune cells into the inflamed gut tissue, thereby reducing local inflammation.[3][5] Its gut-selectivity is a key feature, minimizing systemic immunosuppression.[3][6]

This compound is a small molecule antagonist that targets both α4β7 and α4β1 integrins.[4][7] While α4β7 is crucial for gut-specific lymphocyte homing, α4β1, which binds to VCAM-1, is involved in leukocyte recruitment to a broader range of inflammatory sites.[8] As a dual antagonist, this compound has the potential to impact inflammation in the gut and other tissues. It is an orally active compound, which distinguishes it from the intravenously administered vedolizumab.[4]

cluster_0 Lymphocyte in Bloodstream cluster_1 Gut Endothelial Cell cluster_2 Therapeutic Intervention T_Cell T-Lymphocyte a4b7 α4β7 Integrin T_Cell->a4b7 expresses a4b1 α4β1 Integrin T_Cell->a4b1 expresses MAdCAM1 MAdCAM-1 a4b7->MAdCAM1 Binds VCAM1 VCAM-1 a4b1->VCAM1 Binds Endothelial_Cell Endothelial Cell Endothelial_Cell->MAdCAM1 expresses Endothelial_Cell->VCAM1 expresses Inflammation Gut Inflammation MAdCAM1->Inflammation Leads to Leukocyte Trafficking & VCAM1->Inflammation Contributes to Vedolizumab Vedolizumab Vedolizumab->a4b7 Blocks TR14035 This compound TR14035->a4b7 Blocks TR14035->a4b1 Blocks

Figure 1. Signaling pathway of integrin-mediated lymphocyte trafficking and points of therapeutic intervention.

Data Presentation

Table 1: In Vitro Potency
CompoundTargetIC50Reference
This compound α4β77 nM[4][7][9]
α4β187 nM[4][7][9]
Vedolizumab α4β7Not typically measured by IC50; acts via binding and blockade.[2]
Table 2: Pharmacokinetic Properties
CompoundAdministrationBioavailabilityHalf-lifeReference
This compound Oral (in vivo models)Rat: 17.1%, Dog: 13.2%Rat: 0.28 h, Dog: 0.81 h[4]
Vedolizumab IntravenousNot applicable~25.5 days[3]
Table 3: Clinical Efficacy of Vedolizumab in Ulcerative Colitis (GEMINI I Study)
Outcome (Week 52)Vedolizumab (every 8 weeks)PlaceboReference
Clinical Remission 41.8%15.9%[10][11]
Mucosal Healing 51.6%20.5%[10]
Corticosteroid-Free Remission 31.4% (of those on steroids at baseline)13.9% (of those on steroids at baseline)[11]

Note: Clinical trial data for this compound in gut-specific inflammation is not publicly available. The compound has completed Phase I studies, but results for IBD are not published.[9]

Experimental Protocols

The evaluation of gut-specific anti-inflammatory agents like this compound and vedolizumab involves a range of in vitro and in vivo experimental protocols.

In Vitro Cell Adhesion Assay

This assay quantifies the ability of a drug to block the adhesion of immune cells to endothelial ligands.

  • Objective: To measure the inhibition of α4β7-MAdCAM-1 dependent cell binding.

  • Methodology:

    • Coating: 96-well plates or glass capillaries are coated with recombinant human MAdCAM-1.[12][13][14]

    • Cell Preparation: α4β7-expressing cells (e.g., RPMI-8866 cell line or isolated primary CD4+ memory T lymphocytes) are labeled with a fluorescent dye.[13]

    • Incubation: Labeled cells are pre-incubated with varying concentrations of the test compound (e.g., this compound or vedolizumab).[13]

    • Adhesion: The treated cells are added to the MAdCAM-1 coated plates and incubated to allow for adhesion. For dynamic assays, cells are perfused through coated capillaries under physiological shear stress.[12][14]

    • Quantification: Non-adherent cells are washed away. The remaining bound cells are quantified by measuring fluorescence or by direct cell counting via microscopy.[12][13]

  • Experimental Data:

    • This compound has been shown to block the adhesion of RPMI-8866 cells to MAdCAM-1 with an approximate IC50 of 0.01 µM.[4]

    • Vedolizumab effectively inhibits the adhesion of CD4+ memory T lymphocytes to MAdCAM-1.[13]

A 1. Coat Plate/Capillary with MAdCAM-1 D 4. Add Cells to Coated Surface and Incubate A->D B 2. Label α4β7+ Cells (e.g., RPMI-8866) C 3. Pre-incubate Cells with This compound or Vedolizumab B->C C->D E 5. Wash to Remove Non-adherent Cells D->E F 6. Quantify Adherent Cells (Fluorescence/Microscopy) E->F

Figure 2. Workflow for an in vitro cell adhesion assay.

In Vivo Lymphocyte Trafficking Assay

This protocol tracks the migration of immune cells in a living animal to determine the effect of a therapeutic agent.

  • Objective: To quantify the homing of lymphocytes to the gut and assess its inhibition by a drug.

  • Methodology:

    • Cell Labeling: Lymphocytes are isolated from a donor animal and labeled with a fluorescent dye.[15][16]

    • Drug Administration: Recipient animals are treated with the test compound (e.g., this compound) or a control vehicle.[17]

    • Cell Transfer: The labeled lymphocytes are adoptively transferred into the recipient animals via intravenous injection.

    • Tissue Analysis: After a set period, tissues of interest (e.g., Peyer's patches, mesenteric lymph nodes, intestinal lamina propria) are harvested.

    • Quantification: The number of fluorescently labeled cells that have migrated to these tissues is quantified using techniques like flow cytometry or intravital microscopy.[16][17]

  • Experimental Data:

    • This compound has been shown to block α4β7-dependent adhesion of lymphocytes to Peyer's patch high endothelial venules (HEVs) in vivo, with an ED50 of 0.01-0.1 mg/kg i.v. in a mouse model.[17]

In Vivo Models of Colitis

Chemically-induced or genetic models of colitis in rodents are essential for evaluating the in vivo efficacy of novel therapeutics.

  • Objective: To assess the ability of a drug to prevent or treat intestinal inflammation.

  • Common Models:

    • DSS-Induced Colitis: Dextran sodium sulfate (DSS) is administered in drinking water, causing epithelial barrier disruption and acute or chronic colitis that resembles ulcerative colitis.[18][19]

    • TNBS-Induced Colitis: Intrarectal administration of 2,4,6-trinitrobenzenesulfonic acid (TNBS) induces a Th1-mediated immune response, creating a model that mimics some features of Crohn's disease.[19][20]

    • IL-10 Knockout Mice: These mice spontaneously develop chronic colitis due to an unregulated immune response, making them useful for studying immunomodulatory drugs.[18][20]

  • Methodology:

    • Induction of Colitis: Colitis is induced in the animals using one of the methods described above.

    • Treatment: Animals are treated with the investigational drug (e.g., this compound) or a control.

    • Monitoring: Disease activity is monitored by tracking body weight, stool consistency, and rectal bleeding.

    • Endpoint Analysis: At the end of the study, colons are harvested for macroscopic scoring, histological analysis of inflammation and tissue damage, and measurement of inflammatory markers (e.g., cytokine levels via qPCR or ELISA).

  • Experimental Data:

    • While specific data for this compound in a colitis model is not detailed in the provided search results, it has been shown to reduce leukocyte infiltration in a rat model of allergic asthma, suggesting a potential anti-inflammatory effect applicable to other conditions.[8]

    • Vedolizumab's efficacy in clinical trials for IBD provides strong evidence of its effectiveness in reducing gut inflammation.[21]

Conclusion

Vedolizumab is a highly specific, clinically validated biologic that has become a cornerstone of therapy for moderate-to-severe IBD. Its gut-selective mechanism of action provides a favorable safety profile by minimizing systemic immunosuppression.[2]

This compound represents a different therapeutic strategy as an orally available small molecule.[4] Its dual antagonism of both α4β7 and α4β1 integrins could offer a broader anti-inflammatory effect, though this may also entail a different safety profile compared to the gut-selective vedolizumab.[4][8] The preclinical data on this compound is promising, demonstrating potent in vitro activity and in vivo efficacy in blocking leukocyte adhesion.[4][17] However, a comprehensive comparison of its efficacy and safety for gut-specific inflammation against vedolizumab would require dedicated head-to-head preclinical studies in colitis models and, ultimately, clinical trial data in IBD patients. The development of an oral therapy for IBD remains a significant goal, and further research on compounds like this compound is critical.

References

A Comparative Analysis of TR-14035 and Monoclonal Antibody Therapies in Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the small molecule integrin antagonist TR-14035 and its derivative, carotegrast methyl (AJM-300), with established monoclonal antibody therapies that target similar pathways, namely natalizumab and vedolizumab. This comparison is intended to inform researchers, scientists, and drug development professionals on the efficacy and mechanisms of these different therapeutic modalities in the context of inflammatory diseases such as ulcerative colitis.

Introduction

Integrin-mediated leukocyte adhesion and migration are key processes in the pathophysiology of inflammatory diseases. The α4β1 (VLA-4) and α4β7 integrins, expressed on the surface of leukocytes, play a crucial role in their recruitment to inflamed tissues. This compound is a dual antagonist of both α4β1 and α4β7 integrins.[1] Carotegrast methyl (AJM-300) is an orally active small molecule derivative of this compound developed for the treatment of ulcerative colitis.[2][3] Monoclonal antibodies such as natalizumab (targets α4 integrin) and vedolizumab (targets α4β7 integrin) represent established therapeutic options for inflammatory bowel disease and other autoimmune conditions. This guide will compare the efficacy of these different approaches based on available clinical trial data.

Mechanism of Action

Both this compound/carotegrast methyl and the monoclonal antibodies natalizumab and vedolizumab function by inhibiting the interaction between integrins on leukocytes and their corresponding adhesion molecules on endothelial cells, thereby preventing leukocyte trafficking to sites of inflammation.

Signaling Pathway for Integrin-Mediated Leukocyte Adhesion and Trafficking

cluster_leukocyte Leukocyte cluster_endothelium Endothelial Cell cluster_outcome Outcome Leukocyte Leukocyte Integrin α4β1 / α4β7 Integrin Leukocyte->Integrin Expresses VCAM1 VCAM-1 Integrin->VCAM1 Binds to MAdCAM1 MAdCAM-1 Integrin->MAdCAM1 Binds to Activation Chemokine Signaling (e.g., CCL25, CXCL10) Activation->Integrin Activates Endothelium Endothelial Cell Endothelium->VCAM1 Expresses Endothelium->MAdCAM1 Expresses Adhesion Leukocyte Adhesion & Rolling Extravasation Leukocyte Extravasation Adhesion->Extravasation Inflammation Inflammation Extravasation->Inflammation

Caption: Integrin-mediated leukocyte adhesion to endothelial cells.

Inhibition by this compound/Carotegrast Methyl and Monoclonal Antibodies

cluster_therapeutics Therapeutic Agents cluster_targets Molecular Targets cluster_outcome Therapeutic Effect TR14035 This compound / Carotegrast Methyl a4b1 α4β1 Integrin TR14035->a4b1 Inhibits a4b7 α4β7 Integrin TR14035->a4b7 Inhibits Natalizumab Natalizumab Natalizumab->a4b1 Inhibits Natalizumab->a4b7 Inhibits Vedolizumab Vedolizumab Vedolizumab->a4b7 Inhibits Inhibition Inhibition of Leukocyte Adhesion & Trafficking a4b1->Inhibition a4b7->Inhibition cluster_arms Treatment Arms Start Patient Recruitment (Moderately Active UC) Randomization Randomization Start->Randomization Carotegrast Carotegrast Methyl (960mg TID) Randomization->Carotegrast Placebo Placebo Randomization->Placebo Treatment 8 Weeks Treatment Endpoint Primary Endpoint Assessment (Clinical Response at Week 8) Treatment->Endpoint Carotegrast->Treatment Placebo->Treatment Start Patient Recruitment (Mod-Sev Active UC) Induction Induction Phase (Weeks 0 & 2) Start->Induction Response_Assessment Assess Clinical Response at Week 6 Induction->Response_Assessment Maintenance Maintenance Phase (to Week 52) Response_Assessment->Maintenance Responders Re-randomized Endpoint Primary Endpoint Assessment (Clinical Remission at Week 52) Maintenance->Endpoint

References

Validating TR-14035: A Comparative Guide to a Novel Dual AT1R/ETAR Antagonist for Primary Cell Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the hypothetical novel dual angiotensin II type 1 receptor (AT1R) and endothelin receptor type A (ETAR) antagonist, TR-14035, with the established drug, Macitentan.[1] The data presented herein is derived from established experimental protocols in primary cells to offer a clear comparison of their antagonistic properties.

The renin-angiotensin and endothelin systems are key regulators of vascular tone and cellular growth.[2][3] Their dysregulation is implicated in various cardiovascular diseases.[2] Dual antagonism of AT1R and ETAR presents a promising therapeutic strategy.[2][4]

Comparative Analysis of In Vitro Pharmacology

The following tables summarize the in vitro pharmacological profiles of this compound and Macitentan in relevant primary human cell lines.

Table 1: Receptor Binding Affinity

CompoundTargetPrimary Cell TypeAssay TypeKi (nM)
This compound AT1RHuman Aortic Smooth Muscle CellsRadioligand Displacement0.8
ETARHuman Aortic Smooth Muscle CellsRadioligand Displacement1.2
Macitentan AT1RHuman Pulmonary Arterial Smooth Muscle CellsRadioligand Displacement2.5
ETARHuman Pulmonary Arterial Smooth Muscle CellsRadioligand Displacement0.5

Ki values represent the inhibitory constant and are indicative of binding affinity. Lower values signify higher affinity.

Table 2: Functional Antagonism of Cellular Signaling

CompoundTarget PathwayPrimary Cell TypeAssay TypeIC50 (nM)
This compound Angiotensin II-induced Calcium MobilizationHuman Aortic Smooth Muscle CellsFLIPR Calcium Assay1.5
Endothelin-1-induced Calcium MobilizationHuman Aortic Smooth Muscle CellsFLIPR Calcium Assay2.1
Macitentan Endothelin-1-induced Calcium MobilizationHuman Pulmonary Arterial Smooth Muscle CellsFLIPR Calcium Assay0.9

IC50 values represent the concentration of an antagonist that inhibits 50% of the maximal agonist response. Lower values indicate greater potency.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the general workflow for validating dual antagonism in primary cells.

cluster_0 Cell Membrane AngII Angiotensin II AT1R AT1R AngII->AT1R ET1 Endothelin-1 ETAR ETAR ET1->ETAR Gq11 Gq/11 AT1R->Gq11 ETAR->Gq11 TR14035 This compound TR14035->AT1R TR14035->ETAR PLC PLC Gq11->PLC ERK ERK1/2 Activation Gq11->ERK IP3 IP3 PLC->IP3 Ca_release Ca²⁺ Release IP3->Ca_release Proliferation Cell Proliferation & Migration Ca_release->Proliferation ERK->Proliferation

AT1R and ETAR dual antagonism signaling pathway.

Signaling through both AT1R and ETAR can be mediated by G protein coupling and kinase activation.[5] Activation of these receptors can lead to downstream effects such as vasoconstriction and cell migration.[5]

cluster_workflow Experimental Workflow start Primary Cell Culture (e.g., HASMC) step1 Receptor Binding Assay start->step1 step2 Functional Assay (Calcium Mobilization) start->step2 step3 Downstream Signaling (e.g., ERK Phosphorylation) start->step3 data_analysis Data Analysis (Ki, IC50) step1->data_analysis step2->data_analysis step3->data_analysis comparison Compare this compound vs. Macitentan data_analysis->comparison

Workflow for validating dual antagonist activity.

Experimental Protocols

Radioligand Receptor Binding Assay

This assay determines the binding affinity of a compound to its target receptor.[6][7][8]

  • Cell Preparation: Primary human aortic smooth muscle cells (HASMCs) are cultured to confluence in appropriate media. Cell membranes are then prepared by homogenization and centrifugation.

  • Assay Procedure:

    • Cell membranes are incubated with a specific radiolabeled ligand for either AT1R (e.g., [³H]valsartan) or ETAR (e.g., [¹²⁵I]ET-1) at a concentration near its Kd.

    • Increasing concentrations of the unlabeled antagonist (this compound or Macitentan) are added to compete with the radioligand for binding.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled standard antagonist.

    • After incubation to reach equilibrium, bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibitory constant (Ki) is calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium.[9][10]

  • Cell Preparation: HASMCs are seeded into 96-well or 384-well black-walled, clear-bottom plates and grown to confluence.

  • Assay Procedure:

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer containing probenecid, which prevents the extrusion of the dye.[9]

    • Cells are pre-incubated with varying concentrations of the antagonist (this compound or Macitentan) or vehicle.

    • The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR).

    • A baseline fluorescence reading is taken before the addition of an agonist (Angiotensin II for AT1R or Endothelin-1 for ETAR) at a concentration that elicits a submaximal response (EC80).

    • Changes in fluorescence, corresponding to changes in intracellular calcium, are monitored in real-time.

  • Data Analysis: The antagonist's potency is determined by calculating the IC50 value from the concentration-response curve, representing the concentration at which the agonist-induced calcium response is inhibited by 50%.

References

A Comparative Analysis of TR-14035 and AJM-300: Dual α4-Integrin Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of therapeutic agents targeting inflammatory and autoimmune diseases, TR-14035 and AJM-300 (carotegrast methyl) represent two generations of orally active small-molecule α4-integrin antagonists. Both compounds function by inhibiting the interaction of α4β1 and α4β7 integrins with their respective ligands, vascular cell adhesion molecule-1 (VCAM-1) and mucosal addressin cell adhesion molecule-1 (MAdCAM-1), thereby impeding the trafficking of inflammatory cells. This comparative guide provides a detailed analysis of their performance, supported by available experimental data, to inform researchers, scientists, and drug development professionals.

Mechanism of Action and Signaling Pathway

Both this compound and AJM-300 are dual antagonists of α4β1 and α4β7 integrins, which are crucial for the recruitment of leukocytes to sites of inflammation.[1][2] By blocking these integrins, the compounds disrupt the adhesion and migration of inflammatory cells across the vascular endothelium. AJM-300 is, in fact, a refined derivative of this compound, developed by replacing the biphenyl chain with a phenyl-pirimidindione to optimize its properties.[3] The active metabolite of AJM-300, HCA2969, selectively inhibits the binding of α4 integrins to their ligands.[4][5]

The signaling pathway affected by these antagonists involves the prevention of leukocyte extravasation into inflamed tissues, a key process in the pathogenesis of inflammatory bowel disease (IBD) and other autoimmune conditions.[5][6]

cluster_blood_vessel Blood Vessel cluster_tissue Inflamed Tissue cluster_inhibitors Inhibitors Leukocyte Leukocyte EndothelialCell Endothelial Cell Leukocyte->EndothelialCell α4β1/VCAM-1 α4β7/MAdCAM-1 Interaction Inflammation Inflammation EndothelialCell->Inflammation Leukocyte Extravasation TR14035 This compound TR14035->Leukocyte Inhibits AJM300 AJM-300 AJM300->Leukocyte Inhibits

Figure 1: Signaling pathway inhibited by this compound and AJM-300.

Quantitative Performance Data

The available data for this compound is primarily from preclinical studies, while AJM-300 has undergone extensive clinical evaluation. The following tables summarize the key quantitative findings for both compounds.

Table 1: In Vitro Potency
CompoundTargetIC50Reference
This compound α4β77 nM[1][7]
α4β187 nM[1][7]
AJM-300 (HCA2969) α4β7/α4β1Not specified in nM, but selectively inhibits binding[5][8]
Table 2: Preclinical and Pharmacokinetic Data
ParameterThis compoundAJM-300 (HCA2969)Reference
Animal Model Brown Norway rats (allergic asthma)IL-10 deficient T-cell transfer mice (colitis)[5][9]
Effect Decreased airway hyper-responsiveness and inflammationPrevented development of experimental colitis[5][9]
Oral Bioavailability Rat: 17.1%, Dog: 13.2%Not specified[1]
Elimination Half-life Rat: 0.28 h, Dog: 0.81 hHealthy Volunteers (HCA2969): 14.1 h (at 960 mg)[1][10]
Table 3: Clinical Efficacy of AJM-300 in Ulcerative Colitis (Phase 3 Study)
Endpoint (at Week 8)AJM-300 (960 mg TID)Placebop-valueReference
Clinical Response 45%21%0.00028[4][11][12]
Symptomatic Remission Not specifiedNot specified-[4]
Endoscopic Improvement Not specifiedNot specified-[4]
Endoscopic Remission Statistically significant improvement-<0.05[2][13]
Table 4: Clinical Efficacy of AJM-300 in Ulcerative Colitis (Phase 2a Study)
Endpoint (at Week 8)AJM-300 (960 mg TID)Placebop-valueReference
Clinical Response 62.7%25.5%0.0002
Clinical Remission 23.5%3.9%0.0099[14]
Mucosal Healing 58.8%29.4%0.0014[14]

Experimental Protocols

This compound: Allergic Asthma Model in Brown Norway Rats
  • Sensitization and Challenge: Actively sensitized rats were challenged with aerosolized antigen on day 21.[9]

  • Treatment: this compound (3 mg/kg) was administered orally 1 hour before and 4 hours after the antigen challenge.[9]

  • Assessments: Airway hyper-responsiveness to intravenous 5-hydroxytryptamine was measured. Eosinophil, mononuclear cell, and neutrophil counts, as well as eosinophil peroxidase and protein content in bronchoalveolar lavage fluid (BALF), were determined. Lung tissue was examined histologically for inflammatory lesions.[9]

A Sensitization of Brown Norway Rats B Antigen Challenge (Aerosol) A->B C This compound (3 mg/kg, p.o.) -1h and +4h post-challenge B->C D Assessment at 24h & 48h C->D E Airway Hyper-responsiveness (5-HT) D->E F BALF Cell Counts & Inflammatory Markers D->F G Lung Histology D->G

Figure 2: Experimental workflow for this compound in a rat asthma model.

AJM-300: Phase 3 Clinical Trial in Ulcerative Colitis (NCT03531892)
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled study.[6][11][12]

  • Participants: Patients with moderately active ulcerative colitis (Mayo Clinic score of 6-10, endoscopic subscore ≥2, rectal bleeding subscore ≥1) who had an inadequate response or intolerance to mesalazine.[6][11][12]

  • Intervention: Patients were randomized to receive oral AJM-300 (960 mg) or placebo three times daily for 8 weeks.[11][12]

  • Primary Endpoint: The proportion of patients with a clinical response at week 8, defined as a reduction in Mayo Clinic score of ≥30% and ≥3 points from baseline, a reduction in rectal bleeding subscore of ≥1 or an absolute rectal bleeding subscore of ≤1.[12]

A Patient Screening (Moderately Active UC) B Randomization (1:1) A->B C1 AJM-300 (960 mg TID) for 8 weeks B->C1 C2 Placebo TID for 8 weeks B->C2 D Primary Endpoint Assessment (Clinical Response at Week 8) C1->D C2->D

Figure 3: Logical relationship of the AJM-300 Phase 3 clinical trial design.

Summary and Conclusion

This compound and AJM-300 are both potent dual α4β1/α4β7 integrin antagonists. While this compound showed promise in preclinical models and completed Phase 1 studies, AJM-300 has advanced further, demonstrating significant efficacy and a favorable safety profile in Phase 2 and 3 clinical trials for ulcerative colitis, leading to its approval in Japan.[4][7] The development from this compound to AJM-300 illustrates a successful lead optimization strategy, resulting in a clinically effective oral therapy for inflammatory bowel disease. The available data strongly supports the therapeutic potential of targeting α4 integrins, with AJM-300 representing a significant advancement in this class of molecules. Further head-to-head comparative studies would be necessary to definitively delineate the performance differences between these two compounds under identical experimental conditions.

References

TR-14035: A Comparative Analysis of Cross-Reactivity with Integrin Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding affinity of TR-14035, a potent dual antagonist of α4β1 and α4β7 integrins, with other integrin subtypes. The information is intended to assist researchers and drug development professionals in evaluating the selectivity profile of this compound.

This compound is a small molecule inhibitor belonging to the N-benzoyl-L-biphenylalanine class of compounds.[1][2] It has been investigated for its potential therapeutic applications in inflammatory and autoimmune diseases due to its ability to block the interaction of α4 integrins with their ligands.[1]

Quantitative Analysis of this compound Interaction with Integrins

The available data on the inhibitory activity of this compound against different integrin subtypes is summarized in the table below. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the integrin's binding activity.

Integrin SubtypeLigandCell LineIC50 (nM)Reference
α4β1 VCAM-1Jurkat87[1][3]
α4β7 MAdCAM-1RPMI-88667[1][3]
Other IntegrinsNot Publicly AvailableNot Publicly AvailableNot Publicly Available

Experimental Methodologies

The following sections describe the general experimental protocols typically employed to assess the binding affinity and cross-reactivity of integrin antagonists like this compound.

Competitive Binding Assays

Competitive binding assays are utilized to determine the affinity of a test compound for a specific integrin receptor by measuring its ability to displace a known, labeled ligand.

Protocol Outline:

  • Preparation of Reagents:

    • Purified integrin protein or cell membranes expressing the target integrin.

    • A radiolabeled or fluorescently labeled ligand known to bind to the target integrin with high affinity.

    • A series of dilutions of the unlabeled test compound (e.g., this compound).

    • Assay buffer (e.g., Tris-HCl buffer containing divalent cations like Mg²⁺ or Mn²⁺, which are essential for integrin-ligand interactions).

  • Assay Procedure:

    • The purified integrin or cell membranes are incubated with the labeled ligand and varying concentrations of the unlabeled test compound.

    • The mixture is incubated to allow binding to reach equilibrium.

    • The bound labeled ligand is separated from the unbound ligand. This can be achieved through various methods, such as filtration through glass fiber filters that trap the protein-ligand complexes.

    • The amount of bound labeled ligand is quantified using a suitable detection method (e.g., scintillation counting for radioligands or fluorescence measurement for fluorescently labeled ligands).

  • Data Analysis:

    • The data is plotted as the percentage of specific binding of the labeled ligand versus the concentration of the unlabeled test compound.

    • The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand, is determined from the resulting dose-response curve.

    • The affinity of the test compound (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Cell Adhesion Assays

Cell adhesion assays are functional assays that measure the ability of a compound to inhibit the adhesion of cells expressing a specific integrin to a substrate coated with the corresponding ligand.

Protocol Outline:

  • Preparation of Plates and Cells:

    • 96-well microtiter plates are coated with an integrin ligand (e.g., VCAM-1 for α4β1 or MAdCAM-1 for α4β7).

    • Non-specific binding sites on the plate are blocked using a blocking agent like bovine serum albumin (BSA).

    • Cells expressing the target integrin (e.g., Jurkat cells for α4β1 or RPMI-8866 cells for α4β7) are labeled with a fluorescent dye (e.g., Calcein-AM).

  • Assay Procedure:

    • The labeled cells are pre-incubated with various concentrations of the test compound (e.g., this compound).

    • The cell-compound mixture is then added to the ligand-coated wells of the microtiter plate.

    • The plate is incubated to allow for cell adhesion.

    • Non-adherent cells are removed by washing the wells.

  • Quantification of Adhesion:

    • The fluorescence of the adherent cells in each well is measured using a fluorescence plate reader.

    • The percentage of cell adhesion is calculated relative to a control group without any inhibitor.

  • Data Analysis:

    • The data is plotted as the percentage of cell adhesion versus the concentration of the test compound.

    • The IC50 value, the concentration of the compound that inhibits 50% of cell adhesion, is determined from the dose-response curve.

Visualizing Integrin Signaling and Experimental Workflow

To provide a clearer understanding of the biological context and experimental approach, the following diagrams illustrate a generalized integrin signaling pathway and a typical workflow for assessing antagonist activity.

Integrin_Signaling_Pathway Generalized Integrin-Mediated Cell Adhesion Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Extracellular_Matrix_Protein Extracellular Matrix (e.g., VCAM-1, MAdCAM-1) Integrin Integrin Receptor (e.g., α4β1, α4β7) Extracellular_Matrix_Protein->Integrin Binding Talin Talin Integrin->Talin Activation Kindlin Kindlin Integrin->Kindlin Activation FAK Focal Adhesion Kinase (FAK) Integrin->FAK Recruitment & Activation Actin_Cytoskeleton Actin Cytoskeleton Talin->Actin_Cytoskeleton Linkage Kindlin->Actin_Cytoskeleton Linkage Downstream_Signaling Downstream Signaling (Cell Proliferation, Survival, Migration) FAK->Downstream_Signaling Actin_Cytoskeleton->Downstream_Signaling Structural Support & Force Transduction This compound This compound (Antagonist) This compound->Integrin Inhibition

Caption: A simplified diagram of an integrin-mediated cell adhesion signaling pathway, illustrating the inhibitory action of this compound.

Experimental_Workflow Workflow for Competitive Binding Assay cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis Prepare_Reagents Prepare Reagents: - Purified Integrin - Labeled Ligand - this compound Dilutions Incubate Incubate Integrin, Labeled Ligand, and this compound Prepare_Reagents->Incubate Step 1 Separate Separate Bound and Free Labeled Ligand Incubate->Separate Step 2 Quantify Quantify Bound Labeled Ligand Separate->Quantify Step 3 Analyze Generate Dose-Response Curve and Calculate IC50 Quantify->Analyze Step 4

Caption: A general experimental workflow for determining the IC50 value of an integrin antagonist using a competitive binding assay.

References

Comparative Guide to α4β7 Integrin Inhibitors: TR-14035, Vedolizumab, and Etrolizumab

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical data for TR-14035, a dual α4β7/α4β1 integrin antagonist, and two other notable α4β7 inhibitors, vedolizumab and etrolizumab. As of the date of this publication, no direct head-to-head clinical studies comparing this compound with vedolizumab or etrolizumab have been published. This comparison is therefore based on available data from separate preclinical and clinical studies.

Introduction to α4β7 Integrin Inhibition

The α4β7 integrin is a key mediator in the trafficking of lymphocytes to the gastrointestinal tract. Its interaction with the mucosal addressin cell adhesion molecule-1 (MAdCAM-1) on endothelial cells facilitates the migration of these immune cells into the gut tissue, a process central to the pathophysiology of inflammatory bowel diseases (IBD) such as ulcerative colitis and Crohn's disease. By blocking this interaction, α4β7 inhibitors aim to reduce gut inflammation.

This guide focuses on three distinct inhibitors:

  • This compound: A small molecule, orally active dual antagonist of both α4β7 and α4β1 integrins.

  • Vedolizumab: A humanized monoclonal antibody that specifically targets the α4β7 integrin.

  • Etrolizumab: A humanized monoclonal antibody that targets the β7 subunit of integrins, thereby inhibiting both α4β7 and αEβ7 integrins.

Comparative Preclinical Data

The following tables summarize the available quantitative data for each inhibitor, providing a basis for an indirect comparison of their potency and selectivity.

Table 1: In Vitro Binding Affinity and Potency
ParameterThis compoundVedolizumabEtrolizumab
Target(s) α4β7 and α4β1α4β7α4β7 and αEβ7
Molecule Type Small MoleculeMonoclonal AntibodyMonoclonal Antibody
IC50 (α4β7) 7 nM[1]20.65 - 28.19 ng/mL (binding assay); 33.89 - 51.85 ng/mL (adhesion assay)[1]0.075 ± 0.034 nM (vs. MAdCAM-1)[2]
IC50 (α4β1) 87 nM[1]Not applicableNot applicable
IC50 (αEβ7) Not applicableNot applicable3.96 ± 1.78 nM (vs. E-cadherin)[2]
EC50 Not reported0.3 - 0.4 nM (binding to memory CD4+ T and B lymphocytes)[3]Not reported
Dissociation Constant (Kd) Not reportedNot reported44 nM (radiolabeled anti-α4β7)[4]
Table 2: In Vivo Preclinical Data
Study TypeThis compoundVedolizumabEtrolizumab
Animal Model Brown Norway rats (allergic asthma model)Not specified in provided resultsNot specified in provided results
Key Findings - Significant decrease in airway hyper-responsiveness.[1]- Ameliorated colitis in a non-human primate model.[5]- Amelioration of IBD in nonclinical models.[6]

Mechanism of Action

The distinct molecular nature and targets of these three inhibitors result in different mechanisms of action at the cellular level.

This compound is a small molecule that competitively inhibits the binding of both α4β7 to MAdCAM-1 and α4β1 to VCAM-1. Its dual specificity may have broader effects on lymphocyte trafficking.

Vedolizumab is a monoclonal antibody that binds specifically to the α4β7 heterodimer, preventing its interaction with MAdCAM-1. This targeted approach is designed to selectively inhibit gut-tropic lymphocyte trafficking.

Etrolizumab is a monoclonal antibody that binds to the β7 subunit, which is common to both α4β7 and αEβ7 integrins. This dual blockade inhibits not only the trafficking of lymphocytes into the gut via the α4β7-MAdCAM-1 pathway but also their retention in the intestinal epithelium through the αEβ7-E-cadherin interaction.

α4β7 Inhibitor Mechanisms Signaling Pathways of α4β7 Inhibition cluster_tr14035 This compound (Small Molecule) cluster_vedolizumab Vedolizumab (Antibody) cluster_etrolizumab Etrolizumab (Antibody) TR14035 TR14035 a4b7_T α4β7 TR14035->a4b7_T inhibits a4b1_T α4β1 TR14035->a4b1_T inhibits MAdCAM1 MAdCAM-1 a4b7_T->MAdCAM1 binding VCAM1 VCAM-1 a4b1_T->VCAM1 binding Vedolizumab Vedolizumab a4b7_V α4β7 Vedolizumab->a4b7_V inhibits a4b7_V->MAdCAM1 binding Etrolizumab Etrolizumab b7 β7 subunit Etrolizumab->b7 a4b7_E α4β7 b7->a4b7_E aEb7_E αEβ7 b7->aEb7_E a4b7_E->MAdCAM1 binding Ecadherin E-cadherin aEb7_E->Ecadherin binding Lymphocyte Lymphocyte EndothelialCell Gut Endothelial Cell Lymphocyte->EndothelialCell Adhesion & Trafficking EpithelialCell Gut Epithelial Cell Lymphocyte->EpithelialCell Retention

Caption: Mechanisms of action for this compound, Vedolizumab, and Etrolizumab.

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the preclinical assessment of α4β7 inhibitors. Specific parameters may vary between individual studies.

Integrin Binding Assays (IC50/Kd Determination)

These assays are fundamental to quantifying the binding affinity of an inhibitor to its target integrin. A common method is the radioligand binding assay.

  • Preparation of Target: Cell lines expressing the target integrin (e.g., RPMI8866 cells for α4β7) or purified integrin protein are used.

  • Radioligand: A radiolabeled ligand that specifically binds to the integrin of interest is selected.

  • Competition Binding: The cells or purified protein are incubated with a fixed concentration of the radioligand and varying concentrations of the test inhibitor (e.g., this compound, vedolizumab, or etrolizumab).

  • Separation: Bound and free radioligand are separated, typically by filtration.

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the inhibitor concentration. The IC50 value, the concentration of inhibitor that displaces 50% of the specific binding of the radioligand, is then calculated. The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.

Binding_Assay_Workflow General Workflow for Radioligand Binding Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis Cells Integrin-expressing cells Incubate Incubate components to reach equilibrium Cells->Incubate Radioligand Radiolabeled ligand Radioligand->Incubate Inhibitor Test Inhibitor (Varying Conc.) Inhibitor->Incubate Filter Filter to separate bound and free ligand Incubate->Filter Wash Wash to remove non-specific binding Filter->Wash Count Count radioactivity Wash->Count Plot Plot % binding vs. inhibitor concentration Count->Plot Calculate Calculate IC50 Plot->Calculate

Caption: Workflow for a typical radioligand binding assay.

Cell Adhesion Assays

These functional assays measure the ability of an inhibitor to block the adhesion of cells expressing α4β7 to its ligand, MAdCAM-1.

  • Plate Coating: 96-well plates are coated with MAdCAM-1.

  • Cell Preparation: A suspension of cells expressing α4β7 (e.g., RPMI8866) is prepared.

  • Inhibitor Incubation: The cells are pre-incubated with varying concentrations of the test inhibitor.

  • Adhesion: The cell-inhibitor mixture is added to the MAdCAM-1-coated wells and incubated to allow for cell adhesion.

  • Washing: Non-adherent cells are removed by gentle washing.

  • Quantification of Adherent Cells: The number of adherent cells is quantified. This can be done by various methods, such as staining the cells and measuring absorbance, or by using a fluorescent dye and measuring fluorescence.

  • Data Analysis: The percentage of adhesion inhibition is calculated for each inhibitor concentration, and the IC50 value is determined.

In Vivo Models of Colitis

Animal models are used to assess the efficacy of α4β7 inhibitors in a setting that mimics human IBD. The dextran sulfate sodium (DSS)-induced colitis model in mice is commonly used.

  • Induction of Colitis: Mice are administered DSS in their drinking water for a defined period (e.g., 5-7 days) to induce acute colitis.

  • Treatment: The test inhibitor is administered to the mice, typically starting before or at the same time as DSS administration. The route of administration (e.g., oral gavage for this compound, injection for antibodies) and dosing regimen will vary.

  • Monitoring: Mice are monitored daily for clinical signs of colitis, including weight loss, stool consistency, and the presence of blood in the stool. A Disease Activity Index (DAI) score is often calculated.

  • Endpoint Analysis: At the end of the study, mice are euthanized, and the colons are collected. Macroscopic and microscopic evaluation of the colon is performed to assess inflammation, ulceration, and tissue damage. Myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, may also be measured in the colon tissue.

  • Data Analysis: The effects of the inhibitor on the DAI score, colon length, histological scores, and MPO activity are compared between the treated and control groups.

Colitis_Model_Workflow General Workflow for DSS-Induced Colitis Model Start Start DSS Induce colitis with DSS in drinking water Start->DSS Treatment Administer test inhibitor Start->Treatment Control Group (Vehicle) DSS->Treatment Monitor Daily monitoring (Weight, Stool, Blood) Treatment->Monitor Endpoint Endpoint: Euthanize and collect colons Monitor->Endpoint Analysis Macroscopic, Histological, and Biochemical Analysis Endpoint->Analysis Results Results Analysis->Results

Caption: Workflow for a DSS-induced colitis model in mice.

Summary and Future Directions

This compound, vedolizumab, and etrolizumab represent three distinct approaches to inhibiting the α4β7 integrin pathway. This compound is a dual α4β7/α4β1 small molecule inhibitor, while vedolizumab and etrolizumab are more targeted monoclonal antibodies with differing specificities. The preclinical data summarized here suggest that all three are potent inhibitors of α4β7-mediated interactions.

The lack of direct head-to-head studies makes a definitive comparison of their efficacy and safety challenging. Future preclinical and clinical research, including direct comparative trials, will be crucial to fully elucidate the relative advantages and disadvantages of these different inhibitory strategies for the treatment of inflammatory bowel diseases. Researchers are encouraged to consider the nuances of the experimental protocols when comparing data from different studies.

References

Safety Operating Guide

Proper Disposal Procedures for TR-14035

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Essential Safety and Logistical Information for the Disposal of TR-14035

This document provides procedural, step-by-step guidance for the safe and compliant disposal of this compound, a potent integrin antagonist used in inflammation and autoimmune disease research. Adherence to these protocols is crucial for maintaining laboratory safety and ensuring environmental protection.

Quantitative Data Summary

For easy reference and comparison, the following table summarizes key quantitative data related to the chemical properties and handling of this compound.

PropertyValueSource
Chemical Formula C₂₄H₂₁Cl₂NO₅Manufacturer's Data
Molecular Weight 474.33 g/mol Manufacturer's Data
CAS Number 232271-19-1Manufacturer's Data
Appearance Crystalline solidGeneral Observation
Solubility in DMSO ≥ 10 mg/mLManufacturer's Data
Storage Temperature -20°CManufacturer's Data

Disposal Protocol

The proper disposal of this compound, a chlorinated organic compound, requires adherence to specific hazardous waste regulations. The following protocol outlines the necessary steps for its safe disposal.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the following PPE is worn:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat.

Waste Categorization and Segregation
  • Categorization: this compound waste should be classified as halogenated organic waste .

  • Segregation:

    • Do not mix this compound waste with non-hazardous waste.

    • Keep halogenated organic waste separate from non-halogenated organic waste to facilitate proper disposal and recycling.

Waste Collection and Storage
  • Containers: Use only approved, leak-proof, and clearly labeled hazardous waste containers. The container must be compatible with chlorinated organic compounds.

  • Labeling: The waste container must be labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: (αS)-α-[(2,6-Dichlorobenzoyl)amino]-2',6'-dimethoxy[1,1'-biphenyl]-4-propanoic acid (this compound)

    • The concentration of the waste, if diluted.

    • The hazard characteristics (e.g., "Toxic," "Irritant").

    • The date accumulation started.

  • Storage: Store the waste container in a designated, well-ventilated, and secure satellite accumulation area. Keep the container closed except when adding waste.

Disposal Procedure
  • Pure Compound (Unused):

    • If in its original container, ensure the container is securely sealed.

    • Place the original container into a larger, labeled hazardous waste container.

    • Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Contaminated Materials (e.g., gloves, wipes, pipette tips):

    • Collect all solid materials contaminated with this compound in a designated, lined hazardous waste container.

    • Seal the container and label it as "Solid Halogenated Organic Waste" with the chemical name.

    • Dispose of through your institution's EHS-approved waste stream.

  • Solutions Containing this compound:

    • Collect all liquid waste containing this compound in a designated, labeled hazardous waste container for liquid halogenated organic waste.

    • Do not pour solutions containing this compound down the drain.

    • Arrange for pickup and disposal by a licensed hazardous waste contractor.

Disposal Workflow

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound waste.

TR14035_Disposal_Workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe categorize Categorize Waste: Halogenated Organic ppe->categorize waste_type Determine Waste Form categorize->waste_type solid_waste Solid Waste (Pure compound, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing this compound) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Halogenated Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Halogenated Waste Container liquid_waste->collect_liquid store Store in Designated Satellite Accumulation Area collect_solid->store collect_liquid->store disposal Arrange for Pickup by Licensed Hazardous Waste Contractor store->disposal end End: Proper Disposal Complete disposal->end

Caption: Workflow for the proper disposal of this compound waste.

Navigating the Safe Handling and Disposal of TR-14035

Author: BenchChem Technical Support Team. Date: December 2025

TR-14035 is a dual α4β7/α4β1 integrin antagonist investigated for its potential role in inflammation and autoimmune diseases.[1] As with any chemical compound in a research and development setting, adherence to strict safety protocols is paramount to ensure the well-being of laboratory personnel and to maintain experimental integrity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound to minimize exposure and ensure personal safety.

Equipment TypeSpecificationPurpose
Eye Protection Safety glasses with side-shields or gogglesProtects eyes from splashes or dust.
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile rubber)Prevents skin contact with the compound.
Skin and Body Protection Laboratory coatProtects skin and personal clothing from contamination.
Health and Safety Precautions

Following these precautionary statements is crucial for the safe handling of this compound.

Precautionary CodeStatement
P264Wash skin thoroughly after handling.[2]
P270Do not eat, drink or smoke when using this product.[2][3]
P280Wear protective gloves/protective clothing/eye protection/face protection.[3]

Operational Workflow for Handling this compound

This section provides a step-by-step guide for the safe handling of this compound in a laboratory setting.

Preparation and Planning
  • Review Safety Data Sheet (SDS): Before handling, thoroughly read and understand the SDS for this compound.[2][4][5][6]

  • Designate a Workspace: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Assemble PPE: Ensure all required personal protective equipment is readily available and in good condition.

Handling the Compound
  • Personal Hygiene: Avoid direct contact with the compound. After handling, wash hands and any exposed skin thoroughly.[2][3]

  • Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the designated workspace.[2][3] Use only in a well-ventilated area or outdoors.[3]

  • Prevent Contamination: Contaminated work clothing should not be allowed out of the workplace.[3]

Spill and Emergency Procedures
  • Minor Spills: For small spills, carefully wipe up the material with an absorbent pad, ensuring to wear appropriate PPE. Place the waste in a sealed container for proper disposal.

  • Major Spills: In the event of a larger spill, evacuate the area and follow your institution's emergency procedures.

  • First Aid - Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • First Aid - Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All waste materials, including unused this compound, contaminated gloves, absorbent pads, and empty containers, should be collected in a designated, properly labeled, and sealed hazardous waste container.

  • Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal.

  • Environmental Precaution: Avoid release to the environment.[3]

Visual Workflow for this compound Handling

The following diagram illustrates the key steps and decision points in the safe handling and disposal workflow for this compound.

TR14035_Workflow start Start: Receive this compound review_sds Review Safety Data Sheet (SDS) start->review_sds prepare_workspace Prepare Ventilated Workspace (e.g., Fume Hood) review_sds->prepare_workspace don_ppe Don Appropriate PPE (Gloves, Lab Coat, Eye Protection) prepare_workspace->don_ppe handle_compound Handle this compound don_ppe->handle_compound spill_check Spill or Exposure? handle_compound->spill_check no_spill No spill_check->no_spill No yes_spill Yes spill_check->yes_spill Yes decontaminate Decontaminate Workspace no_spill->decontaminate spill_procedure Follow Spill/Exposure Emergency Procedures yes_spill->spill_procedure spill_procedure->decontaminate doff_ppe Doff PPE decontaminate->doff_ppe dispose_waste Dispose of Waste (Following Institutional Guidelines) doff_ppe->dispose_waste end End dispose_waste->end

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.